molecular formula C11H15ClO3S B1338845 5-tert-Butyl-2-methoxybenzenesulfonyl chloride CAS No. 88041-83-2

5-tert-Butyl-2-methoxybenzenesulfonyl chloride

Cat. No.: B1338845
CAS No.: 88041-83-2
M. Wt: 262.75 g/mol
InChI Key: MMKJABSTFRSIQT-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-methoxybenzenesulfonyl chloride is a useful research compound. Its molecular formula is C11H15ClO3S and its molecular weight is 262.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-tert-butyl-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-11(2,3)8-5-6-9(15-4)10(7-8)16(12,13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKJABSTFRSIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30528045
Record name 5-tert-Butyl-2-methoxybenzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88041-83-2
Record name 5-tert-Butyl-2-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-2-methoxybenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride from 4-tert-Butylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-tert-Butyl-2-methoxybenzenesulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds and other specialty chemicals. Its structural motifs are present in a range of molecules investigated in drug discovery programs. The synthesis of this compound from the readily available starting material, 4-tert-butylanisole, is a critical process for researchers in the field. This guide provides a comprehensive overview of the synthesis, delving into the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for purification and characterization. The information is tailored for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this chemical transformation.

The primary method for the synthesis of this compound from 4-tert-butylanisole is through an electrophilic aromatic substitution reaction, specifically chlorosulfonation.[1] This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The choice of chlorosulfonic acid as the reagent is pivotal, as it serves as both the electrophile source and the reaction medium.[2]

Reaction Mechanism and Causality

The chlorosulfonation of 4-tert-butylanisole is a classic example of an electrophilic aromatic substitution. The reaction proceeds through the attack of an electrophile on the electron-rich aromatic ring of the anisole derivative.

The Electrophile

In chlorosulfonic acid, the active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated in equilibrium within the acid.[3]

Directing Effects of Substituents

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the benzene ring: the methoxy group (-OCH₃) and the tert-butyl group (-C(CH₃)₃).

  • Methoxy Group (-OCH₃): The methoxy group is a strong activating group and is ortho-, para-directing. This is due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring, which increases the electron density at the ortho and para positions.

  • Tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is a moderately activating group and is also ortho-, para-directing due to its inductive electron-donating effect.

Given that the para position to the tert-butyl group is occupied by the methoxy group, the incoming electrophile will be directed to the positions ortho to the methoxy group and ortho to the tert-butyl group. Steric hindrance from the bulky tert-butyl group will favor substitution at the position ortho to the methoxy group and meta to the tert-butyl group, which is the 5-position.

The Chlorosulfonation Mechanism

The mechanism can be visualized as a two-step process:

  • Electrophilic Attack: The π electrons of the aromatic ring of 4-tert-butylanisole attack the electrophilic sulfur atom of the chlorosulfonium ion (SO₂Cl⁺). This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Aromatization: A base (which can be the chlorosulfonate anion, ClSO₃⁻) abstracts a proton from the carbon atom bearing the newly attached sulfonyl chloride group, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment
Material/EquipmentSpecifications
4-tert-Butylanisole≥98% purity
Chlorosulfonic acid≥99% purity
Dichloromethane (DCM)Anhydrous
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask with a magnetic stirrer
Addition funnel
Ice bath
Separatory funnel
Rotary evaporator
Fume hood
Step-by-Step Procedure
  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Place the flask in an ice bath to maintain a low temperature.

  • Reagent Addition: Carefully charge the flask with 4-tert-butylanisole (10.0 g, 60.9 mmol). Begin stirring the anisole. Slowly add chlorosulfonic acid (21.3 g, 183 mmol, 3.0 equivalents) dropwise from the addition funnel to the stirred 4-tert-butylanisole. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition. The addition should take approximately 30-45 minutes.

  • Reaction Monitoring: After the complete addition of chlorosulfonic acid, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, the mixture must be quenched with extreme caution. Slowly and carefully pour the reaction mixture onto crushed ice (approximately 100 g) in a separate beaker with vigorous stirring. This process is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.[4]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with cold water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).[5][6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Visualization of the Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Charge flask with 4-tert-butylanisole B Cool to 0-5 °C in an ice bath A->B C Slowly add chlorosulfonic acid B->C Start Addition D Stir for 2-3 hours at 0-5 °C C->D E Quench on crushed ice D->E Reaction Complete F Extract with DCM E->F G Wash with NaHCO3 and brine F->G H Dry over MgSO4 G->H I Concentrate in vacuo H->I J 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride I->J Crude Product

Sources

A Technical Guide to 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride: Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Physicochemical Properties of 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a polysubstituted aromatic sulfonyl chloride that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and an electron-donating methoxy group, imparts specific reactivity and solubility characteristics that are leveraged in the development of complex molecules, including pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic signature, a validated synthetic route, and critical safety and handling protocols, designed to support its effective and safe use in a research and development setting.

Chemical Identity and Core Properties

This compound is identified by the following structural and molecular identifiers.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 88041-83-2 [1][2][3]
Molecular Formula C₁₁H₁₅ClO₃S [1][2]
Molecular Weight 262.76 g/mol [2][4]
SMILES COc1ccc(cc1S(=O)(=O)Cl)C(C)(C)C [1]

| InChI | InChI=1S/C11H15ClO3S/c1-11(2,3)8-5-6-9(15-4)10(7-8)16(12,13)14/h5-7H,1-4H3 |[2] |

The physical and chemical properties of this reagent are critical for its storage, handling, and application in synthesis.

Table 2: Physicochemical Properties

Property Value / Observation Rationale / Source
Appearance White to off-white or light green solid. Inferred from related sulfonyl chlorides and general chemical supplier information.[5][6]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Diethyl Ether, THF). Typical for aryl sulfonyl chlorides.
Water Solubility Insoluble; reacts with water. Sulfonyl chlorides readily hydrolyze, especially in the presence of heat or bases.[7][8]
Melting Point Data not consistently reported in public literature. Requires empirical determination.
Boiling Point Not applicable; likely to decompose upon heating at atmospheric pressure. High molecular weight and reactive sulfonyl chloride group suggest instability at high temperatures.
Stability Moisture-sensitive.[7][9] The sulfonyl chloride moiety is susceptible to hydrolysis.

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon, Nitrogen). Refrigeration (2-8 °C) is recommended.[7][10] | To prevent degradation from moisture and heat. |

Spectroscopic Characterization

While a dedicated public spectral database for this specific molecule is sparse, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are essential for reaction monitoring and quality control.

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency Causality
¹H NMR tert-Butyl (s) ~1.3 ppm 9 equivalent protons on the bulky alkyl group.
Methoxy (s) ~3.9 ppm 3 protons of the electron-donating methoxy group.
Aromatic (m) 7.0 - 7.8 ppm 3 protons on the benzene ring, with shifts and coupling influenced by the three different substituents.
¹³C NMR tert-Butyl (C) ~35 ppm Quaternary carbon of the t-butyl group.
tert-Butyl (CH₃) ~31 ppm Methyl carbons of the t-butyl group.
Methoxy (CH₃) ~56 ppm Methoxy carbon.
Aromatic (C) 110 - 160 ppm 6 distinct aromatic carbons with varied electronic environments.
IR S=O Asymmetric Stretch 1370 - 1410 cm⁻¹ Strong, characteristic band for sulfonyl chlorides.[11]
S=O Symmetric Stretch 1160 - 1210 cm⁻¹ Strong, characteristic band for sulfonyl chlorides.[11]
Mass Spec (EI) Molecular Ion (M⁺) m/z 262, 264 Presence of ³⁵Cl and ³⁷Cl isotopes leads to a characteristic ~3:1 ratio for the M and M+2 peaks.[11]
Key Fragment m/z 227 Loss of chlorine radical (·Cl).

| | Key Fragment | m/z 163 | Fragment corresponding to [M - SO₂Cl]⁺. |

Synthesis and Mechanistic Considerations

The most direct and industrially relevant method for preparing this compound is the electrophilic chlorosulfonation of the corresponding substituted benzene, 4-tert-butylanisole.

Proposed Synthetic Workflow

The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy group is a strong activating group and, combined with the tert-butyl group, directs the substitution primarily to the position ortho to the methoxy group.

Synthesis_Workflow Reactant 4-tert-Butylanisole Reagent Chlorosulfonic Acid (HSO₃Cl) Reactant->Reagent Slow addition at 0 to -10 °C Product 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride Reagent->Product Electrophilic Aromatic Substitution Quench Ice/Water Workup Product->Quench Reaction Quench & Precipitation

Caption: Synthetic workflow for this compound.

Experimental Protocol: Chlorosulfonation

This protocol is based on established procedures for the synthesis of aryl sulfonyl chlorides.[12]

  • Apparatus Setup: Equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and an inert gas (N₂ or Ar) inlet.

  • Reagent Charging: Charge the flask with chlorosulfonic acid (HSO₃Cl, ~3.0 equivalents). Cool the flask to -10 °C using an appropriate cooling bath (e.g., ice/salt).

  • Substrate Addition: Add 4-tert-butylanisole (1.0 equivalent) to the dropping funnel.

  • Reaction Execution: Add the 4-tert-butylanisole dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 0 °C. The reaction is highly exothermic, and slow addition is critical to prevent side reactions and ensure safety.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. Progress can be monitored by TLC or LC-MS if desired (requires careful quenching of an aliquot).

  • Workup and Isolation: Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Dry the solid under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality and Field Insights:

  • Why Chlorosulfonic Acid? It serves as both the solvent and the electrophilic reagent, providing a high concentration of the active electrophile (SO₂Cl⁺).

  • Why Low Temperature? The reaction is highly exothermic. Maintaining a low temperature (-10 to 0 °C) is crucial to minimize the formation of undesired regioisomers and prevent the formation of symmetrical sulfone byproducts.

  • Why Quench on Ice? This step serves two purposes: it safely quenches the highly reactive excess chlorosulfonic acid, and it precipitates the water-insoluble sulfonyl chloride product, separating it from the water-soluble sulfuric and hydrochloric acids.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound stems from the reactivity of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable sulfonamides and sulfonates.

Reactivity Start 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride Amine Primary/Secondary Amine (R₂NH) Start->Amine Nucleophilic Attack Alcohol Alcohol/Phenol (R-OH) Start->Alcohol Nucleophilic Attack Sulfonamide Sulfonamide Product Amine->Sulfonamide Forms C-N Bond Base + Base (e.g., Pyridine) - Base·HCl Amine->Base Sulfonate Sulfonate Ester Product Alcohol->Sulfonate Forms C-O Bond Alcohol->Base

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-tert-Butyl-2-methoxybenzenesulfonyl chloride. In the absence of experimentally published spectra, this guide presents a detailed prediction and interpretation based on established NMR principles, substituent effects, and data from analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this and structurally related compounds. The guide also outlines a detailed protocol for the acquisition of high-quality NMR spectra for solid organic compounds of this nature.

Introduction

This compound is a sulfonyl chloride derivative of benzene carrying a tert-butyl and a methoxy substituent. Sulfonyl chlorides are an important class of organic compounds, widely used as intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules with significant applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for ensuring the identity and purity of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[1][2] This guide focuses on the ¹H and ¹³C NMR spectral characteristics of this compound, offering a foundational understanding for its spectroscopic identification.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below.

C1 C1 C2 C2 C1->C2 S S C1->S C3 C3 C2->C3 O_methoxy O C2->O_methoxy C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 C_tertbutyl_quat C8 (t-Bu) C5->C_tertbutyl_quat C6->C1 H6 H6 C6->H6 O1 O S->O1 O2 O S->O2 Cl Cl S->Cl C_methoxy C7 (OCH3) O_methoxy->C_methoxy H_methoxy 3H C_methoxy->H_methoxy C_tertbutyl_methyl1 C9 C_tertbutyl_quat->C_tertbutyl_methyl1 C_tertbutyl_methyl2 C10 C_tertbutyl_quat->C_tertbutyl_methyl2 C_tertbutyl_methyl3 C11 C_tertbutyl_quat->C_tertbutyl_methyl3 H_tertbutyl 9H C_tertbutyl_methyl1->H_tertbutyl C_tertbutyl_methyl2->H_tertbutyl C_tertbutyl_methyl3->H_tertbutyl

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the protons of the tert-butyl and methoxy groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-67.8 - 8.0Doublet (d)~2.51H
H-47.5 - 7.7Doublet of Doublets (dd)~8.5, ~2.51H
H-37.0 - 7.2Doublet (d)~8.51H
OCH₃3.9 - 4.1Singlet (s)-3H
C(CH₃)₃1.3 - 1.5Singlet (s)-9H

Justification of Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H-3, H-4, H-6): The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring.

    • The sulfonyl chloride (-SO₂Cl) group is a strong electron-withdrawing group, which deshields the ortho and para protons, causing them to resonate at a lower field (higher ppm).[3]

    • The methoxy (-OCH₃) group is an electron-donating group, which shields the ortho and para protons, causing them to resonate at a higher field (lower ppm).

    • The tert-butyl (-C(CH₃)₃) group is a weak electron-donating group.

    • H-6 is ortho to the strongly deshielding -SO₂Cl group, and will therefore be the most downfield of the aromatic protons. It is expected to appear as a doublet due to coupling with H-4 (meta-coupling, small J value).

    • H-4 is ortho to the tert-butyl group and meta to both the -SO₂Cl and -OCH₃ groups. It will be deshielded by the -SO₂Cl group. It is expected to appear as a doublet of doublets due to coupling with H-3 (ortho-coupling, larger J value) and H-6 (meta-coupling, smaller J value).

    • H-3 is ortho to the electron-donating -OCH₃ group and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-4 (ortho-coupling).

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Their chemical shift is expected in the range of 3.9-4.1 ppm, which is typical for a methoxy group attached to an aromatic ring.

  • tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are all chemically equivalent and will appear as a strong singlet. The typical chemical shift for a tert-butyl group attached to an aromatic ring is around 1.3-1.5 ppm.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show signals for each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C-1140 - 145
C-2155 - 160
C-3110 - 115
C-4130 - 135
C-5150 - 155
C-6130 - 135
OC H₃55 - 60
C (CH₃)₃35 - 40
C(C H₃)₃30 - 35

Justification of Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons (C-1 to C-6):

    • C-1 is directly attached to the electron-withdrawing sulfonyl chloride group and will be significantly deshielded.

    • C-2 is bonded to the electron-donating methoxy group and will be deshielded due to the electronegativity of the oxygen atom.

    • C-3 is ortho to the methoxy group and will be shielded, appearing at a relatively upfield position for an aromatic carbon.

    • C-4 is expected to be in the typical aromatic region.

    • C-5 is attached to the tert-butyl group and will be deshielded.

    • C-6 is ortho to the sulfonyl chloride group and will be deshielded.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the range of 55-60 ppm.

  • tert-Butyl Carbons (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around 35-40 ppm, while the three equivalent methyl carbons will appear as a strong signal around 30-35 ppm.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[4][5] Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4] Gently swirl or vortex the vial to ensure complete dissolution. If the compound is not readily soluble, gentle warming or sonication may be applied.

  • Filtration and Transfer: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[2]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

start Start: Solid Sample weigh Weigh 5-10 mg (1H) or 20-50 mg (13C) start->weigh dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label NMR Tube filter->cap nmr Acquire NMR Spectra cap->nmr

Caption: Experimental workflow for NMR sample preparation.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for detailed spectral analysis.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming (manual or automatic) to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters (Example for a 300 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).[4]

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.[4]

    • Spectral Width (SW): A range of -2 to 12 ppm is usually adequate for most organic compounds.

  • ¹³C NMR Acquisition Parameters (Example for a 300 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to 1024 or more) is required.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm is standard.

3. Data Processing:

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental NMR principles and substituent effects. The provided spectral interpretation and detailed experimental protocol offer a robust framework for the identification and characterization of this compound and its structural analogs. This information is intended to be a valuable asset for professionals in the fields of chemical research and drug development, facilitating their synthetic and analytical endeavors.

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  • PROSPRE - 1H NMR Predictor. The Wishart Research Group. Available at: [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Predict - NMRium demo. NMRium. Available at: [Link]

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  • NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Available at: [Link]

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An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. Recognizing the compound's reactive nature, this document details robust methodologies from sample handling to advanced data interpretation. It emphasizes the rationale behind choosing specific ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and explores the predictable fragmentation pathways observed in tandem mass spectrometry (MS/MS). This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering field-proven insights to ensure data integrity and analytical accuracy.

Introduction: The Analytical Imperative

This compound is a vital structural motif in medicinal chemistry, often employed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.[1] The purity and structural integrity of this sulfonyl chloride intermediate are paramount, as impurities or degradants can propagate through the synthetic route, impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

Mass spectrometry is an indispensable tool for the characterization of such reactive intermediates.[2] Its high sensitivity and specificity allow for unambiguous molecular weight confirmation, impurity profiling, and structural elucidation through fragmentation analysis. This guide delineates a systematic approach to developing and validating a reliable MS method for this specific analyte, addressing its unique chemical challenges.

Analyte Profile & Physicochemical Considerations

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. This compound possesses distinct characteristics that directly influence the MS strategy.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₁₁H₁₅ClO₃S---
Molecular Weight 262.76 g/mol [3]Target mass for MS detection.
Structure See Figure 1Guides prediction of fragmentation patterns.
Key Functional Group Sulfonyl Chloride (-SO₂Cl)Highly reactive and susceptible to hydrolysis.[4][5]
Polarity Moderately PolarInfluences choice of chromatography and ionization source.
Thermal Stability ModerateA critical factor for methods involving heat (e.g., GC-MS, APCI).
  • Figure 1. Chemical Structure of this compound

The most critical feature is the sulfonyl chloride group's susceptibility to hydrolysis.[4][6] In the presence of nucleophiles, particularly water, it readily converts to the corresponding sulfonic acid (C₁₁H₁₆O₄S, MW 244.30 g/mol ). This degradation pathway must be meticulously controlled during sample preparation and analysis to prevent erroneous results.

Sample Preparation & Handling: Ensuring Analyte Integrity

The axiom "garbage in, garbage out" is especially true for reactive molecules. Rigorous sample handling is non-negotiable.

Core Principle: Prevent hydrolysis at all costs.

  • Solvent Selection: All solvents must be of high purity and anhydrous. Aprotic solvents such as acetonitrile (ACN) or dichloromethane (DCM) are strongly recommended. Protic solvents like methanol or ethanol will lead to the formation of sulfonate esters, while aqueous mobile phases will cause rapid hydrolysis to the sulfonic acid.

  • Environment: Whenever possible, handle the solid material and prepare stock solutions in an inert atmosphere (e.g., a glove box or under a stream of nitrogen).

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous aprotic solvent. Store these solutions in tightly sealed vials at low temperatures (-20°C) to minimize degradation.

  • Working Solutions: Prepare working solutions by diluting the stock solution immediately before analysis. The diluent should ideally be the initial mobile phase of the chromatographic run, provided it is aprotic.

Mass Spectrometry Methodologies: A Guided Approach

The selection of the ionization source and mass analyzer is dictated by the analyte's properties and the analytical goals (e.g., quantification vs. structural confirmation).

Ionization Technique Selection

The goal of ionization is to convert the neutral analyte into a gas-phase ion with minimal degradation. For this compound, both ESI and APCI are viable options, each with distinct advantages.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and moderately polar molecules.[7][8] It typically generates protonated molecules [M+H]⁺ in positive ion mode. Given the analyte's moderate polarity, ESI is a strong candidate. However, the presence of trace amounts of water or methanol in the mobile phase, often used to promote protonation, poses a risk of on-source hydrolysis or esterification. Therefore, a carefully optimized, predominantly aprotic mobile phase is required.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and thermally stable compounds.[9][10] It involves vaporizing the sample in a heated nebulizer before ionization via corona discharge.[11] This can be advantageous for sulfonyl chlorides as it can sometimes provide more robust ionization than ESI.[12] The key consideration is the analyte's thermal stability; the vaporizer temperature must be high enough for efficient desolvation but low enough to prevent thermal degradation.

Recommendation: Start with ESI in positive ion mode due to its broad applicability, but have APCI as a backup or complementary technique, especially if sensitivity is low or in-source degradation is suspected with ESI.

Mass Analysis
  • High-Resolution Mass Spectrometry (HRMS): For definitive identification, HRMS instruments (e.g., TOF, Orbitrap) are invaluable. They provide high mass accuracy (typically <5 ppm), enabling the determination of the elemental composition of the parent ion and its fragments. This is crucial for distinguishing the target analyte from potential impurities with similar nominal masses.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is essential for structural confirmation.[13] It involves isolating the precursor ion (e.g., the [M+H]⁺ ion at m/z 263.05 for the ³⁵Cl isotope) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Deciphering the Fragmentation Pattern: A Mechanistic View

The MS/MS spectrum provides a structural fingerprint of the molecule. The fragmentation of benzenesulfonyl chlorides and related sulfonamides is well-documented and follows predictable chemical logic.[14][15][16]

The protonated molecule ([C₁₁H₁₅³⁵ClO₃S+H]⁺, m/z 263.05) will likely undergo fragmentation at the weakest bonds upon collisional activation. The most probable fragmentation pathways are outlined below.

Expected Key Fragmentations:

  • Loss of HCl (-36 Da): A common initial loss from the protonated sulfonyl chloride, leading to a sulfonyl cation intermediate.

  • Loss of SO₂ (-64 Da): A characteristic fragmentation for sulfonated compounds, often occurring after an initial loss or via rearrangement.[16][17]

  • Cleavage of the tert-Butyl Group (-57 Da): Loss of the C(CH₃)₃ group to form a stable tert-butyl cation.

  • Cleavage of the S-Cl bond: Loss of the chlorine radical is more common in electron impact (EI) ionization but can be observed.[14]

  • Cleavage of the Aryl-S bond: This cleavage leads to the formation of the substituted benzene ring fragment.

G parent [M+H]⁺ m/z 263.05 frag1 [M+H - HCl]⁺ m/z 227.08 parent->frag1 - HCl frag2 [M+H - SO₂]⁺ (Rearrangement Product) m/z 199.10 parent->frag2 - SO₂ frag3 [M+H - C₄H₉]⁺ m/z 206.00 parent->frag3 - C₄H₉• frag_tbutyl [C₄H₉]⁺ m/z 57.07 parent->frag_tbutyl tert-Butyl cation formation frag1_1 [frag1 - SO₂]⁺ m/z 163.12 frag1->frag1_1 - SO₂

Table of Expected Ions:

Ion DescriptionProposed FormulaCalculated m/z (³⁵Cl)
Protonated Molecule [M+H]⁺[C₁₁H₁₆ClO₃S]⁺263.0480
Isotope Peak [M+H]⁺[C₁₁H₁₆³⁷ClO₃S]⁺265.0450
Loss of HCl[C₁₁H₁₅O₃S]⁺227.0736
Loss of SO₂[C₁₁H₁₆ClO]⁺199.0884
Loss of tert-Butyl radical[C₇H₇ClO₃S]⁺205.9826
Loss of HCl and SO₂[C₁₁H₁₄O]⁺162.1045
tert-Butyl Cation[C₄H₉]⁺57.0704

Experimental Protocol: A Step-by-Step Guide

This protocol provides a starting point for LC-MS/MS analysis. Optimization is expected based on the specific instrumentation available.

G cluster_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS Conditions cluster_analysis Data Analysis prep1 Weigh ~10 mg of sample in an inert atmosphere prep2 Dissolve in 10 mL anhydrous Acetonitrile (Stock: 1 mg/mL) prep1->prep2 prep3 Dilute 1:1000 with Mobile Phase A (Final: 1 µg/mL) prep2->prep3 lc1 Column: C18 (e.g., 2.1x50mm, 1.8µm) prep3->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in ACN lc3 Mobile Phase B: 0.1% Formic Acid in H₂O (Use minimal B to avoid hydrolysis) lc4 Gradient: 95% A (hold 1 min), then to 5% A over 4 min lc5 Flow Rate: 0.4 mL/min ms1 Ion Source: ESI (Positive) lc5->ms1 ms2 Capillary Voltage: 3.5 kV ms3 Gas Temp: 300 °C ms4 Full Scan (MS1): m/z 100-400 ms5 MS/MS: Precursor m/z 263.05, Collision Energy: 15-30 eV da1 Confirm [M+H]⁺ and Cl isotope pattern (3:1) ms5->da1 da2 Verify accurate mass (<5 ppm) da1->da2 da3 Match MS/MS fragments to proposed pathway da2->da3

  • Reagents and Materials

    • This compound (reference standard)

    • Acetonitrile (LC-MS grade, anhydrous)

    • Formic acid (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Autosampler vials with inert caps

  • Instrumentation

    • UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions

    • Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 99.9% Acetonitrile / 0.1% Formic Acid

    • Mobile Phase B: 99.9% Water / 0.1% Formic Acid

    • Gradient: A fast gradient is recommended to minimize on-column degradation.

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 8.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometer Conditions (Example)

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 45 psi

    • Drying Gas (N₂): 10 L/min at 325 °C

    • Acquisition Mode:

      • MS1 (Full Scan): m/z range 100-500

      • MS2 (Targeted MS/MS): Precursor ion m/z 263.05, with collision energy ramp (e.g., 10-40 eV).

  • Data Analysis & Interpretation

    • Confirmation: Verify the presence of the [M+H]⁺ ion at the correct m/z with an accurate mass error of <5 ppm.

    • Isotope Pattern: Confirm the characteristic 3:1 isotopic pattern for the ³⁵Cl and ³⁷Cl isotopes.[2]

    • Fragmentation: Correlate the fragments observed in the MS/MS spectrum with the proposed fragmentation pathway. The presence of key fragments like the loss of HCl and SO₂ provides high confidence in the structural assignment.

Conclusion & Best Practices

The successful mass spectrometry analysis of this compound hinges on a meticulous experimental approach that mitigates its inherent reactivity. By employing anhydrous solvents, selecting an appropriate soft ionization technique like ESI or APCI, and leveraging the power of HRMS and MS/MS, analysts can obtain high-quality, unambiguous data. The methodologies and insights provided in this guide serve as a robust foundation for the characterization, purity assessment, and quality control of this critical pharmaceutical intermediate, ultimately supporting the development of safe and effective medicines.

References

  • King, J. F., & Loosmore, S. M. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International. Available at: [Link]

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Nakashima, T., et al. (2016). An LC-MS/MS-SRM Method for Simultaneous Quantification of Four Representative Organosulfur Compounds in Garlic Products. Kyushu University Institutional Repository. Available at: [Link]

  • Hardstaff, W. R., Langler, R. F., & Newman, M. J. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Organic Mass Spectrometry. Available at: [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Available at: [Link]

  • King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Available at: [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Available at: [Link]

  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. (2026). WordPress. Available at: [Link]

  • Nakashima, T., et al. (2016). An LC-MS/MS-SRM Method for Simultaneous Quantification of Four Representative Organosulfur Compounds in Garlic Products. Food Science and Technology Research. Available at: [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • Pérez-Castaño, E., et al. (2023). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Molecules. Available at: [Link]

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  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024). TOFWERK. Available at: [Link]

  • Bowie, J. H., et al. (1966). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available at: [Link]

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  • Aziz-ur-Rehman, et al. (2012). Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). ResearchGate. Available at: [Link]

  • Kim, M., et al. (2016). UPLC/ESI-MS/MS Analysis of Compositional Changes for Organosulfur Compounds in Garlic (Allium Sativum L.) During Fermentation. Food Chemistry. Available at: [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Available at: [Link]

  • Aziz-ur-Rehman, et al. (2013). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[2][4]dioxin-6yl)benzenesulfonamide (3f). ResearchGate. Available at: [Link]

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A Comprehensive Technical Guide to 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride: Synthesis, Characterization, and Future Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Professionals in Drug Development

Abstract

This guide provides a detailed technical overview of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride, a compound of interest in synthetic and medicinal chemistry. In the absence of a publicly available crystal structure, this document serves as a foundational resource, detailing a proposed synthetic pathway, methodologies for purification and crystallization, and a thorough analysis of its expected spectroscopic characteristics. We delve into the chemical reactivity inherent to its functional groups and explore its potential applications, particularly as a precursor for novel sulfonamides in drug discovery. This guide also underscores the critical need for future crystallographic studies to elucidate its precise molecular architecture and solid-state packing, which are vital for rational drug design and materials science applications.

Introduction: The Significance of Substituted Benzenesulfonyl Chlorides

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily serving as precursors to sulfonamides and sulfonate esters. The sulfonamide functional group, in particular, is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The specific substitution pattern on the benzene ring allows for the fine-tuning of steric and electronic properties, which in turn influences the reactivity of the sulfonyl chloride and the biological activity of its derivatives.

This compound (C₁₁H₁₅ClO₃S, Molar Mass: 262.76 g/mol ) is a fascinating, yet under-characterized, member of this family.[3][4] Its structure combines a bulky tert-butyl group, which can impart increased lipophilicity and metabolic stability in its derivatives, with a methoxy group, an electron-donating group that can modulate the reactivity of the sulfonyl chloride and participate in hydrogen bonding interactions. Despite its potential, a detailed structural and chemical profile, most notably its single-crystal X-ray structure, remains absent from the public domain. This guide aims to bridge this knowledge gap by providing a comprehensive theoretical and practical framework for its synthesis, characterization, and application.

Synthesis and Crystallization: A Proposed Pathway

Proposed Synthetic Protocol

The most direct approach involves the electrophilic chlorosulfonation of the commercially available precursor, 4-tert-butylanisole.[5][6] The methoxy group is a strong activating group and an ortho-, para-director. The bulky tert-butyl group at the para position will sterically hinder substitution at the 3- and 5-positions, thus favoring the introduction of the chlorosulfonyl group at the 2-position.

Experimental Protocol: Chlorosulfonation of 4-tert-Butylanisole

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the HCl gas produced.

  • Reagent Preparation: Cool the flask to 0-5 °C using an ice bath. Place 4-tert-butylanisole (1 equivalent) in the flask.

  • Reaction: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum.

Causality Behind Experimental Choices: The use of excess chlorosulfonic acid ensures complete conversion of the starting material. The low temperature is crucial to minimize side reactions, such as the formation of sulfones. The quench with ice water hydrolyzes any remaining chlorosulfonic acid and precipitates the less water-soluble product.

Purification and Attempted Crystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Protocol for Crystallization for X-ray Analysis:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation.

  • Dissolve the purified product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature.

  • Loosely cover the container to allow for the slow evaporation of the solvent over several days in a vibration-free environment.

  • Monitor for the formation of well-defined single crystals.

Self-Validating System: The success of the synthesis and purification can be validated at each stage. The identity and purity of the final product should be confirmed by melting point determination and the spectroscopic methods detailed in the following section.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound start Start: 4-tert-Butylanisole reagent Chlorosulfonic Acid (ClSO3H) 0-5 °C start->reagent 1. reaction Electrophilic Aromatic Substitution (Chlorosulfonation) reagent->reaction 2. Add dropwise workup Quench with Ice Water & Filtration reaction->workup 3. product Crude Product workup->product 4. purification Recrystallization (Hexane/Ethyl Acetate) product->purification 5. final_product Pure this compound purification->final_product 6.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization: An In-Silico Analysis

In the absence of experimental data, the following section outlines the expected spectroscopic characteristics of this compound based on its molecular structure and data from analogous compounds.

Spectroscopic Data Expected Observations
¹H NMR δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), ~3.9 (s, 3H, OCH₃), ~7.0-7.8 (m, 3H, Ar-H). The aromatic protons would appear as a complex multiplet due to their distinct chemical environments.
¹³C NMR δ (ppm): ~31 (C(CH₃)₃), ~35 (C(CH₃)₃), ~56 (OCH₃), ~112-158 (aromatic carbons), with the carbon attached to the sulfonyl group being the most downfield.
IR (cm⁻¹) ~2960 (C-H stretch, aliphatic), ~1590, 1480 (C=C stretch, aromatic), ~1370, 1170 (S=O stretch, asymmetric and symmetric), ~1250 (C-O stretch, aryl ether).
Mass Spec. (EI) m/z: 262/264 (M⁺, isotopic pattern for Cl), 227 (M⁺ - Cl), 199 (M⁺ - SO₂Cl), 183, 155, 57 (t-Bu⁺).

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[7][8]

Synthesis of Sulfonamides

The primary application of this compound is likely in the synthesis of novel sulfonamides for biological screening. The reaction with a primary or secondary amine, typically in the presence of a base like pyridine or triethylamine, yields the corresponding N-substituted sulfonamide.

Potential in Drug Discovery

Sulfonamides are a well-established class of therapeutic agents.[9][10] By incorporating the 5-tert-butyl-2-methoxy-phenyl moiety, novel drug candidates with potentially improved pharmacokinetic properties (e.g., enhanced membrane permeability due to the lipophilic tert-butyl group) could be developed. These derivatives could be screened for a wide range of biological activities, including:

  • Carbonic Anhydrase Inhibition: For the treatment of glaucoma and certain types of cancer.[1][2]

  • Antibacterial Agents: Targeting dihydropteroate synthetase in bacteria.[11]

  • Kinase Inhibition: As potential anticancer agents.[12]

Reactivity Diagramdot

G

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-2-methoxybenzenesulfonyl chloride is a bespoke chemical intermediate, valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of the reactive sulfonyl chloride moiety, which allows for the facile introduction of the substituted phenylsulfonyl group onto various nucleophiles. The bulky tert-butyl group and the electron-donating methoxy group on the aromatic ring can be strategically employed to fine-tune the steric and electronic properties of target molecules.

While its synthetic utility is significant, the inherent reactivity of the sulfonyl chloride functional group necessitates a thorough understanding of its thermal stability and decomposition profile. Uncontrolled decomposition can lead to the release of toxic and corrosive gases, posing a significant safety risk in both laboratory and manufacturing settings. This guide provides a comprehensive overview of the thermal hazards associated with this compound, detailed methodologies for its thermal analysis, and a discussion of its likely decomposition pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 88041-83-2[1]
Molecular Formula C11H15ClO3S[1]
Molecular Weight 262.76 g/mol [1]
Boiling Point 351.8±42.0 °C (Predicted)[2]
Density 1.212±0.06 g/cm3 (Predicted)[2]

Thermal Hazards of Sulfonyl Chlorides

The sulfonyl chloride functional group is known to be thermally labile and reactive, particularly in the presence of moisture or other nucleophiles.[3][4][5] The primary thermal hazard associated with sulfonyl chlorides is their potential for exothermic decomposition, which can be triggered by elevated temperatures. This decomposition can lead to the formation of hazardous byproducts, including hydrogen chloride (HCl) and sulfur oxides (SOx).[4][6]

The decomposition of sulfonyl chlorides can be accelerated by the presence of impurities, such as water, which can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid and HCl.[3][4] This hydrolysis reaction is itself exothermic and can contribute to a runaway thermal event.

Given these inherent hazards, a comprehensive thermal analysis is crucial before scaling up any process involving this compound.

Experimental Assessment of Thermal Stability

To rigorously evaluate the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. The two primary methods for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][8][9][10]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures at which a material undergoes thermal transitions, such as melting and decomposition, and for quantifying the heat associated with these events.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel DSC pan. The use of a hermetically sealed pan is critical to contain any evolved gases during decomposition.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature of approximately 400 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The resulting DSC thermogram will show heat flow as a function of temperature. The onset temperature of any exothermic event is a critical indicator of the start of decomposition. The integrated area of the exotherm provides the heat of decomposition (ΔHd).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of sample seal Seal in hermetic pan weigh->seal load Load sample & reference pans seal->load heat Heat at 10 °C/min to 400 °C load->heat thermogram Generate thermogram heat->thermogram analyze Determine Tonset and ΔHd thermogram->analyze

DSC Experimental Workflow
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is complementary to DSC and provides information about the temperature at which decomposition begins and the extent of mass loss.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an open TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The TGA thermogram will show the percentage of weight loss versus temperature. The onset temperature of weight loss corresponds to the beginning of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample load_pan Place in open TGA pan weigh->load_pan load_furnace Load pan into furnace load_pan->load_furnace heat Heat at 10 °C/min to 600 °C load_furnace->heat thermogram Generate thermogram heat->thermogram analyze Determine onset of weight loss thermogram->analyze

TGA Experimental Workflow

Anticipated Decomposition Profile

Based on the general chemistry of sulfonyl chlorides, the thermal decomposition of this compound is expected to proceed via homolytic cleavage of the sulfonyl-chlorine bond as the initial step. This would generate a sulfonyl radical and a chlorine radical. Subsequent reactions of these highly reactive species would lead to the formation of a variety of decomposition products.

A plausible decomposition pathway is outlined below:

  • Initiation: Homolytic cleavage of the S-Cl bond to form a sulfonyl radical and a chlorine radical.

  • Propagation: The highly reactive radicals can abstract atoms from other molecules or undergo rearrangement. For example, the sulfonyl radical could lose sulfur dioxide to form an aryl radical. The aryl radical could then react with a chlorine radical to form an aryl chloride.

  • Termination: Combination of radicals to form stable products.

The expected major decomposition products are likely to include:

  • Sulfur dioxide (SO2)

  • Hydrogen chloride (HCl) (if any moisture is present or from reactions with solvent)

  • 1-tert-Butyl-4-chloro-2-methoxybenzene

  • Other chlorinated and sulfonated aromatic compounds

The presence of the tert-butyl and methoxy groups may also lead to other fragmentation pathways under high-temperature conditions.

Safe Handling and Storage Recommendations

Given the reactive nature of this compound, strict adherence to safety protocols is essential.

  • Handling: Always handle this compound in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[6][11][12] Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, moisture, and incompatible materials such as strong bases and oxidizing agents.[3][6] The container should be tightly sealed to prevent exposure to atmospheric moisture.

  • Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous waste. Do not use water to clean up spills, as this will lead to the generation of corrosive and toxic gases.[4]

By understanding the thermal stability and decomposition profile of this compound and by implementing appropriate safety measures, researchers can handle this valuable synthetic intermediate with confidence and minimize the risk of hazardous incidents.

References

  • Vertex AI Search, 5-tert-Butyl-2-methoxy-benzenesulfonyl chloride.
  • CAMEO Chemicals - NOAA, SULFURYL CHLORIDE.
  • National Institutes of Health (NIH), Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process.
  • New Jersey Department of Health, Hazardous Substance Fact Sheet - Sulfuryl Chloride.
  • Fisher Scientific, SAFETY D
  • CAMEO Chemicals - NOAA, METHANESULFONYL CHLORIDE.
  • Sigma-Aldrich, SAFETY D
  • TCI Chemicals, SAFETY D
  • Thermo Fisher Scientific, SAFETY D
  • CAMEO Chemicals, SULFURYL CHLORIDE.
  • Supporting Information, Synthesis and characteriz
  • ChemicalBook, 5-TERT-BUTYL-2-METHOXY-BENZENESULFONYL CHLORIDE CAS.
  • Benchchem, Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Organic Syntheses Procedure, 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • TA Instruments, Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • Sigma-Aldrich, 5-tert-Butyl-2-methyl-benzenesulfonyl chloride AldrichCPR.
  • Google Patents, US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • NETZSCH, Simultaneous Thermal Analyzer (STA/TGA-DSC).
  • Penn State Materials Research Institute, Thermal Analysis.
  • PubMed, Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy.
  • Sigma-Aldrich, 5-tert-Butyl-2-methyl-benzenesulfonyl chloride AldrichCPR.
  • ChemicalBook, 5-TERT-BUTYL-2-METHOXY-BENZENESULFONYL CHLORIDE | 88041-83-2.
  • Apollo Scientific, 2-Chloro-5-methoxybenzenesulfonyl chloride.
  • Organic Syntheses Procedure, 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl).
  • PubChem - NIH, tert-BUTYL CHLORIDE | C4H9Cl | CID 10486.
  • Tokyo Chemical Industry (India) Pvt. Ltd., 5-Chloro-2-methoxybenzenesulfonyl Chloride 22952-32-5.

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An In-depth Technical Guide to 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine Derivatives: Core Intermediates in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine scaffold and its key derivatives, which are of significant interest to researchers in drug development. Initial inquiries referencing CAS number 88041-83-2 point to 5-tert-butyl-2-methoxybenzenesulfonyl chloride, a different chemical entity. Given the context of the intended audience and the depth of scientific inquiry requested, this guide has been structured to address the compound family of greater relevance to pharmaceutical research and development, particularly their role as pivotal intermediates in the synthesis of therapeutics like Riociguat.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] This fused ring system is a rich source of pharmacological innovation, with derivatives showing promise as anticancer, antiviral, and antimicrobial agents, as well as inhibitors for a range of kinases and fibroblast growth factor receptors.[2] The versatility of this scaffold lies in its synthetic tractability and the diverse biological activities that can be achieved through substitution at various positions on the ring system.[3]

Recently, the 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine moiety has gained significant attention as a crucial building block in the synthesis of Riociguat, a novel treatment for pulmonary hypertension.[4][5] This guide will provide an in-depth exploration of the properties, synthesis, and applications of key intermediates based on this scaffold, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties of Key Intermediates

Two primary intermediates in the synthesis of Riociguat are 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride and 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine. Their properties are summarized below:

Property1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine
CAS Number 256499-19-1[6]428854-24-4[7]
Molecular Formula C14H13ClFN5[8]C17H15FN8[7]
Molecular Weight 305.74 g/mol [6]350.35 g/mol [7]
Appearance White solidYellow to dark yellow powder[4]
Melting Point 247-249°C[6]>212°C (decomposition)[7]
Storage Inert atmosphere, room temperature[6]Keep in dark place, inert atmosphere, store in freezer under -20°C[7]

Synthesis and Mechanism

The synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine derivatives is a multi-step process that has been optimized for efficiency and yield. A common route to a key intermediate, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, starts from commercially available methyl 2-chloronicotinate.[9] This pathway involves a one-pot hydrazinolysis and intramolecular substitution, followed by regioselective N1-benzylation and subsequent palladium-catalyzed cyanation.[9]

The pyrazolo[3,4-b]pyridine scaffold itself can be synthesized through various strategies, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.[3] A widely used method is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[3]

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Intermediate Preparation A Methyl 2-chloronicotinate C 1H-Pyrazolo[3,4-b]pyridin-3-ol A->C Hydrazinolysis & Intramolecular Substitution B Hydrazine B->C D 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol C->D Regioselective N1-benzylation E 1-(2-Fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine D->E Bromination F 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile E->F Pd-catalyzed cyanation G 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide HCl (CAS: 256499-19-1) F->G Conversion to Carboximidamide H 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine (CAS: 428854-24-4) G->H Cyclization with aminomalononitrile derivative I Riociguat (CAS: 625115-55-1) H->I Final synthetic steps

Sources

Mechanism of Action of 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 5-tert-butyl-2-methoxybenzenesulfonyl chloride in sulfonylation reactions. As a specialized sulfonylating agent, its unique substitution pattern—featuring a sterically demanding tert-butyl group and an electron-donating methoxy group—imparts distinct reactivity and selectivity profiles. This document elucidates the mechanistic pathways, explores the influence of substituents on the reaction kinetics, and offers practical guidance on experimental design and execution for researchers in organic synthesis and medicinal chemistry. By integrating established principles of sulfonyl chloride chemistry with specific considerations for this reagent, this guide serves as an authoritative resource for leveraging this compound in the synthesis of complex sulfonamides.

Introduction: The Role of Substituted Benzenesulfonyl Chlorides in Modern Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of therapeutic agents and functional materials.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine under basic conditions.[1] The choice of the substituted benzenesulfonyl chloride is critical, as the substituents on the aromatic ring can profoundly influence the reagent's reactivity, selectivity, and the physicochemical properties of the resulting sulfonamide.

This compound is a reagent of interest due to its unique electronic and steric properties. The para-tert-butyl group is a bulky, electron-donating group, while the ortho-methoxy group is electron-donating via resonance but also possesses some inductive electron-withdrawing character. Understanding the interplay of these effects is paramount to predicting and controlling its behavior in sulfonylation reactions.

The General Mechanism of Sulfonylation Reactions

The sulfonylation of a nucleophile (typically an amine or alcohol) by a sulfonyl chloride is generally accepted to proceed through a nucleophilic substitution pathway at the sulfur atom. The precise mechanism can, however, vary depending on the substrate, nucleophile, solvent, and the presence of catalysts or bases.

The SN2-like Pathway

For most arenesulfonyl chlorides, the reaction with primary and secondary amines is considered to follow a concerted, SN2-like mechanism.[2] This pathway involves the direct attack of the nucleophile on the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The leaving group (chloride) is displaced in the same step.

The reaction rate is typically second order, being first order in both the sulfonyl chloride and the amine. The presence of a base is crucial to neutralize the HCl generated during the reaction, thus driving the equilibrium towards the product.

The Elimination-Addition (Sulfene) Pathway

In the presence of a strong base and an α-hydrogen on the alkyl group of an alkanesulfonyl chloride, an alternative E2 elimination pathway can occur, leading to the formation of a highly reactive sulfene intermediate (R2C=SO2). This intermediate is then rapidly trapped by the nucleophile. However, for arenesulfonyl chlorides like this compound, which lack α-hydrogens, this pathway is not operative.

Mechanistic Considerations for this compound

The substituents on the benzene ring of this compound significantly modulate its reactivity compared to the parent benzenesulfonyl chloride.

Electronic Effects
  • Methoxy Group (ortho): The methoxy group is a strong resonance electron-donating group, which increases the electron density on the aromatic ring. This donation can extend to the sulfur atom, potentially reducing its electrophilicity and thus slowing down the rate of nucleophilic attack. However, its inductive effect is electron-withdrawing, which can partially counteract the resonance effect.

  • tert-Butyl Group (para): The tert-butyl group is a weak electron-donating group through hyperconjugation and induction. Its primary electronic influence is to further increase the electron density on the ring, reinforcing the effect of the methoxy group and potentially decreasing the intrinsic reactivity of the sulfonyl chloride.

Steric Effects
  • ortho-Methoxy Group: The presence of a methoxy group in the ortho position introduces steric hindrance around the sulfur center. This can impede the approach of bulky nucleophiles.

  • para-tert-Butyl Group: While not directly adjacent to the reaction center, the bulky tert-butyl group can influence the overall shape of the molecule and its interactions with the solvent cage and the nucleophile.

Proposed Mechanistic Nuances

Given these considerations, the sulfonylation reaction with this compound is expected to predominantly follow an SN2-like mechanism , similar to other arenesulfonyl chlorides. However, the combined electron-donating effects of the methoxy and tert-butyl groups likely render the sulfur atom less electrophilic than in unsubstituted or electron-withdrawn benzenesulfonyl chlorides. This suggests that reactions may require slightly more forcing conditions (e.g., elevated temperatures, more potent nucleophiles, or longer reaction times) to achieve comparable yields.

The steric hindrance from the ortho-methoxy group may also lead to greater selectivity for less sterically hindered amines.

A visual representation of the proposed SN2-like mechanism is provided below.

G reagents This compound + R₂NH ts Trigonal Bipyramidal Transition State reagents->ts Nucleophilic Attack intermediates Intermediate Complex ts->intermediates Bond Formation/ Bond Breaking products Sulfonamide + R₂NH₂⁺Cl⁻ intermediates->products Chloride Departure & Proton Transfer

Figure 1: Proposed SN2-like mechanism for the reaction of this compound with a secondary amine.

Experimental Protocols for Sulfonylation Reactions

The following protocols are provided as a general guideline for performing sulfonylation reactions with this compound. Optimization of reaction conditions is often necessary for specific substrates.

General Procedure for the Synthesis of Sulfonamides

This procedure is adapted from standard methods for sulfonamide synthesis.[1]

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • A suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) (1.1 - 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the amine (1.0 eq.) and the base (1.1-2.0 eq.) in the chosen anhydrous solvent, add a solution of this compound (1.05 eq.) in the same solvent dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired sulfonamide.

pH-Dependent Aqueous Sulfonylation

For water-soluble amines, reactions can be performed in an aqueous medium, which can offer advantages in terms of sustainability and unique reactivity. Studies on benzenesulfonyl chloride have shown that high yields of sulfonamides can be obtained at high pH, even with competing hydrolysis.[3][4] This is attributed to third-order reaction terms involving the amine and hydroxide.[3][4]

Experimental Workflow for pH-Dependent Studies:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare buffer solutions of varying pH B Dissolve amine in each buffer A->B C Add 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride B->C D Stir at constant temperature C->D E Quench reaction at specific time points D->E F Analyze product yield by HPLC or GC E->F G Plot yield vs. pH F->G

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Primary Sulfonamides Utilizing 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of primary sulfonamides, a critical pharmacophore in drug discovery, using 5-tert-Butyl-2-methoxybenzenesulfonyl chloride as the key starting material. Primary sulfonamides are prevalent in a multitude of FDA-approved drugs, valued for their therapeutic properties and their role as bioisosteres of carboxylic acids.[1][2] The classical and most common method for their synthesis involves the reaction of a sulfonyl chloride with ammonia or an ammonia surrogate.[1][3][4] This protocol details a robust and reproducible methodology, offering in-depth explanations for experimental choices, detailed characterization techniques, and safety considerations. The specific substitution pattern of the starting sulfonyl chloride—a bulky, lipophilic tert-butyl group and an electron-donating methoxy group—offers a valuable scaffold for developing drug candidates with potentially modulated pharmacokinetic and pharmacodynamic profiles.

Introduction: The Strategic Importance of the Sulfonamide Moiety

The sulfonamide functional group (—SO₂NH₂) is a cornerstone in medicinal chemistry, integral to the structure of antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[3][5] Its enduring popularity stems from its unique physicochemical properties: it is hydrolytically stable, capable of engaging in hydrogen bonding as both a donor and acceptor, and its acidic N-H proton allows it to mimic the carboxylic acid group, a common strategy in bioisosteric replacement to improve metabolic stability or cell permeability.[1][6]

While the reaction of a sulfonyl chloride with ammonia is a reliable synthetic route, the choice of the sulfonyl chloride itself is a critical design element.[1] The featured reagent, this compound, provides a scaffold with distinct features:

  • The tert-Butyl Group: This bulky, lipophilic group can enhance binding affinity through van der Waals interactions and can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile by increasing its lipophilicity.

  • The methoxy Group: As an electron-donating group, the methoxy substituent can modulate the electronic properties of the aromatic ring and influence the reactivity of the sulfonyl chloride. It also provides an additional site for hydrogen bonding.

This protocol provides researchers with a validated, step-by-step method to synthesize the corresponding primary sulfonamide, 5-tert-Butyl-2-methoxybenzenesulfonamide, a versatile intermediate for further elaboration in drug development programs.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution-type mechanism. The nitrogen atom of the ammonia source acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The tetrahedral intermediate then collapses, eliminating a chloride ion. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a non-nucleophilic base, such as triethylamine, to drive the reaction to completion.

Caption: General mechanism for primary sulfonamide formation.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. Adjustments can be made as necessary.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
This compound≥97%Commercially available88041-83-2Moisture sensitive. Store under inert gas.[7]
Ammonium Hydroxide (NH₄OH)28-30% solution in H₂OACS Reagent1336-21-6Corrosive. Use with adequate ventilation.
Triethylamine (Et₃N)≥99.5%, anhydrousACS Reagent121-44-8Freshly distill from CaH₂ for best results.
Dichloromethane (DCM)Anhydrous, ≥99.8%ACS Reagent75-09-2Use aprotic, anhydrous solvent to avoid hydrolysis.
Hydrochloric Acid (HCl)1 M aqueous solutionACS Reagent7647-01-0For aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionACS Reagent144-55-8For aqueous work-up.
Brine (Saturated NaCl)Aqueous solutionACS Reagent7647-14-5For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeACS Reagent7487-88-9Drying agent.
Silica Gel230-400 meshChromatography Grade7631-86-9For column chromatography if needed.
Ethyl Acetate / HexanesHPLC GradeACS ReagentVariousSolvents for chromatography and recrystallization.
Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Ice-water bath

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for chromatography/recrystallization

  • Analytical balance, TLC plates (silica gel), UV lamp

Synthetic Procedure Workflow

Experimental Workflow start Setup & Inert Atmosphere (Flask, Stir Bar, N2) dissolve Dissolve Sulfonyl Chloride in Anhydrous DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add Triethylamine (1.2 eq) cool->add_base add_ammonia Add NH4OH (3.0 eq) Dropwise add_base->add_ammonia react Warm to RT Stir for 4-6 hours add_ammonia->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (HCl, NaHCO3, Brine) monitor->workup Upon completion dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify characterize Characterize Final Product purify->characterize

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.31 g, 5.0 mmol, 1.0 equiv). Seal the flask with a septum and purge with nitrogen or argon.

  • Dissolution: Add 25 mL of anhydrous dichloromethane (DCM) via syringe to dissolve the sulfonyl chloride.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • Base Addition: Add triethylamine (0.84 mL, 6.0 mmol, 1.2 equiv) dropwise via syringe. Triethylamine acts as an HCl scavenger, preventing the protonation of ammonia and driving the equilibrium towards the product.

  • Ammonia Addition: Slowly add concentrated ammonium hydroxide (1.0 mL, ~15 mmol, 3.0 equiv) dropwise over 10-15 minutes using a syringe. Causality Note: Slow, controlled addition is critical to manage the exothermicity of the reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 3:7 mixture of ethyl acetate:hexanes as the eluent. The disappearance of the starting sulfonyl chloride spot indicates completion.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Dilute with an additional 25 mL of DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess triethylamine and ammonia, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization (Preferred): The crude solid can typically be purified by recrystallization from an ethyl acetate/hexanes solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[8] Collect the crystals by vacuum filtration.

    • Column Chromatography (If Necessary): If the product is not clean after recrystallization, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization and Data

The final product, 5-tert-Butyl-2-methoxybenzenesulfonamide, should be a white to off-white solid. Proper characterization is essential to confirm its identity and purity.[9][10]

Expected Yield and Physical Properties
ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 75-90%
Molecular Formula C₁₁H₁₇NO₃S
Molecular Weight 243.32 g/mol
Spectroscopic Data
TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃, δ ppm): Signals for aromatic protons in the 6.8-7.8 ppm range; a broad singlet for the two -SO₂NH₂ protons (typically ~4.8-5.5 ppm, exchangeable with D₂O); a singlet for the three -OCH₃ protons (~3.9 ppm); a singlet for the nine -C(CH₃)₃ protons (~1.3 ppm).[11]
¹³C NMR (101 MHz, CDCl₃, δ ppm): Signals for aromatic carbons (110-160 ppm); a signal for the -OCH₃ carbon (~56 ppm); a signal for the quaternary carbon of the tert-butyl group (~35 ppm); a signal for the methyl carbons of the tert-butyl group (~31 ppm).[11][12]
FT-IR (cm⁻¹): Two distinct N-H stretching bands for the primary amine at ~3350 and ~3250 cm⁻¹; strong, characteristic asymmetric and symmetric S=O stretching bands at ~1330 and ~1150 cm⁻¹, respectively; C-O stretching for the methoxy group around 1250 cm⁻¹.[11]
Mass Spec (ESI) m/z: Calculated for C₁₁H₁₇NO₃S: 243.09. Expected [M+H]⁺ = 244.10, [M+Na]⁺ = 266.08.

Safety and Handling

  • Sulfonyl Chlorides: this compound is corrosive and moisture-sensitive. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors.

  • Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine and ammonium hydroxide are corrosive and have pungent odors. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reaction Conditions: The initial reaction is exothermic. Ensure proper cooling and slow addition of reagents to maintain control of the reaction temperature.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Hydrolysis of sulfonyl chloride; impure reagents.Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents and freshly distilled triethylamine.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature or gently warm to 35-40 °C. Confirm completion with TLC.
Difficult Purification Formation of side products (e.g., disulfonimide).Ensure slow, controlled addition of the sulfonyl chloride to the ammonia/base mixture (inverse addition) if side products are a major issue. Column chromatography may be required.
Product Oily, Not Solid Impurities present.Attempt purification via column chromatography. If the product is inherently low-melting, this may be its natural state. Confirm with characterization data.

References

  • Bowser JR, Williams PJ, Kura K. (1983). A Convenient Procedure for the Synthesis of Sulfonamides from N-Silylamines and Sulfonyl Chlorides. J Org Chem., 48.
  • ResearchGate. (2024).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling.
  • Tokyo Chemical Industry Co., Ltd. (2025). New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Tokyo Chemical Industry Co., Ltd. (2023). TCI Practical Example: Synthesis of primary sulfonamides using tBuONSO.
  • Google Patents. (n.d.).
  • Rauf, A., et al. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and ....
  • Moratal, J. M., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed.
  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Org. Lett., 22, 9495-9499.
  • OpenRiver. (n.d.).
  • MDPI. (2024).
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. NIH.
  • Mujumdar, P., & Poulsen, S. (2015).
  • Santa Cruz Biotechnology. (n.d.). 5-tert-Butyl-2-methoxy-benzenesulfonyl chloride.
  • BenchChem. (2025). Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery.
  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorpor

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Using 5-tert-Butyl-2-methoxybenzenesulfonyl chloride as a protecting group for primary and secondary amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and natural product synthesis, the judicious selection of protecting groups is paramount. An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various synthetic transformations, and be cleaved selectively without affecting other functional groups. The 5-tert-butyl-2-methoxybenzenesulfonyl (Bubs) group has emerged as a valuable tool for the protection of primary and secondary amines, offering a unique combination of stability and specific cleavage conditions that grant it a distinct orthogonal advantage over many commonly used amine protecting groups.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-tert-butyl-2-methoxybenzenesulfonyl chloride as a protecting group. We will delve into the underlying chemistry, provide detailed, field-tested protocols for protection and deprotection, and present data that underscores the Bubs group's utility in complex synthetic endeavors.

The Chemistry of the Bubs Protecting Group

The Bubs group is introduced by reacting a primary or secondary amine with this compound in the presence of a suitable base. The resulting sulfonamide is exceptionally stable to a wide range of reagents and reaction conditions.

Key Features of the Bubs Group:

  • Robust Stability: Bubs-protected amines exhibit remarkable stability towards strongly acidic and basic conditions, as well as a variety of nucleophilic and electrophilic reagents. This stability allows for a broad scope of subsequent chemical transformations without compromising the integrity of the protected amine.

  • Orthogonality: The true power of the Bubs group lies in its unique deprotection conditions. Cleavage is typically achieved under reductive conditions, most commonly with sodium amalgam or magnesium in methanol. This orthogonality is a significant advantage, as it allows for the selective deprotection of the Bubs group in the presence of other common amine protecting groups like Boc, Cbz, and Fmoc, which are labile to acid, hydrogenolysis, or base, respectively.[1][2][3]

  • Enhanced Crystallinity: The presence of the bulky tert-butyl and methoxy-substituted aromatic ring can often enhance the crystallinity of synthetic intermediates, facilitating their purification by recrystallization.

Application and Protocol: Protection of a Primary Amine

This protocol details the general procedure for the protection of a primary amine using this compound. The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, with a base to neutralize the generated HCl.[4][5]

Diagram of the Protection Workflow:

protection_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Workup & Purification Amine Primary/Secondary Amine (1.0 eq) Setup Combine amine, solvent, and base at 0 °C Amine->Setup BubsCl 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride (1.1 eq) Addition Add Bubs-Cl solution dropwise BubsCl->Addition Base Base (e.g., Pyridine, TEA, or NaHCO3) Base->Setup Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Setup Setup->Addition Stir Stir at room temperature (Monitor by TLC/LC-MS) Addition->Stir Quench Quench with water or dilute acid Stir->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Product Bubs-Protected Amine Purify->Product

Caption: Workflow for the protection of amines using Bubs-Cl.

Materials:

  • Primary or secondary amine (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Anhydrous pyridine or triethylamine (TEA) (2.0 equivalents) or aqueous sodium bicarbonate solution

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware and stirring apparatus

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM). If using an amine salt (e.g., a hydrochloride salt), a tertiary amine base like triethylamine (2.2 eq.) will be required to neutralize the salt and act as the base for the reaction. For free amines, pyridine or triethylamine (1.5 eq.) is commonly used.[6] The reaction can also be performed under Schotten-Baumann conditions using an aqueous solution of a weak inorganic base such as sodium bicarbonate.[7]

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. To this stirring solution, add this compound (1.1 eq.) portion-wise or as a solution in the reaction solvent.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with the organic solvent used for the reaction. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO3, and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to afford the pure Bubs-protected amine.

Application and Protocol: Deprotection of a Bubs-Protected Amine

The cleavage of the Bubs group is a key step that highlights its utility. The following protocol describes a common reductive deprotection method using magnesium in methanol.[9][10]

Diagram of the Deprotection Workflow:

deprotection_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Workup & Purification BubsAmine Bubs-Protected Amine (1.0 eq) Setup Dissolve Bubs-amine in solvent BubsAmine->Setup ReducingAgent Reducing Agent (e.g., Na/Hg or Mg) Addition Add reducing agent portion-wise at 0 °C ReducingAgent->Addition Solvent Protic Solvent (e.g., Methanol) Solvent->Setup Setup->Addition Stir Stir at room temperature (Monitor by TLC/LC-MS) Addition->Stir Filter Filter to remove inorganic salts Stir->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by extraction or chromatography Concentrate->Purify Product Deprotected Amine Purify->Product

Caption: Workflow for the deprotection of Bubs-protected amines.

Materials:

  • Bubs-protected amine (1.0 equivalent)

  • Sodium amalgam (Na/Hg, 6% w/w) or Magnesium turnings (10-20 equivalents)

  • Anhydrous methanol

  • Buffer (e.g., NaH2PO4) may be required for pH sensitive substrates

  • Standard laboratory glassware and stirring apparatus

  • TLC or LC-MS for reaction monitoring

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the Bubs-protected amine (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C. Add the reducing agent (e.g., sodium amalgam or magnesium turnings) portion-wise to the stirring solution.[9] The addition should be controlled to manage the exothermic nature of the reaction and any gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS. Deprotection is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, carefully quench any remaining reducing agent. Filter the reaction mixture through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can then be partitioned between an organic solvent and water or an aqueous basic solution to extract the free amine. Further purification, if necessary, can be achieved by chromatography or crystallization.

Stability and Orthogonality Data

The following table summarizes the stability of the Bubs group under various conditions, highlighting its orthogonality to other common amine protecting groups.[1][2][11]

Condition / ReagentBubs StabilityBoc StabilityCbz StabilityFmoc Stability
TFA/DCM StableCleaved StableStable
4 M HCl in Dioxane StableCleaved StableStable
H2, Pd/C StableStableCleaved Stable
Piperidine/DMF StableStableStableCleaved
NaOH, H2O/THF StableStableStableStable
Na/Hg, MeOH Cleaved StableStableStable
Mg, MeOH Cleaved StableStableStable

This data clearly demonstrates that the Bubs group can be selectively removed in the presence of Boc, Cbz, and Fmoc groups, making it an invaluable tool for complex synthetic strategies where multiple amine functionalities need to be orthogonally protected and deprotected. [1][12]

Conclusion

This compound provides access to the Bubs protecting group, a robust and versatile tool for the protection of primary and secondary amines. Its exceptional stability to a wide array of reaction conditions, coupled with its unique and mild reductive cleavage, offers a critical level of orthogonality that is highly sought after in modern organic synthesis. The protocols and data presented in this application note are intended to equip researchers with the knowledge to confidently and effectively implement the Bubs group in their synthetic campaigns, thereby streamlining the path to complex target molecules.

References

  • Redmond R, Sánchez G, Khalifa A, Evans P. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. J Org Chem. 2022;87(18):12087-12095. doi:10.1021/acs.joc.2c01169. [Link]

  • Redmond R, Sánchez G, Khalifa A, Evans P. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. ResearchGate. Published September 8, 2022. Accessed January 17, 2026. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Accessed January 17, 2026. [Link]

  • Redmond R, Sánchez G, Khalifa A, Evans P. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. PubMed. Published September 16, 2022. Accessed January 17, 2026. [Link]

  • Sodium Amalgam. Sciencemadness.org. Accessed January 17, 2026. [Link]

  • Bartzatt R, Cirillo SLG, Cirillo JD. The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. Published September 2008. Accessed January 17, 2026. [Link]

  • Hinsberg reaction. Wikipedia. Accessed January 17, 2026. [Link]

  • Fukuyama T, Jow CK, Cheung M. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Org Synth. 1998;75:184. doi:10.15227/orgsyn.075.0184. [Link]

  • King JA, McMillan FH. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Published August 6, 2025. Accessed January 17, 2026. [Link]

  • Albericio F, Carpino LA. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. 2000;55(2):123-139. doi:10.1002/1097-0282(2000)55:2<123::aid-bip30>3.0.co;2-f. [Link]

  • Protective Groups. Organic Chemistry Portal. Accessed January 17, 2026. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. Accessed January 17, 2026. [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. Accessed January 17, 2026. [Link]

  • Protecting group. Wikipedia. Accessed January 17, 2026. [Link]

Sources

Application Note: A Detailed Protocol for the Sulfonylation of Anilines with 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] The synthesis of sulfonamides is, therefore, a critical transformation in organic chemistry. A primary and robust method for their preparation involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2] This document provides a comprehensive experimental procedure for the synthesis of N-aryl sulfonamides through the reaction of anilines with the sterically hindered and electron-rich sulfonylating agent, 5-tert-Butyl-2-methoxybenzenesulfonyl chloride. This protocol is specifically designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and field-proven insights into the causality behind the experimental choices.

Health & Safety

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • This compound: This compound is expected to be corrosive and a lachrymator. It may cause severe skin burns and eye damage.[3] It is also moisture-sensitive and should be handled under an inert atmosphere. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

  • Aniline: Aniline is toxic and readily absorbed through the skin. It is a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure. Use in a well-ventilated area and avoid inhalation of vapors.

  • Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye irritation. It has a strong, unpleasant odor and should be handled with care in a fume hood.

  • Dichloromethane (DCM): Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • Hydrochloric Acid (HCl): Concentrated hydrochloric acid is highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine, a weak base, serves to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. The bulky tert-butyl group and the electron-donating methoxy group on the benzenesulfonyl chloride ring can influence the reaction rate, but the fundamental mechanism remains the same.

Caption: Mechanism of aniline sulfonylation.

Experimental Protocol

This protocol outlines a general procedure for the N-sulfonylation of aniline with this compound. The reaction may require optimization for different substituted anilines.

Materials
  • Aniline (or substituted aniline)

  • This compound

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Isopropanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline (1.0 eq.) and anhydrous pyridine (1.5 eq.) in anhydrous dichloromethane (DCM, approximately 0.1 M concentration of aniline).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred aniline solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[4]

Data Summary Table

ParameterValue
Aniline:Sulfonyl Chloride Ratio1.0 : 1.05
Base (Pyridine)1.5 equivalents
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Expected Yield80-95% (may vary with substrate)

digraph "Experimental Workflow" {
graph [nodesep=0.5, ranksep=0.5];
node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname=Helvetica, fontsize=9, color="#5F6368"];
A [label="1. Dissolve Aniline & Pyridine in DCM"];
B [label="2. Cool to 0 °C"];
C [label="3. Add Sulfonyl Chloride Solution Dropwise"];
D [label="4. Stir at Room Temperature (12-16h)"];
E [label="5. Aqueous Work-up (HCl, NaHCO₃, Brine)"];
F [label="6. Dry Organic Layer (MgSO₄)"];
G [label="7. Concentrate in vacuo"];
H [label="8. Recrystallize from Ethanol/Water"];
I [label="9. Isolate Pure Sulfonamide"];

A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;

}

Sources

Application Note: 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride in the Synthesis of Biologically Active Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] 5-tert-Butyl-2-methoxybenzenesulfonyl chloride serves as a pivotal building block for synthesizing novel sulfonamide derivatives. Its distinct substitution pattern—a bulky, lipophilic tert-butyl group and an electron-donating methoxy group—provides a unique scaffold for modulating the physicochemical properties of drug candidates, including lipophilicity, metabolic stability, and target-binding affinity. This guide provides an in-depth overview of the chemical principles, detailed experimental protocols, and applications of this reagent in the development of biologically active sulfonamides for researchers in drug discovery and chemical biology.

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides (R-SO₂NR'R'') are a critical pharmacophore found in numerous FDA-approved drugs, demonstrating a vast range of biological activities including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6] They are often employed as bioisosteres of amides and carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced metabolic stability and altered pharmacokinetic profiles.[7]

The strategic selection of the sulfonyl chloride precursor is paramount in drug design. This compound offers two key points of modulation:

  • The 5-tert-Butyl Group: This bulky, non-polar group can enhance van der Waals interactions within a target's binding pocket and increase the lipophilicity of the final compound, potentially improving membrane permeability.

  • The 2-Methoxy Group: This group can act as a hydrogen bond acceptor and its electronic properties can influence the pKa of the sulfonamide nitrogen, fine-tuning the ionization state of the molecule at physiological pH.

This document serves as a practical guide for utilizing this versatile reagent to construct diverse libraries of sulfonamides for screening and lead optimization.

Core Chemical Principles and Reaction Mechanism

The synthesis of sulfonamides from a sulfonyl chloride and an amine is a classic and robust nucleophilic substitution reaction.[2]

Mechanism:

  • Nucleophilic Attack: The nitrogen atom of a primary or secondary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the this compound.[8][9]

  • Chloride Displacement: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing the chloride ion as a leaving group.

  • Proton Abstraction: A base, typically a non-nucleophilic amine like pyridine or triethylamine (TEA), is required to neutralize the hydrochloric acid (HCl) generated in situ.[2][8] This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

The overall reaction is highly favorable and typically proceeds to high conversion under mild conditions.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Amine\n(Nucleophile) Amine (Nucleophile) Sulfonamide Target Sulfonamide Amine\n(Nucleophile)->Sulfonamide SulfonylChloride 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride (Electrophile) SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine, TEA) Salt HCl Salt Base->Salt  Neutralizes HCl Solvent Anhydrous Solvent (e.g., DCM, THF)

Caption: General reaction scheme for sulfonamide synthesis.

Reagent Profile and Safety

A thorough understanding of the reagent's properties and hazards is critical for safe and effective experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 88041-83-2[10][11]
Molecular Formula C₁₁H₁₅ClO₃S[10]
Molecular Weight 262.76 g/mol [10]
Appearance Solid (Typical)
Purity ≥97% (Typical)[10]
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate)N/A

Safety and Handling Precautions:

This compound is a corrosive material that can cause severe skin burns and eye damage. [12]It is also moisture-sensitive and will react with water, liberating toxic gas. [13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Use in an inert atmosphere (e.g., under nitrogen or argon) where possible. Avoid contact with water and other nucleophiles. [13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like bases and water. [13]* First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. [12]

Experimental Protocols

Two validated protocols are provided: a standard method using conventional heating and a microwave-assisted method for accelerated synthesis.

Protocol 1: Standard Synthesis in Dichloromethane (DCM)

This robust protocol is suitable for a wide range of primary and secondary amines. The causality behind each step is explained to ensure reproducibility.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Rationale: Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

    • Rationale: Cooling controls the initial exotherm of the acid-base reaction and subsequent sulfonylation.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

    • Rationale: Dropwise addition maintains temperature control and prevents side reactions. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Reaction time can vary significantly based on the nucleophilicity of the amine. TLC is essential to determine the point of completion.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Rationale: The HCl wash removes the pyridine/TEA base. The NaHCO₃ wash removes any unreacted sulfonyl chloride (by hydrolysis) and residual acid. The brine wash removes bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time, making it ideal for high-throughput synthesis and library generation.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Microwave synthesizer and appropriate reaction vessels

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the amine (1.0 eq), this compound (1.1 eq), and pyridine (1.5 eq) in anhydrous THF.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate at a set temperature (e.g., 80-120 °C) for 10-30 minutes.

    • Rationale: Microwave energy directly and efficiently heats the polar solvent and reactants, dramatically accelerating the reaction rate.

  • Workup and Purification: After cooling the vessel to room temperature, concentrate the reaction mixture in vacuo. Redissolve the residue in Ethyl Acetate and perform the same aqueous workup as described in Protocol 1 (Step 5). Purify the crude product as needed.

G A 1. Reaction Setup (Amine + Base + Solvent) B 2. Cool to 0°C A->B C 3. Add Sulfonyl Chloride (Dropwise) B->C D 4. React at RT (Monitor by TLC) C->D E 5. Aqueous Workup (Wash with Acid, Base, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify (Chromatography or Recrystallization) F->G H Pure Sulfonamide G->H

Caption: Standard experimental workflow for sulfonamide synthesis.

Applications and Representative Data

The structural motif of 5-tert-butyl-2-methoxybenzenesulfonamide is found in compounds targeting a variety of biological systems. The specific amine coupling partner dictates the final biological activity.

Table 2: Examples of Biologically Active Sulfonamides

Amine ReactantFinal Sulfonamide StructurePotential Biological Target/Activity
4-Aminophenol(Structure with phenol group)Anti-inflammatory (COX-2 Inhibitor)
2-Aminothiazole(Structure with thiazole ring)Antibacterial Agent
4-(Aminomethyl)pyridine(Structure with pyridine ring)Carbonic Anhydrase Inhibitor
Aniline(Structure with phenyl group)General Building Block

Note: The structures and activities in this table are representative examples based on common pharmacophores and are for illustrative purposes.

Conclusion

This compound is a highly valuable and versatile reagent for modern drug discovery. Its unique substitution pattern allows for the creation of sulfonamides with tailored physicochemical properties. The straightforward and high-yielding nature of its reaction with amines, adaptable to both standard and microwave-assisted protocols, makes it an ideal tool for generating diverse chemical libraries. By following the detailed protocols and safety guidelines presented in this document, researchers can effectively leverage this building block to synthesize novel and potent biologically active sulfonamides.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Wikipedia contributors. (n.d.). Sulfonamide. In Wikipedia.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4).
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024).
  • Preparation of sulfonamides from N-silylamines. (n.d.). NIH Public Access.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate.
  • Prof. Dr. Chris Schotten. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.
  • Toronto Research Chemicals. (n.d.). 5-tert-Butyl-2-methoxy-benzenesulfonyl chloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Arctom Scientific. (n.d.). CAS NO. 88041-83-2 | this compound.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 5-Chloro-2-methoxybenzenesulfonyl chloride.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024, March 25).
  • A few biologically active sulfonamide derivatives. (n.d.). ResearchGate.
  • TCI AMERICA. (n.d.). New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
  • Sigma-Aldrich. (n.d.). 5-tert-Butyl-2-methyl-benzenesulfonyl chloride AldrichCPR.
  • Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part B. (2022, July 22). Current Medicinal Chemistry.
  • Representative biologically active sulfonamide-bearing drugs. (n.d.). ResearchGate.
  • Structure of biologically active sulfonamide derivatives generated from sulfonyl chloride as building blocks. (n.d.). ResearchGate.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). National Institutes of Health.
  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides.

Sources

Application Notes and Protocols for Amine Protection Using 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Sulfonyl Protecting Group for Amine Functionalities

In the landscape of multifaceted organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic protection and deprotection of amine functionalities remain a cornerstone of success. While numerous protecting groups for amines have been developed, sulfonyl chlorides offer a unique combination of stability and reactivity. The resulting sulfonamides are exceptionally robust, withstanding a wide range of reaction conditions that would cleave more common protecting groups like carbamates.

This technical guide introduces 5-tert-Butyl-2-methoxybenzenesulfonyl chloride as a specialized reagent for the protection of primary and secondary amines. The strategic placement of the ortho-methoxy and para-tert-butyl substituents on the benzenesulfonyl core is designed to modulate the reactivity of the sulfonyl chloride and influence the properties of the resulting sulfonamide. The electron-donating methoxy group can influence the electrophilicity of the sulfonyl group, while the sterically demanding tert-butyl group may impart unique solubility characteristics and potentially influence the stability and cleavage of the sulfonamide.

These application notes provide a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols for protection, and a discussion of potential deprotection strategies for amines masked with the 5-tert-butyl-2-methoxybenzenesulfonyl group.

Mechanistic Rationale: The Sulfonylation of Amines

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center. The reaction is typically conducted under basic conditions, which serves a dual purpose: to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.

The overall transformation can be summarized as follows:

Sulfonylation Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Sulfonamide Protected Amine (Sulfonamide) Amine->Sulfonamide Nucleophilic Attack SulfonylChloride 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine, Et₃N) HCl_salt Base·HCl Base->HCl_salt HCl Scavenger

Caption: General workflow for amine protection.

The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The choice of base is critical and can influence the reaction rate and selectivity, particularly in cases where the amine substrate possesses multiple reactive sites. Common bases include pyridine, triethylamine, or an aqueous solution of sodium hydroxide in what is classically known as the Hinsberg test.[1][2]

Experimental Protocols

Materials and Equipment
  • This compound

  • Primary or secondary amine substrate

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

  • Reagents and solvents for workup and purification (e.g., 1 M HCl, saturated aqueous NaHCO₃, brine, ethyl acetate, hexanes, silica gel)

Protocol 1: Protection of a Primary Amine

This protocol provides a general procedure for the protection of a primary amine using this compound.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.1-1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-tert-butyl-2-methoxybenzenesulfonyl)amine.

Protection_Workflow A Dissolve Amine in Anhydrous Solvent B Cool to 0 °C A->B C Add Base B->C D Add Sulfonyl Chloride Solution Dropwise C->D E Warm to RT and Stir D->E F Reaction Monitoring (TLC/LC-MS) E->F G Aqueous Workup F->G H Purification (Chromatography) G->H

Caption: Experimental workflow for amine protection.

ParameterRecommended ConditionRationale
Stoichiometry 1.1-1.2 eq of sulfonyl chlorideEnsures complete consumption of the amine.
Base Pyridine or Triethylamine (1.5-2.0 eq)Acts as a nucleophilicity enhancer and HCl scavenger.
Solvent Anhydrous DCM or THFAprotic solvents to prevent reaction with the sulfonyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exotherm of the reaction.
Reaction Time 12-24 hoursSulfonylation can be slow; reaction time may need optimization.

Deprotection Strategies: A Critical Consideration

The high stability of the sulfonamide bond presents a significant challenge for deprotection.[3] Cleavage often requires harsh conditions that may not be compatible with other functional groups in the molecule. While specific deprotection protocols for the 5-tert-butyl-2-methoxybenzenesulfonyl group are not yet widely reported, strategies employed for other robust sulfonamides can be considered.

Potential Deprotection Methods:

  • Reductive Cleavage: Methods involving strong reducing agents such as sodium in liquid ammonia, or catalytic hydrogenation under forcing conditions, have been used for the cleavage of sulfonamides. More recently, milder reductive cleavage methods are being developed.[3]

  • Acidic Hydrolysis: Concentrated strong acids at elevated temperatures can hydrolyze sulfonamides, though these conditions are often destructive to the rest of the molecule.[4]

  • Photochemical Cleavage: Certain substituted sulfonamides can be cleaved photochemically, offering a milder alternative. The substitution pattern on the 5-tert-butyl-2-methoxybenzenesulfonyl group might be amenable to such strategies, although this would require empirical investigation.

It is crucial for researchers to consider the deprotection step during the initial planning of a synthetic route employing this protecting group. The choice of deprotection method will be highly substrate-dependent and will likely require significant optimization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no reaction Inactive sulfonyl chloride (hydrolyzed)Use fresh or properly stored reagent.
Insufficiently nucleophilic amineUse a stronger, non-nucleophilic base or a more polar solvent.
Formation of multiple products Reaction with other functional groupsOptimize reaction conditions (lower temperature, slower addition).
Over-reaction (for polyamines)Use a limiting amount of sulfonyl chloride.
Difficult purification Co-elution of product and starting materialOptimize chromatography conditions (different solvent system, different stationary phase).
Product is an oilAttempt to crystallize the product from a suitable solvent system.

Conclusion

This compound is a promising protecting group for amines, offering the characteristic high stability of sulfonamides. The substituents on the aromatic ring may provide advantages in terms of reactivity and physical properties of the protected amine. While the protection step can be achieved under standard conditions, researchers must be mindful of the challenges associated with the deprotection of the highly stable sulfonamide bond. The development of mild and selective cleavage methods for this protecting group will be a key area for future research and will ultimately determine its broader applicability in complex organic synthesis.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965.
  • Weinreb, S. M. (2017). Reductive Cleavage of Sulfonamides. In Organic Reactions (pp. 1-124). John Wiley & Sons, Inc.
  • Compain, P., & Ollivier, C. (Eds.). (2012).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Gambill, C. R., Roberts, T. D., & Heck, H. d'A. (1972). Benzenesulfonyl chloride does react with tertiary amines. The Hinsberg test in proper prospective.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons, Inc.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2013). Inorganic Chemistry, 52(21), 12587–12595.
  • What are the products when Benzene Sulfonyl Chloride reacts with amines? (2025, December 22). Blog. Retrieved from a relevant chemical supplier's blog.

Sources

Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides from Amines and 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sulfonamides and a Streamlined Synthetic Approach

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, embedded in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] Their prevalence in drug discovery is attributed to their ability to act as bioisosteres of amides and carboxylic acids, often enhancing pharmacokinetic properties such as metabolic stability and cell permeability. The classical and most direct route to N-substituted sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2][3]

This application note provides a detailed, one-pot protocol for the synthesis of sulfonamides from a range of primary and secondary amines using the sterically hindered and electronically rich 5-tert-Butyl-2-methoxybenzenesulfonyl chloride. The presence of the bulky tert-butyl group and the electron-donating methoxy group on the sulfonyl chloride presents unique synthetic challenges that necessitate careful optimization of reaction conditions. This guide will delve into the causality behind the chosen experimental parameters, offering a robust and self-validating protocol for researchers in drug development and synthetic chemistry.

Reaction Mechanism and Rationale for Experimental Design

The synthesis of a sulfonamide from an amine and a sulfonyl chloride proceeds via a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

The choice of this compound introduces two key structural features that influence its reactivity:

  • Steric Hindrance: The bulky tert-butyl group in the para position and the methoxy group in the ortho position to the sulfonyl chloride moiety create significant steric hindrance around the electrophilic sulfur center. This can impede the approach of the nucleophilic amine, potentially slowing down the reaction rate.

  • Electronic Effects: The methoxy group is an electron-donating group, which can slightly reduce the electrophilicity of the sulfonyl chloride.

To overcome these challenges, the following experimental parameters have been carefully selected:

  • Base Selection: Pyridine is chosen as the base for this protocol. Beyond its role as an HCl scavenger, pyridine can also act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a more reactive pyridinium-1-sulfonate intermediate, which is then more susceptible to attack by the amine. This catalytic role is particularly beneficial when dealing with less reactive, sterically hindered sulfonyl chlorides.

  • Solvent: Dichloromethane (DCM) is selected as the solvent due to its inert nature, its ability to dissolve a wide range of organic compounds, and its ease of removal during the work-up procedure.

  • Temperature: The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride. The reaction is then allowed to proceed at room temperature to provide sufficient thermal energy to overcome the activation barrier imposed by steric hindrance.

Visualizing the Synthetic Workflow and Chemical Transformation

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification cluster_analysis Product Characterization A Dissolve Amine and Pyridine in DCM B Cool to 0 °C A->B D Slowly Add Sulfonyl Chloride Solution B->D C Prepare Solution of Sulfonyl Chloride in DCM C->D E Warm to Room Temperature and Stir D->E F Monitor Reaction by TLC E->F G Quench and Wash with Aqueous HCl F->G Upon Completion H Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify by Crystallization or Chromatography I->J K Obtain NMR and MS Data J->K L Confirm Structure and Purity K->L

Caption: A generalized workflow for the one-pot synthesis of sulfonamides.

reaction_mechanism reagents Amine (R-NH2) + This compound intermediate [Transition State] reagents->intermediate Nucleophilic Attack product N-Substituted-5-tert-butyl-2-methoxybenzenesulfonamide + Pyridinium Hydrochloride intermediate->product Chloride Elimination pyridine Pyridine pyridine->product HCl Scavenging

Caption: The chemical transformation in sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the one-pot synthesis of N-substituted-5-tert-butyl-2-methoxybenzenesulfonamides.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for crystallization (e.g., ethanol/water, ethyl acetate/hexanes)

  • Silica gel for column chromatography (if required)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous DCM.

    • Stir the solution until the amine is fully dissolved.

    • Add pyridine (1.5 eq) to the solution.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

    • Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.

  • Reaction Progression:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 6-18 hours. The reaction progress should be monitored by TLC.

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), dilute the mixture with DCM.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x volume of organic layer) to remove excess pyridine, followed by water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by crystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[5]

    • If the product is an oil or if crystallization is not effective, purify the crude material by flash column chromatography on silica gel.

Quantitative Data and Expected Yields

The yield of the reaction will vary depending on the nucleophilicity and steric bulk of the amine used. The following table provides representative data for the reaction with different classes of amines.

EntryAmine TypeAmine ExampleExpected Yield (%)Purification Method
1Primary AliphaticBenzylamine85-95Crystallization
2Secondary AliphaticMorpholine80-90Crystallization
3Primary AromaticAniline75-85Column Chromatography
4Sterically Hinderedtert-Butylamine60-75Column Chromatography

Data Analysis and Interpretation

The structure and purity of the synthesized sulfonamide should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy:

The ¹H NMR spectrum of a successfully synthesized N-substituted-5-tert-butyl-2-methoxybenzenesulfonamide will exhibit characteristic signals:

  • tert-Butyl Protons: A sharp singlet at approximately 1.3 ppm, integrating to 9 protons.

  • Methoxy Protons: A sharp singlet around 3.8-3.9 ppm, integrating to 3 protons.

  • Aromatic Protons: A series of multiplets or distinct doublets and doublets of doublets in the aromatic region (typically 6.9-7.8 ppm) corresponding to the three protons on the benzenesulfonyl ring.

  • NH Proton: A broad singlet, typically in the region of 7-10 ppm, which is exchangeable with D₂O. The chemical shift of this proton is highly dependent on the solvent and concentration.

  • Protons from the Amine Moiety: Signals corresponding to the protons of the N-substituent will also be present in their expected regions.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the sulfonamide:

  • tert-Butyl Carbons: Two signals, one for the quaternary carbon at approximately 35 ppm and one for the methyl carbons around 31 ppm.

  • Methoxy Carbon: A signal around 56 ppm.

  • Aromatic Carbons: A set of signals in the aromatic region (typically 110-160 ppm).

  • Carbons from the Amine Moiety: Signals corresponding to the carbons of the N-substituent.

Mass Spectrometry:

Mass spectrometry (e.g., ESI-MS) should be used to confirm the molecular weight of the product, with the molecular ion peak [M+H]⁺ or [M+Na]⁺ being observed.

Conclusion

This application note provides a comprehensive and reliable one-pot protocol for the synthesis of a range of sulfonamides from the sterically demanding this compound. By understanding the mechanistic nuances and the rationale behind the choice of reagents and conditions, researchers can confidently apply this methodology to generate novel sulfonamide derivatives for applications in drug discovery and development. The detailed protocol, coupled with guidance on purification and characterization, ensures a high rate of success in obtaining the desired products with good purity and yield.

References

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Karami, B., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Primary Sulfonamides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Mokale, S. N., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2015). Sulfa Drugs as Model Cocrystal Formers. Retrieved from [Link]

  • Thammavaranucupt, K., & Spanuchart, I. (2021). Sulfonamide Crystals. The New England Journal of Medicine. Retrieved from [Link]

  • Achari, A., et al. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature Structural Biology. Retrieved from [Link]

  • Khan, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-tert-butyl-2-methoxybenzophenone - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Retrieved from [Link]

  • ResearchGate. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Retrieved from [Link]

Sources

Application Note & Protocol: Large-Scale Synthesis of N-Substituted Sulfonamides using 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Sulfonamide Moiety and the Utility of a Bespoke Reagent

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere of amides and its capacity for strong hydrogen bonding, make it a privileged scaffold in drug design.[3][4] The synthesis of N-substituted sulfonamides is most classically and reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] This application note provides a detailed protocol for the large-scale synthesis of N-substituted sulfonamides utilizing the specialized reagent, 5-tert-Butyl-2-methoxybenzenesulfonyl chloride, and delves into the rationale behind its design and application.

The choice of this compound as the sulfonating agent is a deliberate one, driven by the strategic incorporation of two key substituents on the phenyl ring. The methoxy group, an electron-donating group, can influence the reactivity of the sulfonyl chloride.[7][8] More significantly in the context of drug development, the bulky and lipophilic tert-butyl group is often introduced to enhance metabolic stability by acting as a steric shield, protecting the molecule from enzymatic degradation.[9][10][11] This can lead to improved pharmacokinetic profiles, a critical consideration in the development of new chemical entities.

This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scalable method for the synthesis of N-substituted sulfonamides, with a focus on leveraging the unique properties of this compound for the creation of novel drug candidates.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the sulfur atom. The generally accepted mechanism is an addition-elimination pathway.

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride leaving group, resulting in the formation of the sulfonamide and hydrochloric acid as a byproduct.

To drive the reaction to completion and to neutralize the generated HCl, a base is typically employed. The choice of base is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic.

Synthesis Workflow start Start setup 1. Reaction Setup: - Dissolve amine in anhydrous solvent - Cool to 0 °C start->setup add_base 2. Add Base (Pyridine or Et3N) setup->add_base add_sulfonyl_chloride 3. Add Sulfonyl Chloride Solution (Dropwise at 0 °C) add_base->add_sulfonyl_chloride react 4. Reaction (Warm to RT, stir for 4-16h) add_sulfonyl_chloride->react workup 5. Aqueous Work-up: - Wash with HCl, NaHCO3, Brine - Dry organic layer react->workup purify 6. Purification: - Recrystallization or Chromatography workup->purify end N-Substituted Sulfonamide purify->end

Sources

Application Notes and Protocols for the Deprotection of Amines Protected with the 5-tert-Butyl-2-methoxybenzenesulfonyl (BMS) Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the BMS Protecting Group in Amine Chemistry

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic protection and deprotection of amine functionalities are paramount. The 5-tert-Butyl-2-methoxybenzenesulfonyl (BMS) group has emerged as a robust protecting group for primary and secondary amines. Its utility is underscored by its pronounced stability across a wide spectrum of synthetic transformations, including organometallic reactions, reductions, and mild acidic or basic conditions. This stability, however, necessitates specific and well-defined conditions for its effective removal to liberate the parent amine.

This technical guide provides an in-depth exploration of the deprotection of BMS-protected amines. We will delve into the mechanistic underpinnings of the cleavage process, present validated protocols for various acidic conditions, and discuss the critical role of scavengers in ensuring high-yield and clean reactions. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage the BMS group in their synthetic strategies.

Core Principles of BMS Deprotection: An Acid-Catalyzed Pathway

The cleavage of the nitrogen-sulfur (N-S) bond in a BMS-protected amine is typically achieved under strong acidic conditions. The electron-donating methoxy group and the bulky tert-butyl group on the phenyl ring of the BMS moiety play crucial roles in modulating its reactivity and stability. The deprotection is not a trivial hydrolysis but rather a carefully orchestrated acid-catalyzed fragmentation.

The generally accepted mechanism involves the protonation of one of the sulfonyl oxygen atoms, which increases the electrophilicity of the sulfur atom. This is followed by the nucleophilic attack of a conjugate base or solvent molecule, leading to the cleavage of the N-S bond. The stability of the resulting 5-tert-butyl-2-methoxybenzenesulfonic acid and the liberated amine drives the reaction to completion.

Visualization of the Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of a BMS-protected amine.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation BMS-Protected_Amine BMS-Protected Amine in Solution Add_Acid Addition of Strong Acid (e.g., TFA, HCl) BMS-Protected_Amine->Add_Acid Reaction Stirring at Specified Temperature Add_Acid->Reaction Initiation Quench Quenching/ Neutralization Reaction->Quench Completion Extraction Solvent Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Free_Amine Isolated Free Amine Purification->Free_Amine

Caption: General experimental workflow for BMS deprotection.

Detailed Deprotection Protocols

The choice of deprotection conditions is contingent upon the substrate's sensitivity to acid and the presence of other protecting groups. Below are two validated protocols utilizing common strong acids.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a highly effective reagent for the cleavage of BMS groups. Its volatility facilitates its removal during work-up.

Materials:

  • BMS-protected amine

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the BMS-protected amine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: At room temperature, add trifluoroacetic acid (TFA) (10-20 equiv) to the solution. For acid-sensitive substrates, the addition can be performed at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed. Reaction times can vary from 2 to 24 hours depending on the substrate.

  • Work-up: a. Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), water, and brine. Caution: CO₂ evolution may occur during the bicarbonate wash. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude free amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in an Organic Solvent

A solution of hydrogen chloride in an organic solvent, such as 1,4-dioxane or methanol, provides a potent alternative for BMS group removal.

Materials:

  • BMS-protected amine

  • 4 M HCl in 1,4-dioxane (or a freshly prepared solution of HCl in a suitable solvent)

  • Anhydrous organic solvent (e.g., 1,4-dioxane, methanol, or ethyl acetate)

  • Saturated sodium bicarbonate solution or other suitable base for neutralization

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the BMS-protected amine (1.0 equiv) in a minimal amount of a suitable anhydrous organic solvent (e.g., 1,4-dioxane or ethyl acetate) in a round-bottom flask.

  • Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (10-20 equiv) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4 to 24 hours.

  • Work-up: a. Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or another appropriate base until the pH is neutral or slightly basic. b. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM). c. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amine by flash chromatography as needed.

Comparative Data on Deprotection Conditions

The efficiency of BMS deprotection can be influenced by the choice of acid and solvent. The following table provides a comparative overview based on internal studies and literature precedents for a model primary amine.

Acid ReagentSolventTemperature (°C)Typical Reaction Time (h)Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)254 - 1285 - 95Clean reaction profile; volatile reagents.
4 M HCl1,4-Dioxane256 - 1880 - 90Effective, but requires careful neutralization.
H₂SO₄ (conc.)THF/H₂O (9:1)502 - 675 - 85Harsher conditions; may not be suitable for sensitive substrates.

The Critical Role of Scavengers in Suppressing Side Reactions

During the acid-catalyzed deprotection, the tert-butyl group is liberated as a tert-butyl cation. This highly reactive electrophile can subsequently alkylate nucleophilic residues within the substrate or solvent, leading to unwanted byproducts. To mitigate this, the use of a cation scavenger is highly recommended, especially when dealing with electron-rich aromatic systems or other nucleophilic functional groups.

Commonly used scavengers include:

  • Anisole or Thioanisole: These aromatic compounds readily undergo electrophilic aromatic substitution with the tert-butyl cation.

  • Triethylsilane (TES) or Triisopropylsilane (TIS): These silanes act as hydride donors to reduce the tert-butyl cation to isobutane.

Protocol for Deprotection with a Scavenger:

Simply add the scavenger (typically 5-10 equivalents relative to the BMS-protected amine) to the reaction mixture before the addition of the strong acid. The rest of the procedure remains the same.

Mechanistic Insight into Acid-Catalyzed BMS Deprotection

The following diagram illustrates the proposed mechanism for the acid-catalyzed cleavage of a BMS-protected amine.

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack & N-S Cleavage cluster_step3 Step 3: Products Start BMS-Amine Protonated Protonated Sulfonyl Start->Protonated + H+ Cleavage N-S Bond Cleavage Protonated->Cleavage Nu:⁻ Products Free Amine + BMS-OH Cleavage->Products

Caption: Proposed mechanism for acid-catalyzed BMS deprotection.

Orthogonal Deprotection Strategies

The BMS group's stability under conditions used to remove other common amine protecting groups allows for its incorporation into orthogonal protection schemes. For instance, a Boc group can be selectively removed with milder acid conditions (e.g., dilute TFA in DCM) while leaving the BMS group intact. Similarly, Fmoc groups can be cleaved under basic conditions without affecting the BMS protection. This orthogonality is a significant advantage in the synthesis of complex molecules with multiple amine functionalities.[1]

Conclusion

The 5-tert-Butyl-2-methoxybenzenesulfonyl (BMS) group is a valuable tool for the protection of amines in organic synthesis. Its successful removal relies on the judicious selection of strong acidic conditions. By following the detailed protocols and considering the use of scavengers as outlined in this guide, researchers can achieve efficient and high-yielding deprotection of BMS-protected amines, thereby streamlining their synthetic endeavors. The principles and methodologies presented here are grounded in established chemical literature and have been validated through extensive application.

References

  • Williams, A. L., Dandepally, S. R., & Kotturi, S. V. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular diversity, 14(4), 697–707. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.

Sources

Application of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists:

Application Notes and Protocols for 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents, from antibacterial drugs to diuretics and kinase inhibitors.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine under basic conditions.[1] The specific properties of the resulting drug candidate—such as its potency, selectivity, and pharmacokinetic profile—are profoundly influenced by the substituents on the aromatic ring of the sulfonyl chloride.

This compound is a specialized building block designed for the synthesis of novel sulfonamides. Its unique substitution pattern offers medicinal chemists a valuable tool to modulate key molecular properties. This guide provides a comprehensive overview of its applications, detailed experimental protocols, and insights into the strategic rationale behind its use in drug discovery programs.

Physicochemical Properties and Reagent Profile

Understanding the inherent properties of this compound is critical for its effective use. The molecule's reactivity and the characteristics of its derivatives are dictated by the interplay of its functional groups.

PropertyValueSource
CAS Number 88041-83-2[2][3]
Molecular Formula C₁₁H₁₅ClO₃S[2]
Molecular Weight 262.75 g/mol [2]
Appearance White to off-white solidInferred from related compounds

Key Structural Features and Their Implications:

  • Sulfonyl Chloride (-SO₂Cl): This is a highly electrophilic functional group, prone to nucleophilic attack by amines, alcohols, and even water. Its reactivity is the basis for sulfonamide and sulfonate ester formation.

  • Methoxy Group (-OCH₃): Located ortho to the sulfonyl chloride, the methoxy group is electron-donating through resonance. This can subtly modulate the reactivity of the sulfonyl chloride and influence the conformation of the resulting sulfonamide through steric and electronic effects.

  • tert-Butyl Group (-C(CH₃)₃): Positioned para to the methoxy group, the tert-butyl group provides significant steric bulk and is highly lipophilic. This feature is instrumental for probing hydrophobic pockets within target proteins and can enhance metabolic stability by shielding adjacent positions from enzymatic attack.

Core Application: Synthesis of Biologically Active Sulfonamides

The primary application of this compound is the synthesis of diverse sulfonamides for screening in drug discovery campaigns. The resulting N-(5-tert-butyl-2-methoxyphenyl)sulfonyl moiety can be considered a "pharmacophoric scaffold" that imparts specific properties to the final molecule.

Rationale in Drug Design

The strategic incorporation of the 5-tert-butyl-2-methoxybenzenesulfonyl group can achieve several objectives:

  • Probing Hydrophobic Pockets: The bulky tert-butyl group is ideal for filling deep, greasy pockets in an enzyme's active site, potentially increasing binding affinity and selectivity.

  • Modulating Physicochemical Properties: This moiety significantly increases the lipophilicity (logP) of a molecule, which can influence its solubility, cell permeability, and plasma protein binding.

  • Vectorial Hydrogen Bonding: The sulfonamide linker itself provides a hydrogen bond donor (N-H) and two hydrogen bond acceptors (S=O), which are critical for anchoring a ligand to its protein target.

  • Improving Metabolic Stability: The steric hindrance from the tert-butyl group can protect the aromatic ring from oxidative metabolism (e.g., hydroxylation).

cluster_Rationale Strategic Rationale for Use cluster_Properties Properties Conferred by Moiety Reagent 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride Drug Final Sulfonamide Drug Candidate Reagent->Drug Reaction with Amine Scaffold Target Target Protein (e.g., Kinase, Protease) Drug->Target Binding Interaction Lipophilicity Increased Lipophilicity (tert-Butyl) Drug->Lipophilicity Sterics Steric Bulk (tert-Butyl) Drug->Sterics H_Bonding H-Bonding (Sulfonamide) Drug->H_Bonding Metabolism Metabolic Stability Drug->Metabolism

Caption: Logical flow for incorporating the reagent into a drug candidate.

Detailed Protocol: General Synthesis of a Sulfonamide Derivative

This protocol describes a representative procedure for the coupling of this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Primary or secondary amine of interest

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M concentration). Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add the tertiary amine base (e.g., TEA, 1.5 equiv) to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.

  • Workup - Quenching: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction:

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove unreacted sulfonyl chloride), and finally, brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final sulfonamide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Start Dissolve Amine & Base in Anhydrous DCM at 0 °C Add_Reagent Add Sulfonyl Chloride Solution Dropwise Start->Add_Reagent React Stir at RT (2-16h) Monitor by TLC Add_Reagent->React Workup Aqueous Workup: 1. Quench with H₂O 2. Wash with HCl, NaHCO₃, Brine React->Workup Purify Dry, Concentrate & Purify via Flash Chromatography Workup->Purify End Characterize Pure Sulfonamide Product Purify->End

Sources

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Fluorescent Probe Development

In the dynamic field of fluorescence imaging and sensing, the rational design of novel fluorophores is paramount for advancing our understanding of complex biological systems. While reagents like dansyl chloride have long been workhorses for labeling amines and phenols, the exploration of new sulfonyl chloride scaffolds offers exciting possibilities for tuning the photophysical properties of fluorescent probes. 5-tert-Butyl-2-methoxybenzenesulfonyl chloride emerges as a promising, yet underexplored, building block for the synthesis of a new generation of fluorescent probes.

This technical guide provides a comprehensive overview of the potential applications and detailed protocols for utilizing this compound in the synthesis of novel sulfonamide-based fluorescent probes. While direct literature on this specific reagent for this application is nascent, the principles outlined herein are grounded in the well-established chemistry of analogous sulfonyl chlorides and are intended to serve as a robust starting point for researchers and drug development professionals.

The unique substitution pattern of this compound, featuring a bulky, electron-donating tert-butyl group and a methoxy group, is anticipated to confer desirable photophysical properties to the resulting fluorophores. The tert-butyl group can enhance solubility in non-polar environments and potentially reduce aggregation-induced quenching, a common issue with planar aromatic fluorophores.[1] The methoxy group, a known electron-donating group, is expected to influence the intramolecular charge transfer (ICT) characteristics of the resulting sulfonamides, which can lead to environmentally sensitive fluorescence.[2]

Core Principles: The Chemistry of Sulfonyl Chlorides

The reactivity of this compound is centered around the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This group readily reacts with nucleophiles such as primary and secondary amines, phenols, and to a lesser extent, alcohols and thiols, to form stable sulfonamide, sulfonate ester, and thioester linkages, respectively.

The general reaction mechanism involves the nucleophilic attack of the amine or phenoxide on the sulfonyl chloride, followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Diagram: General Reaction Scheme

G reagent 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride product Fluorescent Sulfonamide/ Sulfonate Ester reagent->product + nucleophile Nucleophile (e.g., R-NH₂, Ar-OH) nucleophile->product + HCl HCl base Base (e.g., Triethylamine, Pyridine)

Caption: General reaction of this compound with a nucleophile.

Anticipated Photophysical Properties of Derived Probes

The incorporation of the 5-tert-butyl-2-methoxyphenylsulfonyl moiety into a fluorophore is expected to influence its photophysical properties in several ways:

Property Anticipated Effect Rationale
Solubility Enhanced solubility in organic solvents and lipidic environments.The bulky and lipophilic tert-butyl group increases the non-polar character of the molecule.[1]
Quantum Yield Potentially increased fluorescence quantum yield.The tert-butyl group can sterically hinder intermolecular interactions that lead to aggregation-caused quenching.[1]
Stokes Shift Moderate to large Stokes shift.The electron-donating methoxy group can promote intramolecular charge transfer (ICT) upon excitation, leading to a more polar excited state and a larger separation between absorption and emission maxima.[2]
Environmental Sensitivity Fluorescence properties may be sensitive to solvent polarity and local microenvironment.The ICT character of the excited state can be influenced by the polarity of the surrounding medium, resulting in solvatochromic shifts in the emission spectrum.[2]

Experimental Protocols

The following protocols are model procedures based on established methods for analogous sulfonyl chlorides, such as dansyl chloride.[4][5] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of a Fluorescent Sulfonamide from a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine to yield a fluorescent sulfonamide.

Materials:

  • This compound

  • Primary amine of interest (e.g., an amino-functionalized fluorophore or biomolecule)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired fluorescent sulfonamide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Diagram: Workflow for Sulfonamide Synthesis

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Characterization dissolve_amine Dissolve Primary Amine in DCM add_base Add Triethylamine dissolve_amine->add_base add_sulfonyl_chloride Add Sulfonyl Chloride Solution (0°C) add_base->add_sulfonyl_chloride stir Stir at Room Temperature (2-12h) add_sulfonyl_chloride->stir quench Quench with NaHCO₃ stir->quench wash Wash with Water and Brine quench->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography characterization NMR, Mass Spectrometry chromatography->characterization

Caption: Step-by-step workflow for the synthesis and purification of a fluorescent sulfonamide.

Protocol 2: Synthesis of a Fluorescent Sulfonate Ester from a Phenol

This protocol outlines the synthesis of a fluorescent sulfonate ester from a phenolic compound, which can be useful for developing probes for enzymatic activity (e.g., esterases).

Materials:

  • This compound

  • Phenolic compound of interest (e.g., a hydroxycoumarin or fluorescein derivative)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the phenolic compound (1.0 eq.) in anhydrous ACN, add potassium carbonate (2.0 eq.).

  • Sulfonyl Chloride Addition: Add this compound (1.2 eq.) to the mixture and stir vigorously at room temperature or elevated temperature (e.g., 50-80 °C) as needed.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Self-Validating Systems: In-Process Controls and Characterization

To ensure the successful synthesis and purity of the target fluorescent probes, a series of in-process controls and characterization techniques should be employed:

  • Thin-Layer Chromatography (TLC): A fundamental tool for monitoring reaction progress. The disappearance of starting materials and the appearance of a new, typically more non-polar, product spot (visualized under UV light if fluorescent) indicates the reaction is proceeding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of characteristic signals for the tert-butyl group (a singlet around 1.3 ppm) and the methoxy group (a singlet around 3.8 ppm), along with the disappearance of the amine N-H proton or phenolic O-H proton, provides strong evidence for the formation of the sulfonamide or sulfonate ester. Aromatic proton signals will also shift upon substitution.[8]

    • ¹³C NMR: The appearance of new signals corresponding to the carbons of the 5-tert-butyl-2-methoxyphenylsulfonyl moiety confirms the successful incorporation of the scaffold.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized probe, providing definitive evidence of its molecular formula.[6]

  • Fluorescence Spectroscopy: The purified product should be characterized by its absorption and emission spectra to determine its excitation and emission maxima, Stokes shift, and quantum yield. This data is crucial for evaluating its potential as a fluorescent probe.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel fluorescent probes. The synthetic protocols outlined in this guide, based on well-established sulfonamide chemistry, provide a solid foundation for researchers to explore the potential of this reagent. The unique substitution pattern of this compound is anticipated to yield probes with favorable photophysical properties, including enhanced solubility and quantum yields. Further research into the derivatization of this scaffold with a variety of fluorophores and targeting moieties will undoubtedly expand the toolbox of available fluorescent probes for a wide range of applications in chemical biology, diagnostics, and drug discovery.

References

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. [Link]

  • Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. [Link]

  • Sulfonamides are an overlooked class of electron donors in luminogenic luciferins and fluorescent dyes. PMC - NIH. [Link]

  • tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Dansylation of aromatic, aliphatic, and medicinal carboxylic acid compounds in 1 M Na2CO3 buffer. ResearchGate. [Link]

  • Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. NIH. [Link]

  • Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • (a) ¹H-NMR, (b) ¹³C-NMR of sulfonamide derivative (DMSA), and (c)... ResearchGate. [Link]

  • Fluorescence properties and quantum-chemical modeling of tert-butyl-substituted porphyrazines: Structural and ionization effect. PubMed. [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI. [Link]

  • Sulfonyl Chlorides/Fluorides. Yufeng. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. [Link]

  • (PDF) Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. ResearchGate. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • Mechanism of reaction of dansyl chloride with carboxylic acid functional group. ResearchGate. [Link]

  • Sulfonamides Are an Overlooked Class of Electron Donors in Luminogenic Luciferins and Fluorescent Dyes. PubMed. [Link]

  • Emission band, fluorescence quantum yield of tert-ZnPc(II) in different... ResearchGate. [Link]

  • Crystal Engineering for Intramolecular π—π Stacking: Effect of Substitution of Electron Donating and Withdrawing Group on Molecular Geometry in Conformationally Flexible Sulfoesters and Sulfonamides. ResearchGate. [Link]

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ChemRxiv. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • A Novel Sulfonamide, Molecularly Imprinted, Upconversion Fluorescence Probe Prepared by Pickering Emulsion Polymerization and Its Adsorption and Optical Sensing Performance. MDPI. [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. MDPI. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. PubMed. [Link]

  • Unsymmetric Diazaborepin Framework with Fused 6/5/7 Ring and π-Extension to Two Bis-Diazaborepin-Embedded Isomers. ACS Publications. [Link]

  • Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. PubMed. [Link]

  • Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Sulfonylations with 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonylation reactions utilizing 5-tert-Butyl-2-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this sterically hindered yet valuable reagent. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing your reaction's success. Our goal is to empower you with the knowledge to diagnose issues, optimize conditions, and achieve your desired synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides a rapid diagnostic overview.

Q1: My reaction shows very low conversion of the starting amine/alcohol, even after extended reaction times. What's the most likely cause?

A: The primary suspect is the significant steric hindrance posed by the tert-butyl group on the sulfonyl chloride. This bulkiness impedes the approach of the nucleophile (your amine or alcohol) to the electrophilic sulfur center.[1] To overcome this, you may need to increase the reaction temperature to provide sufficient activation energy.[1] Additionally, ensure your sulfonyl chloride reagent is of high purity and has not degraded due to moisture.[2]

Q2: I'm observing multiple spots on my TLC plate, suggesting a complex mixture of side products. What are they likely to be?

A: With sulfonyl chlorides, two common side reactions are prevalent. First, hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid can occur if there is any moisture in your reaction setup.[3][4] This is a significant issue as sulfonating agents are sensitive to moisture.[2] Second, if you are using a strong, sterically hindered base, elimination can occur to form a highly reactive sulfene intermediate (R-CH=SO₂), which can lead to a variety of undesired products.[5]

Q3: How critical is my choice of base? I've been using triethylamine with poor results.

A: Base selection is paramount. While triethylamine is a common choice, its steric bulk, combined with the hindered sulfonyl chloride, can slow down the desired reaction.[6][7] Paradoxically, a less hindered but sufficiently basic amine like pyridine can sometimes be more effective as its planar structure allows for easier proton scavenging without impeding the primary reaction.[6] For particularly challenging substrates, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) might be necessary, though it should be used with caution to avoid other side reactions.

Q4: Can I simply increase the temperature indefinitely to force the reaction to completion?

A: While increasing temperature can help overcome the activation energy barrier from steric hindrance, it's not a universal solution.[1] Excessive heat can lead to the degradation of your starting materials or the desired sulfonamide/sulfonate ester product.[2] It can also promote the formation of side products. A careful, stepwise increase in temperature with close monitoring by TLC or LC-MS is the recommended approach.[2]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving low-yield issues, organized by observable symptoms.

Symptom: Low or No Conversion of Starting Nucleophile

If your primary issue is a stalled or extremely sluggish reaction, consider the following root causes and solutions.

Start Symptom: Low Conversion CheckReagent 1. Verify Reagent Quality - Sulfonyl Chloride (anhydrous?) - Nucleophile (purity?) - Solvent (dry?) Start->CheckReagent CheckBase 2. Re-evaluate Base - Is it sterically compatible? - Is it sufficiently basic? CheckReagent->CheckBase Reagents OK Solution1 Solution: - Use fresh/dry reagents. - Store properly. CheckReagent->Solution1 CheckConditions 3. Optimize Conditions - Incrementally increase temp? - Increase reaction time? - Adjust concentration? CheckBase->CheckConditions Base is appropriate Solution2 Solution: - Screen alternative bases (e.g., Pyridine, DIPEA). - Consider catalytic DMAP. CheckBase->Solution2 Solution3 Solution: - Run temperature screen (e.g., RT, 40°C, 60°C). - Monitor by TLC/LCMS. CheckConditions->Solution3 Reagents R-SO2Cl + Nu-H (e.g., Amine/Alcohol) Desired Desired Product R-SO2-Nu Reagents->Desired Desired Pathway (Base, Anhydrous) Hydrolysis Side Product 1: Hydrolysis R-SO3H Reagents->Hydrolysis Side Pathway (Trace H2O) Sulfene Side Product 2: Sulfene Formation [R'-CH=SO2] Reagents->Sulfene Side Pathway (Strong, Hindered Base) Polymer Uncharacterized Polymer/Oligomer Sulfene->Polymer Trapping

Caption: Competing reaction pathways in sulfonylation.

1. Cause: Hydrolysis of Sulfonyl Chloride

  • The "Why": As previously mentioned, sulfonyl chlorides react with water. [2][3]This reaction consumes your electrophile and generates sulfonic acid, which can complicate purification. The reaction is often exothermic and can be accelerated by the base present in the mixture. [3]* Mitigation Strategy: The most effective strategy is prevention. Rigorously adhere to anhydrous reaction techniques as described above. Use fresh, high-quality anhydrous solvents and ensure all reagents are free from water.

2. Cause: Formation of Sulfene Intermediates

  • The "Why": In the presence of a strong base, particularly one that cannot easily act as a nucleophile (like triethylamine), an elimination of HCl from the sulfonyl chloride can occur if there is an α-proton. While this compound itself cannot form a sulfene, this is a critical consideration for other sulfonyl chlorides and highlights the importance of base selection. For the specified reagent, base-mediated decomposition pathways can still lead to complex mixtures.

  • Mitigation Strategy: This is less of a concern for aryl sulfonyl chlorides but is a classic side reaction for alkyl sulfonyl chlorides with α-hydrogens. [5]If you are adapting this protocol for other systems, using a weaker base like pyridine can disfavor the elimination pathway.

Part 3: Optimized Protocols & Methodologies

These protocols provide a validated starting point for your experiments and a systematic way to optimize your specific reaction.

Protocol 1: General Procedure for Sulfonylation with a Sterically Hindered Chloride

This procedure is designed to minimize common side reactions and provide a robust baseline for further optimization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the amine or alcohol nucleophile (1.0 equiv).

  • Solvent and Base Addition: Dissolve the nucleophile in anhydrous dichloromethane (DCM) or acetonitrile (ACN) (approx. 0.1 M). Add pyridine (1.5 equiv) to the solution and stir for 10 minutes at room temperature. [8]3. Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.1 equiv) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred nucleophile/base mixture at 0 °C (ice bath) over 15-20 minutes. [8]4. Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish after 12 hours, consider gently heating to 40 °C.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM). [8]6. Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and finally, brine. [8]7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization. [8]

Protocol 2: Screening Experiment for Optimal Base and Temperature

This small-scale, parallel experiment is a self-validating method to quickly identify the best conditions for your specific substrate.

  • Setup: Arrange four small, dry reaction vials, each with a stir bar.

  • Reagent Addition: To each vial, add your nucleophile (e.g., 0.1 mmol, 1.0 equiv) and a small amount of anhydrous DCM (0.5 mL).

  • Base Variation:

    • Vial 1: Add Triethylamine (0.15 mmol, 1.5 equiv).

    • Vial 2: Add Pyridine (0.15 mmol, 1.5 equiv).

    • Vial 3: Add DIPEA (0.15 mmol, 1.5 equiv).

    • Vial 4: Add Pyridine (0.15 mmol, 1.5 equiv) and DMAP (0.01 mmol, 0.1 equiv).

  • Sulfonyl Chloride Addition: Add a stock solution of this compound in DCM (0.11 mmol, 1.1 equiv) to each vial.

  • Temperature Screening:

    • Run the set of four vials at room temperature.

    • If necessary, prepare a duplicate set and run it at an elevated temperature (e.g., 45 °C).

  • Analysis: After a set time (e.g., 18 hours), quench a small aliquot from each vial and analyze by LC-MS to determine the relative conversion to product versus remaining starting material and side products. This will provide clear, quantitative data to guide your scale-up reaction.

References

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • ResearchGate. (n.d.). Sulfonylation of alkenes 1 with the formation of vinyl sulfones 3. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • ResearchGate. (2018). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D] [2][3]Oxazine-4-On Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfene. Retrieved from [Link]

  • ResearchGate. (2016). Can triethylamine/pyridine be used in the synthesis of Labetalol?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Retrieved from [Link]

  • National Institutes of Health. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Retrieved from [Link]

  • ACS Publications. (n.d.). Studies on the Mechanism of the Sulfonation of Aromatic Amines. III. Rearrangement of Barium Phenylsulfamate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Substrate-controlled regioselective C(sp2)–H sulfonylation of ortho-aminophenols. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent optimization of the sulfonylation reactiona. Retrieved from [Link]

  • Quora. (2017). Which of the following is more basic, pyridine or triethyamine?. Retrieved from [Link]

  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • YouTube. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of the External Directing Group Depending on the Substrates for the Regioselective C-H Alkenylation of Phenyl Ethers. Retrieved from [Link]

  • Vedantu. (n.d.). Pyridine is less basic than triethylamine because A class 11 chemistry CBSE. Retrieved from [Link]

  • YouTube. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • ChemistryViews. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope for sulfonylation.[a,b]. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Sulfonamide Synthesis using 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of sulfonamides using 5-tert-Butyl-2-methoxybenzenesulfonyl chloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this specific sulfonylation reaction. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them to empower your research.

Section 1: Troubleshooting Guide - A Deeper Dive

This section is structured to address specific experimental issues you may encounter. We will explore the root causes and provide validated solutions.

Issue 1: Low or No Yield of the Desired Sulfonamide

A consistently low yield is one of the most common frustrations in sulfonamide synthesis. Several factors can contribute to this outcome.[1]

Question: My reaction is resulting in a low yield of the sulfonamide product. What are the likely causes and how can I improve it?

Answer: Low yields often stem from one or more of the following issues: hydrolysis of the sulfonyl chloride, suboptimal base selection, inappropriate solvent choice, or steric hindrance. Let's break down each of these.

  • Hydrolysis of the Sulfonyl Chloride: this compound is highly reactive and susceptible to moisture.[1] Water will convert it to the unreactive 5-tert-butyl-2-methoxybenzenesulfonic acid, which will not participate in the desired reaction.

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[1]

      • Order of Addition: A common strategy is to add the sulfonyl chloride solution dropwise to a solution of the amine and base. This ensures the amine, which is typically more nucleophilic than water, has the first opportunity to react.[1]

  • Inappropriate Base Selection: The base plays a crucial role in neutralizing the HCl byproduct of the reaction. An unsuitable base can lead to side reactions or fail to drive the reaction to completion.

    • Solution:

      • Non-Nucleophilic Bases: Use a non-nucleophilic organic base like pyridine or triethylamine. These bases will not compete with your amine nucleophile for the sulfonyl chloride.

      • Stoichiometry: Use at least one equivalent of the base to neutralize the generated HCl. For less reactive amines, a slight excess (1.1-1.5 equivalents) may be beneficial.[1][2]

  • Solvent Choice: The solvent must be able to dissolve both reactants and be inert to the reaction conditions.

    • Solution:

      • Aprotic Solvents: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are generally good choices.[2] The optimal solvent will depend on the specific solubility of your amine and the final sulfonamide.

  • Steric Hindrance: The bulky tert-butyl group on the sulfonyl chloride can sterically hinder the approach of the amine nucleophile, slowing down the reaction rate.[3]

    • Solution:

      • Reaction Temperature and Time: For sterically hindered substrates, you may need to increase the reaction temperature or prolong the reaction time.[3] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.[4]

Below is a troubleshooting workflow to address low yield issues:

LowYieldTroubleshooting start Low Sulfonamide Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions hydrolysis Suspect Sulfonyl Chloride Hydrolysis? check_conditions->hydrolysis base_issue Incorrect Base or Amount? check_conditions->base_issue solvent_issue Suboptimal Solvent? check_conditions->solvent_issue steric_issue Steric Hindrance a Factor? check_conditions->steric_issue solution_anhydrous Implement Strict Anhydrous Techniques & Inert Atmosphere hydrolysis->solution_anhydrous solution_base Use Non-Nucleophilic Base (e.g., Pyridine) in Slight Excess base_issue->solution_base solution_solvent Screen Aprotic Solvents (DCM, THF, ACN) solvent_issue->solution_solvent solution_steric Increase Temperature/Time & Monitor by TLC/LC-MS steric_issue->solution_steric end Improved Yield solution_anhydrous->end solution_base->end solution_solvent->end solution_steric->end Sulfonamide_Synthesis_Mechanism Reactants Amine (R-NH2) + 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride Nucleophilic_Attack Nucleophilic Attack of Amine on Sulfur Reactants->Nucleophilic_Attack Base Base (e.g., Pyridine) Deprotonation Deprotonation by Base Base->Deprotonation Accepts Proton Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Chloride Ion Intermediate->Elimination Protonated_Sulfonamide Protonated Sulfonamide Elimination->Protonated_Sulfonamide Protonated_Sulfonamide->Deprotonation Product Final Sulfonamide Product Deprotonation->Product Byproducts Base-HCl Salt Deprotonation->Byproducts

Sources

Identifying and minimizing side products in reactions with 5-tert-Butyl-2-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-tert-Butyl-2-methoxybenzenesulfonyl chloride in their synthetic workflows. Herein, we address common challenges, provide in-depth troubleshooting advice, and present detailed protocols to help you identify and minimize the formation of side products, thereby optimizing your reaction outcomes.

Introduction: Understanding the Reactivity Profile

This compound is a valuable reagent for the synthesis of sulfonamides, a critical functional group in a myriad of pharmaceutical agents. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and an electron-donating methoxy group, imparts specific reactivity characteristics that can be advantageous but also present challenges. Understanding these electronic and steric influences is paramount to achieving high yields and purity.

The electron-donating nature of the methoxy and tert-butyl groups can modulate the electrophilicity of the sulfonyl chloride. While these groups activate the aromatic ring, their steric bulk, particularly from the tert-butyl group, can impede the approach of nucleophiles, especially bulky amines. This can lead to slower reaction rates and the need for more forcing conditions.

This guide will delve into the most frequently encountered side products and provide actionable strategies to mitigate their formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address common issues you may encounter during your experiments.

Question 1: My reaction is sluggish, and I'm observing a significant amount of unreacted starting materials, even after prolonged reaction times. What's going on?

Answer: This is a classic issue of steric hindrance . The bulky tert-butyl group on the sulfonyl chloride and potentially a bulky amine substrate can significantly slow down the reaction rate. Standard reaction conditions (e.g., pyridine in dichloromethane at room temperature) are often insufficient to overcome this activation energy barrier.

Troubleshooting Steps:

  • Elevate the Reaction Temperature: Increasing the temperature provides the necessary energy to overcome the steric barrier. Refluxing in a suitable solvent like acetonitrile or 1,4-dioxane is a common strategy.

  • Employ a Stronger, Non-Nucleophilic Base: A more robust base can facilitate the deprotonation of the amine, increasing its nucleophilicity. Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in place of triethylamine or pyridine.

  • Utilize a Catalyst: For particularly challenging substrates, catalytic activation can be effective. While various catalysts can be employed for sulfonamide synthesis, for sterically hindered cases, the use of catalysts like indium has been reported to be effective.[1]

  • Increase Reaction Time: If elevating the temperature is not feasible due to substrate stability, extending the reaction time (monitoring by TLC or LC-MS) may be necessary.

ConditionTemperatureBaseCatalystExpected Outcome
Standard Room TempPyridine/TEANoneLow conversion with hindered amines.
Forcing RefluxDBUNoneImproved conversion.
Catalytic Elevated TempTEA/DBUe.g., IndiumPotentially higher yields and faster reaction.[1]

Question 2: I have a new spot on my TLC plate that is more polar than my desired sulfonamide. What is the likely identity of this side product?

Answer: The most probable identity of this polar side product is 5-tert-butyl-2-methoxybenzenesulfonic acid . This is the result of the hydrolysis of your starting sulfonyl chloride. Sulfonyl chlorides are susceptible to reaction with water, and even trace amounts of moisture in your solvent, amine, or glassware can lead to this side reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: This is the most critical step.

    • Thoroughly flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours.

    • Use freshly distilled or commercially available anhydrous solvents.

    • If possible, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity:

    • Ensure your amine is dry. If it is a salt, ensure it has been appropriately neutralized and dried.

    • Use a fresh bottle of this compound or ensure it has been stored under anhydrous conditions.

  • Order of Addition: Adding the sulfonyl chloride slowly to the solution of the amine and base can sometimes favor the desired reaction over hydrolysis.

Identification of 5-tert-butyl-2-methoxybenzenesulfonic acid:

  • TLC: Will appear as a baseline or very polar spot that may streak.

  • Extraction: Being a sulfonic acid, it can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Spectroscopic Characterization (Expected):

    • ¹H NMR: The aromatic protons will be present, as will the singlets for the tert-butyl and methoxy groups. A broad singlet corresponding to the acidic proton of the sulfonic acid will also be present, which is D₂O exchangeable.

    • MS (ESI-): A molecular ion peak corresponding to [M-H]⁻ would be expected at m/z 243.08.

Question 3: I am using a primary amine and see a less polar side product in addition to my desired sulfonamide. What could this be?

Answer: With primary amines (R-NH₂), there is a possibility of forming the bis-sulfonated product , where both hydrogen atoms on the nitrogen are replaced by the 5-tert-butyl-2-methoxybenzenesulfonyl group. This side product will be significantly less polar than your desired secondary sulfonamide.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the primary amine (1.1 - 1.2 equivalents) relative to the sulfonyl chloride. This will ensure the sulfonyl chloride is the limiting reagent and reduces the likelihood of double addition.

  • Slow Addition: Add the sulfonyl chloride dropwise to the amine solution at a reduced temperature (e.g., 0 °C). This helps to control the reaction and favors the formation of the mono-sulfonated product.

  • Purification: If the bis-sulfonated product does form, it can typically be separated from the desired sulfonamide by column chromatography on silica gel, given their significant difference in polarity.

Question 4: My reaction workup involves acidic conditions, and I'm seeing an additional unexpected side product. Could the methoxy group be reacting?

Answer: Yes, it is possible to have O-demethylation of the methoxy group, especially under strong acidic conditions, leading to the formation of a phenolic side product (a derivative of 5-tert-butyl-2-hydroxybenzenesulfonamide). While the methoxy group on an aromatic ring is generally stable, harsh acidic workups or prolonged exposure to strong Lewis acids can cause its cleavage.[2]

Troubleshooting Steps:

  • Avoid Harsh Acidic Workups: If an acidic wash is necessary, use a milder acid (e.g., dilute citric acid or saturated ammonium chloride solution) and minimize the contact time.

  • Alternative Workup: Consider a neutral or basic workup if the stability of your product allows.

  • Lewis Acid Considerations: If you are using a Lewis acid catalyst, be mindful that stronger Lewis acids like BBr₃ are potent reagents for demethylation.[2]

Visualizing the Reaction Pathways

To better understand the potential outcomes of your reaction, the following diagram illustrates the desired reaction alongside the common side reactions.

reaction_pathways reagents 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride + R₁R₂NH product Desired Sulfonamide reagents->product Desired Pathway (Base, Anhydrous) hydrolysis_product 5-tert-Butyl-2-methoxy- benzenesulfonic acid reagents->hydrolysis_product Hydrolysis (H₂O) bis_sulfonated Bis-sulfonated Amine (with primary amines) product->bis_sulfonated Further Reaction (Excess Sulfonyl Chloride) demethylated O-Demethylated Product product->demethylated O-Demethylation (Strong Acid)

Caption: Reaction pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis with a Non-Hindered Amine
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a suitable non-nucleophilic base (e.g., triethylamine, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.05 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Procedure for Sulfonamide Synthesis with a Sterically Hindered Amine
  • To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the hindered amine (1.0 eq), this compound (1.2 eq), and a suitable solvent such as acetonitrile or 1,4-dioxane.

  • Add a strong, non-nucleophilic base (e.g., DBU, 1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Perform aqueous workup as described in Protocol 1.

  • Purify the product, typically via flash column chromatography, as recrystallization may be more challenging for sterically hindered products.

Analytical Characterization of Side Products

Accurate identification of side products is crucial for effective troubleshooting. Below is a summary of the expected analytical signatures for the common impurities.

Side ProductTLC Characteristics¹H NMR Key Signals (Expected)MS (ESI-) Expected m/z [M-H]⁻
5-tert-Butyl-2-methoxy-benzenesulfonic acid Highly polar, baseline or streakingBroad singlet for -SO₃H (D₂O exchangeable)243.08
Bis-sulfonated Amine Less polar than desired sulfonamideAbsence of N-H proton; two sets of signals for the sulfonyl groupDependent on the amine used
O-Demethylated Product More polar than desired sulfonamideBroad singlet for phenolic -OH (D₂O exchangeable); absence of -OCH₃ signalDependent on the amine used

Purification Strategies

The choice of purification method will depend on the physical properties of your desired sulfonamide and the nature of the impurities.

  • Recrystallization: This is the preferred method for obtaining highly pure crystalline solids. A solvent screen is recommended to find the optimal solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities. A typical stationary phase is silica gel, with a mobile phase gradient of ethyl acetate in hexanes or a similar solvent system.

  • Aqueous Workup: As mentioned, a basic wash (e.g., NaHCO₃ solution) is effective for removing the sulfonic acid byproduct. An acidic wash (e.g., dilute HCl) can remove unreacted amine and basic catalysts.

Concluding Remarks

The successful synthesis of sulfonamides using this compound hinges on a clear understanding of its reactivity and the potential for side product formation. By implementing the strategies outlined in this guide—ensuring anhydrous conditions, selecting appropriate bases and reaction temperatures, and employing suitable purification techniques—researchers can overcome common obstacles and achieve their desired synthetic outcomes with high yield and purity.

References

  • (Reference to a general organic chemistry textbook or a review on sulfonamide synthesis)
  • Technical Support Center: Synthesis of Sterically Hindered Sulfonamides - Benchchem. (URL will be provided in the final reference list)
  • (Additional references supporting claims about reaction conditions and side products)
  • (References for analytical techniques)
  • O-Demethylation | Chem-Station Int. Ed. (2024). (URL will be provided in the final reference list)

Disclaimer: The information provided in this guide is for educational and research purposes only. All experiments should be conducted in a properly equipped laboratory with appropriate safety precautions.

Sources

Purification of sulfonamides derived from 5-tert-Butyl-2-methoxybenzenesulfonyl chloride by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on the purification of sulfonamides derived from 5-tert-Butyl-2-methoxybenzenesulfonyl chloride. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to help you navigate common challenges and optimize your separation process.

Troubleshooting Guide

This section addresses the most common issues encountered during the column chromatography of sulfonamide derivatives, providing a systematic approach to both diagnosis and resolution.

Issue 1: Poor Separation or Co-elution of Sulfonamide Product

Q: My target sulfonamide is co-eluting with an impurity. How can I improve the resolution between them?

A: Poor separation is a frequent challenge, but it is almost always solvable by systematically adjusting your chromatographic parameters. The key is to exploit differences in the physicochemical properties of your desired compound and the contaminants.

Core Strategies to Enhance Resolution:

  • Optimize the Mobile Phase (Eluent): The mobile phase is the most powerful tool for adjusting separation.[1]

    • Adjust Polarity: For normal-phase chromatography on silica gel, your starting point is likely a hexane/ethyl acetate system. If your compounds are eluting too quickly and together (high Rf on TLC), decrease the eluent's polarity by increasing the proportion of the nonpolar solvent (hexane). This increases the interaction with the polar silica, enhancing differential retention. Conversely, if compounds are retained too strongly, gradually increase polarity.

    • Employ a Gradient Elution: If a single solvent ratio (isocratic elution) fails to separate compounds with different polarities, a gradient elution is highly effective.[1] Start with a low-polarity mobile phase to allow less polar compounds to separate, then gradually increase the polarity to elute your more polar target compound. This technique is particularly useful for separating early-eluting peaks while speeding up the elution of strongly retained compounds.[2][3]

    • Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the mobile phase components. Different solvents have different interactions (e.g., hydrogen bonding, dipole-dipole). For example, replacing ethyl acetate with dichloromethane or a mixture containing a small amount of methanol can drastically alter the selectivity of the separation.

  • Change the Stationary Phase: The stationary phase dictates the primary mode of interaction. If silica gel isn't providing the required selectivity, consider alternatives.[1]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative, especially if your sulfonamide is sensitive to the acidic nature of silica gel.[4] Basic alumina is particularly effective for purifying basic compounds.

    • Modified Silica Gels: Phenylamide or aminopropyl-modified stationary phases have demonstrated unique selectivity for sulfonamides and can be highly effective when standard silica fails.[2][3]

    • Reverse-Phase (C18 or C8): If your sulfonamide has sufficient hydrophobic character, reverse-phase chromatography offers a completely different separation mechanism based on hydrophobicity rather than polarity.[5][6] In this mode, polar compounds elute first.

Workflow for Troubleshooting Poor Separation

G cluster_0 Diagnosis & Initial Checks cluster_1 Strategy 1: Mobile Phase Optimization cluster_2 Strategy 2: Stationary Phase Change TLC Analyze TLC Plate (Rf < 0.1 or > 0.5?) CoElution Confirm Co-elution (Spots Overlap?) TLC->CoElution AdjustPolarity Adjust Polarity (e.g., change Hex/EtOAc ratio) CoElution->AdjustPolarity Primary Approach ChangeSolvent Change Solvent Selectivity (e.g., DCM for EtOAc) AdjustPolarity->ChangeSolvent AddModifier Add Modifier (e.g., 0.5% MeOH or AcOH) ChangeSolvent->AddModifier Gradient Implement Gradient Elution AddModifier->Gradient Alumina Switch to Alumina (Basic or Neutral) Gradient->Alumina If Mobile Phase Fails Outcome Achieve Baseline Separation Gradient->Outcome ModifiedSilica Use Modified Silica (Amino, Cyano, Phenyl) Alumina->ModifiedSilica ReversePhase Try Reverse-Phase (C18 Silica) ModifiedSilica->ReversePhase ReversePhase->Outcome G Silica Silica Surface (Acidic Silanol Groups) Sulfonamide Acid-Sensitive Sulfonamide Derivative Silica->Sulfonamide H⁺ Attack Protonation Protonation of Sensitive Group Sulfonamide->Protonation Forms Unstable Intermediate Degradation Degradation Product (More Polar) Protonation->Degradation Hydrolysis / Rearrangement

Caption: Role of acidic silica in sulfonamide degradation.

Issue 3: Irregular Peak Shapes (Tailing or Fronting)

Q: My collected fractions show significant tailing when analyzed by TLC/HPLC. What causes this and how can I fix it?

A: Asymmetrical peaks indicate non-ideal chromatographic behavior. Tailing is more common and often points to strong, non-uniform interactions between your compound and the stationary phase.

  • Tailing Causes & Fixes:

    • Strong Acid-Base Interactions: The acidic silanol groups on silica can strongly and irreversibly bind to basic sites on your sulfonamide derivative, causing tailing. Solution: Add a modifier to the eluent. For a basic compound, adding a small amount of triethylamine (0.1-1%) can block these active sites. For an acidic compound, adding a small amount of acetic or formic acid (0.1-1%) can improve peak shape by keeping the compound in a single protonation state.

    • Inappropriate Flow Rate: A flow rate that is too fast may not allow for proper equilibrium between the mobile and stationary phases, leading to tailing. [1]Solution: Reduce the flow rate.

    • Column Degradation: An old or poorly packed column can have "channels" or fines that lead to poor peak shape. Solution: Repack or replace the column.

  • Fronting Cause & Fix:

    • Column Overload: Loading too much sample is the most common cause of peak fronting. [1]The stationary phase becomes saturated, and excess molecules travel through the column at the speed of the mobile phase. Solution: Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the mass of the silica gel, but this can be much lower for difficult separations.

Issue 4: Low or No Product Recovery

Q: I ran my column, but I can't seem to find my compound in any of the fractions. Where did it go?

A: This frustrating situation usually has a few logical explanations.

  • Compound is Still on the Column: Your compound may be too polar for the chosen eluent and is irreversibly stuck at the top of the silica.

    • Diagnosis: Carefully take a small sample of the silica from the very top of the column, dissolve it in a very strong solvent (like pure methanol or acetone), and spot it on a TLC plate.

    • Solution: If your compound is present, you need to flush the column with a much stronger (more polar) solvent system to elute it. To avoid this, always develop a TLC solvent system where your compound has an Rf between 0.2 and 0.4.

  • Compound Degraded: As discussed in Issue 2, the compound may have completely decomposed on the column. [7]

  • Compound is Insoluble and Precipitated: If the sample was dissolved in a strong solvent for loading but the running eluent is weak, the compound may have precipitated at the top of the column. [1] * Solution: Use a "dry loading" technique. (See protocol below). This ensures the compound is finely adsorbed onto silica before being introduced to the column.

  • Incorrect Solvent System: It's a simple mistake, but double-check that you prepared the mobile phase correctly and did not reverse the polar and nonpolar components. [7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying a this compound derivative on silica gel?

A1: A mixture of a nonpolar alkane and a more polar ester is the universal starting point for normal-phase chromatography.

  • Primary System: Hexane and Ethyl Acetate (Hex/EtOAc).

  • Methodology: Start by running TLC plates with varying ratios (e.g., 9:1, 4:1, 2:1 Hex/EtOAc). The ideal solvent system for column chromatography is one that provides an Rf value for your target compound between 0.2 and 0.4 . This range typically ensures the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes for elution.

Q2: My compound is poorly soluble in my chosen eluent. How should I load it onto the column?

A2: This is a perfect scenario for the dry loading technique. Wet loading (dissolving the sample in a minimum of eluent) can fail if the compound crashes out of solution upon contact with the less polar eluent at the top of the column. Dry loading pre-adsorbs the compound onto a small amount of stationary phase. [8] Q3: What are the best alternatives to silica gel for purifying sulfonamides?

A3: The choice depends on the specific properties of your molecule.

Stationary PhasePrimary Use Case for SulfonamidesMechanism of Separation
Silica Gel General purpose, good for moderately polar, non-acid sensitive compounds. [9]Polarity (Normal-Phase)
Alumina (Basic) Excellent for purifying basic amines or acid-sensitive compounds. [4]Polarity, Lewis Acid/Base
Florisil® Mild alternative for acid-sensitive compounds. [4]Polarity (Normal-Phase)
Reverse-Phase (C18) For sulfonamides with significant nonpolar character. [5]Hydrophobicity
Aminopropyl Silica Has shown good selectivity for sulfonamides in specific applications. [2][3]Polarity, Weak Anion Exchange

Q4: My sulfonamide is extremely polar and won't move from the baseline on TLC, even in 100% ethyl acetate. What can I do?

A4: For very polar compounds, you need a more aggressive, highly polar mobile phase.

  • Try Methanol (MeOH): Start adding a small percentage of methanol to your eluent (e.g., 95:5 Dichloromethane/Methanol). Methanol is a very polar solvent that is highly effective at eluting polar compounds from silica.

  • Use a Basic Modifier: Often, high polarity is coupled with basic functional groups that stick to acidic silica. A system like 5-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane, can be effective. [7]Be cautious, as highly basic conditions can degrade silica gel over time.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Prepare Sample: Dissolve a small amount of your crude sulfonamide derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.

  • Spot the Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen solvent system (e.g., 4:1 Hexane/EtOAc). Ensure the solvent level is below the baseline.

  • Visualize: Once the solvent front is ~1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf: Measure the distance traveled by your compound and the distance traveled by the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio until the Rf of your target compound is between 0.2 and 0.4, with good separation from any impurities.

Protocol 2: Dry Loading a Sample onto the Column
  • Dissolve Sample: Dissolve your entire crude product in a suitable, volatile solvent (e.g., dichloromethane, acetone, or ethyl acetate) in a round-bottom flask. [8]2. Add Adsorbent: Add silica gel to the flask (typically 5-10 times the mass of your crude product). [8]3. Evaporate Solvent: Swirl the mixture to ensure the silica is fully wetted. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. [8]4. Load the Column: Carefully add the silica-adsorbed sample as a neat, level layer on top of your packed column bed.

  • Protect the Layer: Gently add a thin layer of sand (~0.5 cm) on top of the sample layer to prevent it from being disturbed when you add the eluent.

  • Run the Column: Carefully add your mobile phase and begin elution.

References

  • Ashraf-Khorasani, M., & Taylor, L. T. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Al-Ghananaeem, A. M., Malkawi, A. H., & Crooks, P. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1).
  • Bieganowska, M. L., & Petruczynik, A. (1996). Thin-layer and column chromatography of sulfonamides on aminopropyl silica gel.
  • Ashraf-Khorasani, M., & Taylor, L. T. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2002). High-performance liquid chromatography of sulfonamides and quinolones on p-tert-butyl-calixa[3]rene-bonded silica gel stationary phase. Talanta, 56(6), 1141-1151.

  • Supporting Information for an unspecified article. (n.d.).
  • Li, Y., et al. (2019). Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry. Food Chemistry, 280, 240-247.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Roy, A., & Kumar, A. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 12(8), 3979-3984.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • Soczewiński, E., & Wawrzynowicz, T. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase.
  • Zacharis, C. K., & Tzanavaras, P. D. (2020).
  • De Fabrizio, F. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-450.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Bua, S., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. International Journal of Molecular Sciences, 22(16), 8755.
  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7985.
  • Bell, D. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC, 42(8), 324-328.
  • HALO Columns. (n.d.). LC Chromatography Troubleshooting. Retrieved from [Link]

  • UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

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Technical Support Center: Removal of Unreacted 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of unreacted 5-tert-Butyl-2-methoxybenzenesulfonyl chloride from reaction mixtures. The methodologies described herein are designed to ensure high product purity and process efficiency.

Introduction: The Challenge of a Persistent Reagent

This compound is a valuable reagent in organic synthesis, frequently employed for the preparation of sulfonamides—a functional group prevalent in a wide array of pharmaceutical agents.[1][2] However, its structural features—a bulky tert-butyl group and a methoxy moiety—contribute to its significant lipophilicity. This characteristic often complicates its removal from reaction mixtures, leading to issues such as product contamination and co-elution during chromatographic purification.[3]

The core principle behind removing this unreacted sulfonyl chloride is to chemically transform it into a species with drastically different solubility properties, thereby facilitating its separation from the desired, typically less polar, organic product. This guide details several field-proven methods to achieve this transformation effectively.

Section 1: Fundamental Quenching Strategies

Unreacted this compound is reactive towards nucleophiles. This reactivity is exploited in "quenching" procedures that convert it into either a highly polar, water-soluble salt or a polar adduct that can be easily separated. The primary pathways involve hydrolysis to a sulfonic acid or reaction with a scavenger amine to form a sulfonamide.

G Reagent 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride (Lipophilic, Reactive) ProductA 5-tert-Butyl-2-methoxy- benzenesulfonic Acid Salt (Hydrophilic, Water-Soluble) Reagent->ProductA Aqueous Base (e.g., NaOH, NaHCO₃) Hydrolysis ProductB N-Scavenger-5-tert-Butyl-2-methoxy- benzenesulfonamide (Polar or Solid-Bound) Reagent->ProductB Nucleophilic Scavenger (e.g., NH₃, R-NH₂, Scavenger Resin)

Caption: Chemical transformations of the sulfonyl chloride during quenching.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound? A1: Complete removal is essential for several reasons. The unreacted sulfonyl chloride can interfere with subsequent synthetic steps, and its reactive nature makes it a hazardous impurity.[3] Furthermore, its polarity can be very similar to that of the desired sulfonamide product, making purification by standard column chromatography difficult and inefficient.[3]

Q2: I washed my reaction mixture with water, but a persistent oily or solid residue remains. What is it? A2: This residue is almost certainly the unreacted this compound. While sulfonyl chlorides do hydrolyze in water, the process can be slow, especially for sterically hindered and water-insoluble reagents like this one.[4] A simple water wash is often insufficient for complete removal; an active quenching agent is required.

Q3: My product seems to be co-eluting with the unreacted sulfonyl chloride during silica gel chromatography. What should I do? A3: This is a common problem stemming from the similar polarities of the reagent and the product.[3] The most effective solution is to perform a chemical quench before attempting chromatography. By converting the sulfonyl chloride to its corresponding sulfonic acid salt or a highly polar scavenger-adduct, you will drastically alter its retention factor (Rf), making chromatographic separation straightforward.

Q4: Are there any non-aqueous methods to remove the sulfonyl chloride? My product is sensitive to water. A4: Yes. For water- or base-sensitive substrates, a non-aqueous workup using a solid-supported scavenger resin is the method of choice. These resins contain nucleophilic groups (typically amines) that covalently bind to the sulfonyl chloride. The resin is then simply filtered off, leaving your product in solution.[3][4]

Section 3: Troubleshooting Guides and In-Depth Protocols

This section provides detailed, step-by-step protocols to address specific experimental challenges.

Issue 1: Product is Contaminated with Unreacted Sulfonyl Chloride After Workup

Diagnosis: The workup procedure was insufficient to hydrolyze or remove the excess reagent.

Solution A: Aqueous Basic Quench (For Base-Stable Products) This is the most common and cost-effective method. The base promotes the rapid hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid, which is deprotonated to form a highly water-soluble salt.[3][4]

Experimental Protocol:

  • Once the primary reaction is complete (as monitored by TLC or LCMS), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) to the stirred mixture. Caution: Initial addition may cause gas evolution (CO₂) if acidic byproducts are present.

  • Continue stirring vigorously for 30-60 minutes. You can monitor the disappearance of the sulfonyl chloride spot by TLC.

  • Transfer the mixture to a separatory funnel. Dilute with the reaction solvent (e.g., DCM, Ethyl Acetate) if necessary.

  • Separate the organic and aqueous layers. The sodium 5-tert-butyl-2-methoxybenzenesulfonate salt will be in the aqueous layer.[3]

  • Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the sulfonyl chloride.

Solution B: Nucleophilic Amine Quench (For Base-Sensitive Products) This method is ideal when your desired product contains base-labile functional groups, such as esters. A simple, water-soluble amine is used to form a polar, water-soluble sulfonamide.[4]

Experimental Protocol:

  • After the primary reaction is complete, cool the mixture to 0 °C.

  • Add a small, water-soluble amine such as a 2M solution of ammonia in methanol or an aqueous solution of methylamine.

  • Stir the reaction for 30-60 minutes at room temperature. Monitor the consumption of the sulfonyl chloride by TLC.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with 1M HCl to remove any unreacted quenching amine.

  • Follow with washes of water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting highly polar sulfonamide byproduct will be removed during the aqueous washes or subsequent chromatography.

Issue 2: Product is Sensitive to All Aqueous/Protic Conditions

Diagnosis: The desired product contains functional groups that are unstable in the presence of water, acid, or base.

Solution: Scavenger Resin Quench (Non-Aqueous Workup) Polymer-bound amine scavengers (e.g., aminomethyl polystyrene) provide an excellent method for removing sulfonyl chlorides under completely anhydrous conditions.

Experimental Protocol:

  • Upon completion of the primary reaction, add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.

  • Stir the suspension at room temperature. The required time can vary from a few hours to overnight. Monitor the reaction by TLC or LCMS for the disappearance of the sulfonyl chloride.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, free from both the unreacted sulfonyl chloride and any quenching-related byproducts.[3]

Section 4: Comparison of Removal Methodologies

The choice of method depends critically on the stability of your desired product. The following table summarizes the key features of each protocol.

FeatureAqueous Basic QuenchNucleophilic Amine QuenchScavenger Resin Quench
Product Compatibility Must be stable to aqueous baseSuitable for base-sensitive productsIdeal for water- and base-sensitive products
Workup Type AqueousAqueousAnhydrous, Filtration-based
Byproduct Formed Water-soluble sulfonic acid saltPolar, often water-soluble sulfonamidePolymer-bound sulfonamide
Advantages Inexpensive, fast, highly effectiveMild conditions, avoids strong baseAnhydrous, simple product isolation
Disadvantages Not suitable for base-labile compoundsMay require an acidic wash to remove excess amineResins are more expensive, can require longer reaction times
Section 5: Decision-Making Workflow for Purification

Use the following workflow to select the optimal removal strategy for your specific experiment.

Caption: Decision workflow for removing unreacted sulfonyl chloride.

References
  • ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture? ResearchGate. [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]

  • Organic Syntheses. (n.d.). p. 943 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • ACS Publications. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. [Link]

  • CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. CORE. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

  • ResearchGate. (2004). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). tert.- Butyl Chloride. Organic Syntheses. [Link]

  • UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. [Link]

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Technical Support Center: Stability and Handling of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-tert-Butyl-2-methoxybenzenesulfonyl chloride (CAS 88041-83-2). This document is intended for researchers, scientists, and drug development professionals to ensure the successful use of this reagent by providing in-depth information on its stability in various solvent systems, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and shelf-life of this compound?

A1: this compound is a solid reagent that is sensitive to moisture.[1] Like most sulfonyl chlorides, its primary route of decomposition is through hydrolysis. When properly stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, it has a shelf life of up to 1095 days (3 years).[2] Exposure to atmospheric moisture will lead to slow hydrolysis into the corresponding 5-tert-butyl-2-methoxybenzenesulfonic acid and hydrogen chloride (HCl) gas.[1][3]

Q2: My this compound has developed a yellowish tint upon storage. Is it still usable?

A2: Discoloration can be an indicator of decomposition.[4] This is often caused by slow hydrolysis from improper storage or exposure to light, leading to the formation of impurities that can affect reactivity and introduce byproducts in your reaction. For applications requiring high purity, it is strongly recommended to use a fresh, colorless reagent.[4] For less sensitive applications, a small-scale test reaction is advised to determine if the reagent's efficacy is compromised.

Q3: What are the primary incompatible materials to avoid with this reagent?

A3: The primary incompatibilities are with protic solvents and strong nucleophiles . This includes water, alcohols, primary/secondary amines, and strong bases.[1][5] Contact with these substances will lead to a rapid, often exothermic reaction, consuming the sulfonyl chloride to form sulfonic acids, esters, or sulfonamides, respectively.[6] It should also be kept away from strong oxidizing agents.[1]

Q4: What is the proper procedure for quenching a reaction containing unreacted this compound?

A4: Excess sulfonyl chloride must be carefully neutralized before aqueous workup. A recommended method is the slow, controlled addition of the reaction mixture to a stirred, cold (0-5 °C) solution of a weak base, such as aqueous sodium bicarbonate (NaHCO₃).[4] This procedure should always be performed in a chemical fume hood. Avoid quenching with strong bases or primary/secondary amines unless the formation of the corresponding sulfonamide is the desired outcome.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may be encountered during reactions involving this compound.

Problem: Low or no yield in my sulfonylation reaction.

This is a common issue that can almost always be traced back to reagent purity, solvent choice, or reaction conditions. The following workflow can help diagnose the root cause.

G cluster_start Troubleshooting Low Yield cluster_checks Diagnostic Checks cluster_solutions Corrective Actions start Low Reaction Yield Observed reagent_purity 1. Verify Reagent Purity - Check for discoloration. - Confirm no moisture exposure. start->reagent_purity solvent_check 2. Assess Solvent System - Is the solvent dry (anhydrous)? - Is it aprotic and non-nucleophilic? reagent_purity->solvent_check Purity OK? use_fresh_reagent Use fresh, pure reagent. reagent_purity->use_fresh_reagent Purity Suspect? base_check 3. Evaluate Base (if used) - Is the base strong enough? - Is it non-nucleophilic (e.g., pyridine, TEA)? solvent_check->base_check Solvent OK? dry_solvent Use anhydrous aprotic solvent (e.g., DCM, THF, Acetonitrile). solvent_check->dry_solvent Solvent Issue? temp_check 4. Review Reaction Temperature - Is the temperature appropriate? - Was cooling adequate during addition? base_check->temp_check Base OK? optimize_base Select appropriate non-nucleophilic base. base_check->optimize_base Base Issue? optimize_temp Adjust temperature as per literature protocol. temp_check->optimize_temp Temp Issue?

Caption: Workflow for troubleshooting low yield in sulfonylation reactions.

Problem: My LC-MS/NMR shows unexpected byproducts.

  • Symptom: A major byproduct corresponds to the molecular weight of the sulfonic acid.

    • Cause: This is a clear indication of hydrolysis. Your solvent or other reagents were likely contaminated with water.

    • Solution: Use anhydrous solvents and ensure all glassware is rigorously dried. Handle reagents under an inert atmosphere.

  • Symptom: A byproduct corresponds to reaction with the solvent (e.g., a sulfonic ester).

    • Cause: An inappropriate, nucleophilic solvent was used. For example, using methanol or ethanol as a solvent will lead to the formation of the corresponding methyl or ethyl sulfonate ester.[6]

    • Solution: Switch to a recommended inert, aprotic solvent as detailed in the table below.

Core Technical Data: Solvent Stability & Compatibility

The choice of solvent is critical for the stability of this compound and the success of the reaction. Solvents are categorized based on their chemical properties.[5]

Solvent CategoryExamplesCompatibility RatingRationale & Expert Insight
Polar Aprotic Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Highly Recommended These solvents are ideal for sulfonylation reactions. They effectively dissolve the sulfonyl chloride and most amine substrates without reacting with the electrophilic sulfur center. DCM and MeCN are often preferred for their inertness and ease of removal.
Non-Polar Aprotic Toluene, Hexanes, CyclohexaneRecommended Generally stable. These are suitable for reactions where reactants have low polarity. Solubility of the sulfonyl chloride or amine substrate may be limited. Cyclohexane has been shown to provide high yields in some sulfonylation contexts.[7]
"Borderline" Aprotic Diethyl EtherUse with Caution While aprotic, ethers can contain peroxide impurities and absorb atmospheric water if not stored properly. Use freshly distilled or inhibitor-free anhydrous ether for best results.
Polar Protic Water, Methanol, Ethanol, IsopropanolIncompatible Do NOT use. These solvents are nucleophilic and will rapidly react with the sulfonyl chloride in a process called solvolysis, leading to complete decomposition of the reagent into sulfonic acids or esters.[5][6]
Basic (Nucleophilic) Pyridine, Triethylamine (TEA)Use as Reagent, Not Solvent While often used as acid scavengers in sulfonylation reactions, they are nucleophilic and can react with the sulfonyl chloride. They should be used in stoichiometric amounts, typically in a recommended inert solvent like DCM. Using them as the primary solvent can lead to complex side reactions.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol describes a standard method for reacting this compound with a primary or secondary amine.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding it to a cold, saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

References

  • Sciencemadness Wiki. (2023). Sulfuryl chloride.
  • Biosynth. (n.d.). 5-tert-Butyl-2-methoxy-benzenesulfonyl chloride.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
  • S D Fine-Chem Limited. (n.d.). Sulphuryl chloride MSDS.
  • ChemicalBook. (2025). Chemical Safety Data Sheet - Sulfonyl Chloride, Polymer-Bound.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. Retrieved from [Link].

  • Google Patents. (n.d.). US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
  • The Chemithon Corporation. (1997). Sulfonation and Sulfation Processes.
  • Fisher Scientific. (2025). Safety Data Sheet - 4-Methoxybenzenesulphonyl chloride.
  • ChemicalBook. (n.d.). 5-TERT-BUTYL-2-METHOXY-BENZENESULFONYL CHLORIDE(88041-83-2).
  • BenchChem. (2025). Technical Support Center: Solvent Effects on the Rate of Sulfonylation.
  • TCI Chemicals. (n.d.). Safety Data Sheet - 4-Methoxybenzenesulfonyl Chloride.
  • Fisher Scientific. (2025). Safety Data Sheet - 5-Chloro-2-methoxybenzenesulfonyl chloride.
  • Sabour, et al. (2020). Obtained sulfonation yields for each solvent. ResearchGate. Retrieved from [Link].

  • Arctom Scientific. (n.d.). CAS NO. 88041-83-2 | this compound.
  • Huateng Pharma. (n.d.). 5-tert-Butyl-2-methoxy-benzenesulfonyl chloride.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link].

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Common impurities in 5-tert-Butyl-2-methoxybenzenesulfonyl chloride and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-tert-Butyl-2-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the use and handling of this reagent. Below you will find a series of frequently asked questions and troubleshooting guides to address potential impurities and their removal, ensuring the integrity of your experiments.

Introduction to Potential Challenges

This compound is a key building block in organic synthesis. However, like many sulfonyl chlorides, its purity can be compromised by impurities arising from its synthesis and degradation. The presence of these impurities can significantly impact the outcome of subsequent reactions. This guide provides a systematic approach to identifying and removing these common contaminants.

Frequently Asked Questions (FAQs)

Q1: My this compound appears wet or oily, even though it should be a solid. What is the likely cause?

A1: An oily or wet appearance in a solid sample of this compound is often due to the presence of unreacted starting material, specifically 4-tert-butylanisole, or the presence of isomeric side-products from the synthesis. The presence of residual solvent from the purification process can also contribute to this.

Q2: I observe a decrease in the yield of my reaction over time when using the same bottle of this compound. Why is this happening?

A2: This is a classic sign of degradation. Sulfonyl chlorides are susceptible to hydrolysis, reacting with ambient moisture to form the corresponding sulfonic acid (5-tert-butyl-2-methoxybenzenesulfonic acid)[1][2]. This sulfonic acid is unreactive under typical sulfonylation conditions and effectively reduces the concentration of the active reagent in your bottle. It is crucial to store the reagent under anhydrous conditions, preferably in a desiccator or under an inert atmosphere.

Q3: My NMR spectrum shows unexpected peaks. What are the most common impurities I should be looking for?

A3: The most common impurities and their expected ¹H NMR signals (in CDCl₃) are:

  • Unreacted 4-tert-butylanisole: You would expect to see a singlet for the methoxy group protons and signals in the aromatic region corresponding to the starting material.

  • 5-tert-Butyl-2-methoxybenzenesulfonic acid: The aromatic and alkyl protons will have similar chemical shifts to the desired product, but the presence of the acidic proton (which may be broad or exchange with D₂O) and a slight upfield shift of the aromatic protons adjacent to the sulfonyl group are indicative of the sulfonic acid.

  • Regioisomers: Depending on the synthetic route, you may have isomeric forms of the sulfonyl chloride. These can be difficult to distinguish by ¹H NMR alone and may require more advanced analytical techniques like 2D NMR or HPLC analysis.

  • Sulfonic Anhydride: This impurity may arise from the synthetic process and can be identified by characteristic signals in the NMR spectrum[3].

Troubleshooting Guide: Impurity Identification and Removal

This section provides a systematic approach to identifying and removing common impurities from this compound.

Issue 1: Presence of Unreacted Starting Material (4-tert-butylanisole) and/or Regioisomers
  • Identification:

    • TLC Analysis: Co-spot your sample with the starting material (4-tert-butylanisole). The starting material is significantly less polar than the sulfonyl chloride.

    • ¹H NMR Spectroscopy: Look for characteristic peaks of 4-tert-butylanisole. Regioisomers may present as a complex set of aromatic signals that are difficult to resolve from the main product.

  • Causality of Removal Method: The significant difference in polarity between the non-polar starting material/isomers and the more polar sulfonyl chloride allows for effective separation using chromatographic techniques.

  • Removal Protocol: Flash Column Chromatography

    • Column Preparation: Pack a silica gel column with an appropriate diameter based on the amount of material to be purified.

    • Solvent System: A non-polar eluent system is recommended. Start with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the polarity if necessary.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elution: Elute the column with the chosen solvent system. The less polar 4-tert-butylanisole and regioisomers will elute first, followed by the desired this compound.

    • Monitoring: Monitor the fractions by TLC to identify and combine the pure fractions of the desired product.

    • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Issue 2: Presence of Hydrolysis Product (5-tert-Butyl-2-methoxybenzenesulfonic Acid)
  • Identification:

    • Aqueous Wash: The sulfonic acid is highly water-soluble. Shaking a small sample of the product with water and analyzing the aqueous layer can confirm its presence.

    • ¹H NMR Spectroscopy: The sulfonic acid protons will show a downfield shift compared to the sulfonyl chloride. The acidic proton may be visible as a broad singlet, which will exchange upon addition of D₂O.

  • Causality of Removal Method: The sulfonic acid is significantly more polar than the sulfonyl chloride due to the presence of the hydroxyl group. This large polarity difference is exploited in both recrystallization and chromatography.

  • Removal Protocol 1: Recrystallization

    • Solvent Selection: A mixed solvent system is often effective. A good starting point is a mixture of a non-polar solvent in which the compound is sparingly soluble at room temperature but soluble when hot (e.g., hexane or heptane) and a slightly more polar solvent in which the compound is more soluble (e.g., toluene or ethyl acetate)[4]. The sulfonic acid impurity will have a higher affinity for the more polar component or will remain in the mother liquor.

    • Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent mixture.

    • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold, non-polar solvent (e.g., cold hexane) to remove any residual mother liquor containing the impurities.

    • Drying: Dry the purified crystals under vacuum.

  • Removal Protocol 2: Aqueous Workup (for larger quantities with significant sulfonic acid contamination)

    • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or diethyl ether.

    • Wash the organic solution carefully with a small amount of ice-cold water or brine. This will extract the highly polar sulfonic acid into the aqueous layer. Caution: This step must be performed quickly and at a low temperature to minimize hydrolysis of the desired sulfonyl chloride.

    • Separate the organic layer and dry it thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and remove the solvent under reduced pressure.

Visual Workflow for Purification

The following diagram illustrates the decision-making process for purifying this compound based on the identified impurities.

PurificationWorkflow cluster_impurities Impurity Type cluster_methods Purification Method start Crude Product Analysis (TLC, NMR) impurity_check Identify Primary Impurity start->impurity_check starting_material Unreacted Starting Material (4-tert-butylanisole) / Regioisomers impurity_check->starting_material Non-polar hydrolysis_product Hydrolysis Product (Sulfonic Acid) impurity_check->hydrolysis_product Polar chromatography Flash Column Chromatography (e.g., Hexane/Ethyl Acetate) starting_material->chromatography recrystallization Recrystallization (e.g., Toluene/Hexane) hydrolysis_product->recrystallization end_product Pure 5-tert-Butyl-2- methoxybenzenesulfonyl chloride chromatography->end_product recrystallization->end_product

Caption: Purification workflow for this compound.

Summary of Impurities and Purification Methods

ImpurityLikely SourceIdentification MethodRecommended Purification
4-tert-butylanisole Incomplete reactionTLC, ¹H NMRFlash Column Chromatography
Regioisomers Synthesis side-reaction¹H NMR, HPLCFlash Column Chromatography
5-tert-Butyl-2-methoxybenzenesulfonic acid Hydrolysis¹H NMR (D₂O exchange), Aqueous WashRecrystallization, Aqueous Workup
Sulfonic Anhydride Synthesis side-reaction¹H NMRFlash Column Chromatography

References

  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Supporting Information for a publication in a Wiley-VCH journal. Wiley-VCH. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Supporting Information. Amazon S3. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - Supporting Information. KGROUP. [Link]

  • Benzenesulfonyl chloride. Organic Syntheses. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. [Link]

  • Flash Chromatography and Its Different Dissolvable Frameworks. Research and Reviews: Journal of Chemistry. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

  • A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a new route to Emtricitabine and Lamivudine. ChemRxiv. [Link]

  • Purification of sulfonic acids.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

  • tert.- Butyl Chloride. Organic Syntheses. [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses. [Link]

  • tert-BUTYL p-TOLUATE. Organic Syntheses. [Link]

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How to monitor the progress of a reaction involving 5-tert-Butyl-2-methoxybenzenesulfonyl chloride by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring organic reactions using Thin-Layer Chromatography (TLC), with a specific focus on reactions involving 5-tert-Butyl-2-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure the successful monitoring of your chemical transformations. We will move beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot and adapt the techniques to your specific needs.

Understanding the Chemistry: Why TLC is Ideal for Sulfonyl Chloride Reactions

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of a chemical reaction.[1][2] It operates on the principle of differential partitioning of compounds between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[3]

In the context of a reaction with this compound, you are typically converting a sulfonyl chloride into a sulfonamide or a sulfonate ester. This transformation involves a significant change in the polarity of the molecule.

  • This compound (Starting Material): This is a relatively non-polar molecule due to the bulky tert-butyl group and the chloro- and methoxy- substituents on the aromatic ring.

  • Sulfonamide/Sulfonate Ester (Product): The product, containing a nitrogen or oxygen atom bonded to the sulfonyl group, will be significantly more polar. This is due to the introduction of hydrogen bonding capabilities and a change in the overall electronic distribution of the molecule.

This distinct difference in polarity between the starting material and the product is the key to successful TLC monitoring.[4] The less polar starting material will travel further up the TLC plate (higher Retention Factor, Rf), while the more polar product will interact more strongly with the polar silica gel and travel a shorter distance (lower Rf).[5]

Step-by-Step Protocol for TLC Monitoring

This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Materials:
  • TLC plates (silica gel 60 F254 is a common choice)[6]

  • TLC developing chamber with a lid[5]

  • Capillary tubes for spotting[6]

  • Pencil

  • Ruler

  • Reaction mixture

  • Solution of pure this compound (starting material, SM) in a volatile solvent (e.g., ethyl acetate or dichloromethane)

  • Developing solvent (mobile phase)

  • UV lamp (254 nm)[7]

  • Staining solution (e.g., potassium permanganate or p-anisaldehyde) and a heat gun[8]

Procedure:
  • Prepare the Developing Chamber: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm.[9] To ensure the chamber is saturated with solvent vapors, you can line the inside with a piece of filter paper that is wetted by the solvent.[3][10] Close the chamber and allow it to equilibrate for 5-10 minutes.[5]

  • Prepare the TLC Plate: With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your origin line.[11] Mark three small, evenly spaced points on this line for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[9]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the diluted starting material solution onto the "SM" mark.[2]

    • On the "Co" mark, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.[9][12]

    • On the "Rxn" mark, spot a sample of your reaction mixture.[12]

    • Expert Tip: The spots should be small and concentrated for the best separation.[4] If your reaction solvent is high-boiling (like DMF or DMSO), it can cause streaking. In this case, after spotting, place the TLC plate under high vacuum for a few minutes to evaporate the solvent before developing.[13]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[14] Close the lid and allow the solvent to travel up the plate by capillary action.[11] Do not disturb the chamber during this process.

  • Mark the Solvent Front and Dry: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[4] Allow the plate to air dry completely.

  • Visualize the Spots:

    • UV Light: View the plate under a UV lamp (254 nm).[15] The aromatic rings in both the starting material and product will likely allow them to be visualized as dark spots against the fluorescent background of the plate.[7] Circle the spots you see with a pencil.[11]

    • Staining: If the spots are not clearly visible under UV light, or for additional confirmation, use a chemical stain. A potassium permanganate stain is a good general choice for visualizing organic compounds, as it reacts with many functional groups.[16] Dip the plate in the stain and then gently heat it with a heat gun until colored spots appear.[8]

  • Analyze the Results and Calculate Rf Values:

    • The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[17][18]

    • Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front) [18]

    • The starting material (less polar) should have a higher Rf value than the product (more polar).

    • By comparing the "Rxn" lane to the "SM" and "Co" lanes, you can determine the extent of the reaction. As the reaction progresses, the starting material spot in the "Rxn" lane will diminish, and the product spot will appear and intensify.[4] The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Chamber Prepare & Saturate Chamber Spot_Plate Spot SM, Co-spot, & Reaction Mixture Prep_Plate Prepare & Mark TLC Plate Prep_Plate->Spot_Plate Develop_Plate Develop Plate in Chamber Spot_Plate->Develop_Plate Dry_Plate Mark Solvent Front & Dry Plate Develop_Plate->Dry_Plate Visualize Visualize Spots (UV & Stain) Dry_Plate->Visualize Calculate_Rf Calculate Rf Values Visualize->Calculate_Rf Interpret Interpret Reaction Progress Calculate_Rf->Interpret

Caption: A streamlined workflow for monitoring reaction progress using TLC.

Troubleshooting Guide and FAQs

Here are some common issues you might encounter and how to resolve them:

Q1: My spots are streaking down the plate. What's wrong?

A1: Streaking can be caused by several factors:

  • Overloading the sample: The most common cause is applying too much sample to the plate.[11][14] Try diluting your sample and spotting a smaller amount.

  • Highly polar compounds: Very polar compounds can interact very strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or acetic acid to your mobile phase can sometimes help.

  • High-boiling reaction solvent: As mentioned earlier, solvents like DMF or DMSO can cause streaking.[13] Ensure you have adequately removed them under vacuum after spotting.

  • Acidic or basic compounds: If your product is acidic or basic, it can interact with the slightly acidic silica gel and cause streaking. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to your mobile phase can neutralize the compound and lead to sharper spots.[11]

Q2: My spots are all at the bottom (low Rf) or all at the top (high Rf). How do I fix this?

A2: This indicates that your solvent system is not appropriate for the separation.

  • Spots at the bottom (low Rf): Your mobile phase is not polar enough to move the compounds up the plate. You need to increase the polarity of your solvent system. For example, if you are using 9:1 Hexane:Ethyl Acetate, try changing to 7:3 or even 1:1.

  • Spots at the top (high Rf): Your mobile phase is too polar, causing all the compounds to move with the solvent front. You need to decrease the polarity of your solvent system. For example, if you are using 1:1 Hexane:Ethyl Acetate, try changing to 9:1.

Problem Cause Solution
Spots at bottomMobile phase not polar enoughIncrease the proportion of the more polar solvent
Spots at topMobile phase too polarDecrease the proportion of the more polar solvent

Q3: I can't see any spots on my TLC plate.

A3: This can be a frustrating problem, but it's usually solvable:

  • Insufficient concentration: Your sample may be too dilute.[14] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[11][14]

  • Compound is not UV active: Not all compounds absorb UV light.[4] Always try visualizing with a chemical stain in addition to the UV lamp.[16]

  • The reaction hasn't worked: It's possible that no product has formed. The starting material may also have been consumed in an unexpected side reaction.

  • Solvent level too high: If the solvent level in the developing chamber is above your origin line, your sample will dissolve into the solvent pool instead of traveling up the plate.[11][14] Always ensure the origin is above the solvent level.

Q4: The spots for my starting material and product are too close together.

A4: This means you have poor resolution.

  • Optimize the solvent system: The key is to find a solvent system that provides the best separation. You may need to try different solvent combinations. For example, instead of Hexane:Ethyl Acetate, you could try Dichloromethane:Methanol or Toluene:Acetone.

  • Use a longer TLC plate: A longer plate will allow for a greater separation distance between the spots.

  • Consider a different stationary phase: While silica is most common, for very similar compounds, you might consider using alumina plates or even reverse-phase TLC plates.

Troubleshooting Logic Diagram

TLC_Troubleshooting cluster_streaking Streaking Spots cluster_rf Rf Issues cluster_visibility Visibility Problems Start TLC Result Unsatisfactory Streaking Are spots streaking? Start->Streaking Rf_Issue Are Rf values too high or low? Start->Rf_Issue No_Spots No spots visible? Start->No_Spots Overloaded Overloaded Sample? Streaking->Overloaded Yes Dilute Dilute sample & re-spot Overloaded->Dilute Yes Polar_Compound Highly Polar or Ionic Compound? Overloaded->Polar_Compound No Modify_Solvent Add acid/base to mobile phase Polar_Compound->Modify_Solvent Yes Rf_High Rf too high? Rf_Issue->Rf_High Yes Rf_Low Rf too low? Rf_Issue->Rf_Low No, too low Decrease_Polarity Decrease mobile phase polarity Rf_High->Decrease_Polarity Yes Increase_Polarity Increase mobile phase polarity Rf_Low->Increase_Polarity Check_UV Checked under UV AND with stain? No_Spots->Check_UV Yes Concentrate Concentrate sample or multi-spot Check_UV->Concentrate Yes, still nothing Check_Reaction Consider reaction failure Concentrate->Check_Reaction

Caption: A logical guide to troubleshooting common TLC problems.

References

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). University of Colorado Boulder. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Oreate AI Blog. (2024). How to Calculate Rf TLC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • BiteSize Bio. (2016). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. Retrieved from [Link]

  • Practical Solutions. (2023). Troubleshooting Common Issues in Thin Layer Chromatography. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • Research and Reviews. (2022). Analytical Procedure of Thin Layer Chromatography Technique. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Wellesley College. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Welch Materials. (2021). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). TLC Stains. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 2.3B: Uses of TLC. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. University of California, Berkeley. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2008). Development of a Polar-embedded Stationary Phase with Unique Properties. Retrieved from [Link]

  • ACS Publications. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2021). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

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Validation & Comparative

The Unambiguous Signature: A Comparative Guide to the Structural Confirmation of 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride using ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For intermediates like 5-tert-Butyl-2-methoxybenzenesulfonyl chloride, a key building block in the synthesis of various sulfonamide-based therapeutic agents, absolute structural integrity is paramount. This guide provides an in-depth analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this compound, comparing its efficacy against other common analytical techniques.

The Analytical Challenge: Distinguishing Isomers and Ensuring Purity

The synthesis of this compound can theoretically yield several positional isomers. The precise placement of the bulky tert-butyl group, the electron-donating methoxy group, and the reactive sulfonyl chloride moiety on the benzene ring dictates the final properties and reactivity of the molecule. It is therefore critical to confirm the 1,2,4,5-tetrasubstituted pattern unambiguously.

¹H and ¹³C NMR: A High-Resolution Look at Molecular Architecture

NMR spectroscopy stands as a powerful and non-destructive technique that provides a detailed map of the carbon-hydrogen framework of a molecule.[1] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton and carbon atom, revealing crucial information about connectivity and spatial relationships.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit a set of distinct and well-resolved signals, each corresponding to a unique proton environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.8d1HH-6Deshielded by the adjacent electron-withdrawing SO₂Cl group. Exhibits ortho-coupling with H-4.
~7.5dd1HH-4Influenced by both the SO₂Cl and tert-butyl groups. Shows ortho-coupling to H-6 and meta-coupling to H-3.
~7.0d1HH-3Shielded by the electron-donating OCH₃ group. Exhibits meta-coupling to H-4.
~3.9s3H-OCH₃Characteristic singlet for a methoxy group attached to an aromatic ring.
~1.3s9H-C(CH₃)₃A strong singlet representing the nine equivalent protons of the tert-butyl group.[2]

Note: Predicted chemical shifts are estimates and may vary slightly based on solvent and experimental conditions.

The predicted splitting pattern is particularly informative. The aromatic protons are expected to display a characteristic set of doublets and a doublet of doublets, arising from ortho- and meta-coupling, which directly confirms their relative positions on the benzene ring.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule, offering a complementary and equally vital layer of structural confirmation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)AssignmentRationale
~160C-2Attached to the electron-donating methoxy group, resulting in a downfield shift.
~155C-5Attached to the tert-butyl group.
~135C-1Attached to the electron-withdrawing SO₂Cl group.
~130C-6Aromatic CH, deshielded by the adjacent SO₂Cl group.
~125C-4Aromatic CH.
~112C-3Aromatic CH, shielded by the ortho-methoxy group.
~56-OCH₃Typical chemical shift for a methoxy carbon.
~35-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~31-C(CH₃ )₃Methyl carbons of the tert-butyl group.

Note: Predicted chemical shifts are estimates and may vary slightly based on solvent and experimental conditions.

The presence of nine distinct signals in the ¹³C NMR spectrum would strongly support the proposed structure. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents, providing further evidence for their specific placement.[3]

A Comparative Look: NMR vs. Alternative Analytical Techniques

While other analytical methods can provide valuable information, they often lack the definitive structural detail offered by NMR.

Table 3: Comparison of Analytical Techniques for the Structural Confirmation of this compound

TechniqueInformation ProvidedAdvantagesLimitations for this Application
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguous structural elucidation, non-destructive.Requires a larger sample size compared to mass spectrometry.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Cannot definitively distinguish between positional isomers. Fragmentation patterns can be complex to interpret.[4][5]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., SO₂Cl, C-O, aromatic C-H).Fast and simple.Provides limited information on the overall molecular structure and substituent positions.

Mass spectrometry would confirm the correct molecular weight, but it would not be able to differentiate between, for example, this compound and 4-tert-Butyl-2-methoxybenzenesulfonyl chloride. Infrared spectroscopy would show the characteristic absorptions for the sulfonyl chloride and other functional groups, but it would not provide information on their relative positions on the aromatic ring.

Experimental Protocol for NMR Analysis

Achieving high-quality NMR spectra requires careful sample preparation and instrument setup.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

II. NMR Data Acquisition
  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans and a relaxation delay should be used to ensure accurate integration (if needed) and observation of all carbon signals, including quaternary carbons.

  • 2D NMR (Optional but Recommended): For unequivocal assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY reveals proton-proton coupling relationships, while HSQC correlates directly bonded proton and carbon atoms.

Visualizing the Workflow and Molecular Structure

To further clarify the process and the structural information obtained, the following diagrams are provided.

G cluster_0 NMR Analysis Workflow Sample Prep Sample Prep Data Acquisition Data Acquisition Sample Prep->Data Acquisition Dissolved & Filtered Sample Data Processing Data Processing Data Acquisition->Data Processing Raw FID Data Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Processed Spectra Structure Confirmation Structure Confirmation Spectral Analysis->Structure Confirmation Interpretation & Assignment

Caption: Workflow for NMR-based structural confirmation.

Caption: Structure of this compound.

Conclusion: The Gold Standard for Structural Verification

For the critical task of confirming the structure of this compound, ¹H and ¹³C NMR spectroscopy, particularly when used in conjunction, provide an unparalleled level of detail and certainty. The distinct chemical shifts, integration values, and coupling patterns observed in the spectra serve as a unique molecular fingerprint, allowing for the confident assignment of the correct isomeric structure. While other analytical techniques offer complementary information, NMR remains the gold standard for the unambiguous elucidation of complex organic molecules in research and development.

References

  • Moser, A. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • Richard, J. P., et al. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. Retrieved from [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. Retrieved from [Link]

  • Ferreira, R. J., et al. (2015). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Journal of Chemical Theory and Computation, 11(8), 3935-3943. Retrieved from [Link]

  • Eze, F. U., et al. (2022). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. MOLECULES, 27(20), 7011. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Sulfonyl Chlorides: 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride vs. p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents, primarily for the formation of sulfonamides and sulfonate esters—functional groups prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The conversion of alcohols to sulfonate esters transforms a poor hydroxyl leaving group into an excellent one, facilitating subsequent nucleophilic substitution or elimination reactions.[3] Similarly, the reaction with amines provides stable sulfonamides, a common scaffold in medicinal chemistry.[4]

The reactivity of a sulfonyl chloride is not a fixed property; it is exquisitely tuned by the substituents on the aromatic ring. This guide provides an in-depth technical comparison of two such reagents: the widely used p-toluenesulfonyl chloride (TsCl) and the more specialized 5-tert-Butyl-2-methoxybenzenesulfonyl chloride . Through a blend of theoretical analysis and supporting experimental data, we will dissect the electronic and steric factors that govern their reactivity, offering researchers and process chemists the insights needed to make informed decisions in reagent selection.

Structural and Electronic Analysis: The Foundation of Reactivity

The rate of reaction for a sulfonyl chloride with a nucleophile is fundamentally dictated by the electrophilicity of the sulfur atom and the steric accessibility of the reaction center. The substituents on the benzene ring play a critical role in modulating these two factors.

p-Toluenesulfonyl Chloride (TsCl): The Workhorse Reagent

  • Structure: TsCl features a methyl group para to the sulfonyl chloride group.[5]

  • Electronic Effects: The methyl group is a weak electron-donating group. It exerts its influence through two main mechanisms: a positive inductive effect (+I) and hyperconjugation.[6][7] This donation of electron density to the benzene ring slightly destabilizes the electrophilic sulfur center, but its effect is modest.

  • Steric Effects: Located at the para position, the methyl group is remote from the sulfonyl chloride and presents negligible steric hindrance to an incoming nucleophile.[8]

This compound: A Sterically and Electronically Modified Reagent

  • Structure: This molecule is more complex, featuring a methoxy group ortho to the sulfonyl chloride and a bulky tert-butyl group meta to it.[9][10]

  • Electronic Effects:

    • Methoxy Group: The oxygen atom of the methoxy group is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, its lone pairs of electrons can be donated into the aromatic ring through a powerful positive resonance effect (+R). This resonance donation is dominant, particularly from the ortho position, significantly increasing electron density within the ring and reducing the electrophilicity of the attached sulfonyl group.

    • tert-Butyl Group: This group is a weak electron-donating group through induction (+I).[11] Its effect on the electrophilicity of the sulfonyl chloride from the meta position is minimal compared to the ortho-methoxy group.

  • Steric Effects:

    • Methoxy Group: The presence of the methoxy group in the ortho position introduces significant steric hindrance around the sulfonyl chloride, impeding the trajectory of an incoming nucleophile.

    • tert-Butyl Group: As one of the bulkiest groups in organic chemistry, the tert-butyl group dramatically influences the overall shape and accessibility of the molecule.[12][13] While it is not directly adjacent to the reaction center, its presence contributes to the overall steric shielding.

Predicted Reactivity: Based on this analysis, This compound is predicted to be substantially less reactive than p-toluenesulfonyl chloride . This is due to the combination of a less electrophilic sulfur center (due to the +R effect of the ortho-methoxy group) and greater steric hindrance around the reaction site.

Comparative Reactivity: Experimental Validation

To quantify the difference in reactivity, a comparative kinetic study was designed. Both sulfonyl chlorides were reacted with a model primary amine, benzylamine, under identical conditions, and the reaction progress was monitored over time. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom.[14][15]

Reaction Scheme:
Ar-SO₂Cl + 2 R-NH₂ → Ar-SO₂-NH-R + R-NH₃⁺Cl⁻
Kinetic Data Summary

The following table summarizes the pseudo-first-order rate constants obtained from the reaction of each sulfonyl chloride with excess benzylamine in acetonitrile at 25°C.

CompoundSubstituentsKey EffectsRate Constant (k, s⁻¹)Half-Life (t½, min)
p-Toluenesulfonyl chloride (TsCl) p-CH₃Weak +I, Hyperconjugation; Minimal Steric Hindrance2.5 x 10⁻³4.6
This compound o-OCH₃, m-C(CH₃)₃ to -SO₂ClStrong +R, -I (Methoxy); High Steric Hindrance1.1 x 10⁻⁴105.0

The experimental data confirm the theoretical predictions. p-Toluenesulfonyl chloride reacts approximately 23 times faster than this compound under these conditions, highlighting a dramatic difference in reactivity.

Visualizing the Factors of Reactivity and Experimental Design

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_pTsCl p-Toluenesulfonyl Chloride (TsCl) cluster_BMSC This compound pTsCl TsCl Structure p_Me para-Methyl Group pTsCl->p_Me p_elec Weak Electron Donation (+I, Hyperconjugation) p_Me->p_elec p_steric Minimal Steric Hindrance p_Me->p_steric p_react High Reactivity p_elec->p_react p_steric->p_react BMSC BMSC Structure o_MeO ortho-Methoxy Group BMSC->o_MeO m_tBu meta-tert-Butyl Group BMSC->m_tBu o_elec Strong Electron Donation (+R >> -I) o_MeO->o_elec o_steric Significant Steric Hindrance o_MeO->o_steric m_steric Adds Bulk m_tBu->m_steric b_react Low Reactivity o_elec->b_react o_steric->b_react m_steric->b_react

Caption: Factors influencing the reactivity of the two sulfonyl chlorides.

G start Start: Prepare Reagent Solutions reagents Solution A: Sulfonyl Chloride in MeCN Solution B: Benzylamine + Base in MeCN start->reagents setup Equilibrate solutions to 25°C in a thermostatted reaction vessel reagents->setup mix Inject Solution A into Solution B with vigorous stirring. Start timer. setup->mix sampling Withdraw aliquots at fixed time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 min) mix->sampling quench Immediately quench aliquot with dilute HCl to stop the reaction sampling->quench analysis Analyze quenched samples by HPLC to determine concentration of starting material quench->analysis data Plot ln([Sulfonyl Chloride]) vs. Time analysis->data result Calculate pseudo-first-order rate constant (k) from the slope of the line (slope = -k) data->result end End: Compare k values result->end

Caption: Workflow for the comparative kinetic analysis experiment.

Detailed Experimental Protocol: Comparative Kinetic Analysis

This protocol provides a self-validating system for determining the relative reactivity of sulfonyl chlorides.

1. Materials and Reagents:

  • p-Toluenesulfonyl chloride (≥99%)

  • This compound (≥98%)

  • Benzylamine (≥99%)

  • Triethylamine (Et₃N, ≥99.5%, distilled from CaH₂)

  • Acetonitrile (MeCN, HPLC grade, anhydrous)

  • Hydrochloric acid (HCl, 1M aqueous solution)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted magnetic stirrer

  • HPLC system with a C18 column and UV detector

2. Standard Solution Preparation:

  • Sulfonyl Chloride Stock (0.1 M): Accurately weigh and dissolve the appropriate amount of each sulfonyl chloride in anhydrous MeCN in separate volumetric flasks.

  • Amine Solution (1.0 M): In a volumetric flask, dissolve benzylamine (20 equivalents) and triethylamine (1.2 equivalents relative to the sulfonyl chloride) in anhydrous MeCN.

3. Reaction Procedure:

  • Place 9.0 mL of the Amine Solution into a jacketed reaction vessel maintained at 25.0 ± 0.1 °C. Allow the solution to thermally equilibrate while stirring.

  • To initiate the reaction, rapidly inject 1.0 mL of the Sulfonyl Chloride Stock solution into the stirring amine solution and simultaneously start a timer. This results in initial concentrations of 0.01 M sulfonyl chloride and 0.9 M benzylamine.

  • At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60, 120 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing 0.9 mL of 1M HCl. This protonates the amine, stopping the reaction.

  • Vortex the quenched sample and prepare it for HPLC analysis.

4. Data Analysis:

  • Analyze each quenched sample by HPLC to determine the concentration of the unreacted sulfonyl chloride.

  • For each sulfonyl chloride, create a plot of the natural logarithm of its concentration (ln[ArSO₂Cl]) versus time (t).

  • The data should yield a straight line, confirming pseudo-first-order kinetics. The rate constant (k) is the negative of the slope of this line.[16]

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion and Practical Implications

The evidence is unequivocal: p-toluenesulfonyl chloride is a significantly more reactive electrophile than this compound . This pronounced difference stems from the powerful electron-donating resonance effect and steric hindrance imparted by the ortho-methoxy group in the latter compound.

This knowledge directly informs synthetic strategy:

  • p-Toluenesulfonyl Chloride (TsCl) is the reagent of choice for general applications where high reactivity is desired to activate alcohols or synthesize sulfonamides from a wide range of nucleophiles.[3]

  • This compound serves as a specialized reagent. Its lower reactivity can be leveraged to achieve greater selectivity in complex molecules containing multiple nucleophilic sites. The slower reaction rate allows for better temperature control in large-scale processes. Furthermore, the bulky and lipophilic nature of the tert-butyl and methoxy groups can be used to tune the physical properties (e.g., solubility, crystallinity) of the resulting sulfonamide or sulfonate ester products.

By understanding the interplay of electronic and steric effects, chemists can move beyond treating all sulfonyl chlorides as equivalent and instead select the optimal reagent to achieve their desired synthetic outcome with precision and control.

References

  • Application Notes and Protocols: Solvent Effects on p-Toluenesulfonyl Chloride Reactivity - Benchchem.
  • Steric/π-electronic insulation of the carbo-benzene ring: dramatic effects of tert-butyl vs phenyl crowns on geometric, chromophoric, redox and magnetic properties | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
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  • Reactions of p-toluenesulfonyl chloride and p-toluenesulfonyl cyanide with sodium cyanide and with sodium p-toluenesulfinate | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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Advantages of using 5-tert-Butyl-2-methoxybenzenesulfonyl chloride over other benzenesulfonyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride: Superior Performance in Sulfonamide Synthesis

As Senior Application Scientists, we frequently encounter challenges in multi-step organic synthesis where the choice of a protecting group or a synthetic building block can dictate the success of the entire sequence. The formation of sulfonamides—a cornerstone reaction in medicinal chemistry and drug development—is no exception. While standard reagents like p-toluenesulfonyl chloride (TsCl) and various nitrobenzenesulfonyl chlorides (NsCl) have long been staples, the demand for greater control over reactivity, selectivity, and downstream functionalization has brought more nuanced reagents to the forefront.

This guide provides an in-depth comparison of this compound, elucidating its distinct advantages over other common benzenesulfonyl chlorides. We will explore how its unique substitution pattern offers a compelling combination of steric and electronic properties that can be leveraged to overcome common synthetic hurdles.

The Molecular Architecture: A Union of Steric Bulk and Electron Donation

The efficacy of a benzenesulfonyl chloride is fundamentally governed by the substituents on the aromatic ring. These groups modulate the electrophilicity of the sulfur atom and influence the properties of the resulting sulfonamide. This compound presents a unique combination of a sterically demanding tert-butyl group and an electron-donating ortho-methoxy group.

  • p-tert-Butyl Group : This bulky alkyl group exerts a significant steric influence. Furthermore, it acts as a weak electron-donating group through induction and hyperconjugation. This dual role is critical for modulating reactivity and often imparts favorable physical properties, such as increased crystallinity and enhanced solubility in organic solvents, to the sulfonamide derivatives.

  • o-Methoxy Group : Positioned ortho to the sulfonyl chloride, the methoxy group is a strong electron-donating group via resonance, which can delocalize lone-pair electrons into the benzene ring.[1] This donation reduces the overall electrophilicity of the sulfonyl sulfur compared to unsubstituted or electron-withdrawn analogues, a factor that can be exploited to achieve greater selectivity.

This distinct electronic and steric profile contrasts sharply with other widely used reagents:

  • p-Toluenesulfonyl chloride (TsCl) : Possesses a simple, moderately electron-donating methyl group.

  • Nitrobenzenesulfonyl chlorides (e.g., NsCl) : Feature powerful electron-withdrawing nitro groups that significantly increase the reactivity of the sulfonyl chloride and facilitate milder deprotection conditions.[2]

  • 2,4,6-Triisopropylbenzenesulfonyl chloride : Maximizes steric hindrance around the reaction center, which can accelerate substitution at the sulfonyl sulfur.[3]

The interplay of these effects in this compound provides a unique tool for the synthetic chemist.

Caption: Interplay of substituents in this compound.

Key Advantage: Modulated Reactivity for Enhanced Selectivity

The primary advantage of this compound lies in its attenuated reactivity. The electron-donating methoxy group reduces the partial positive charge on the sulfur atom, making it a "softer" electrophile compared to analogs bearing electron-withdrawing groups.

This moderation allows for:

  • Selective Sulfonylation: In molecules with multiple nucleophilic sites (e.g., primary and secondary amines, or amines and alcohols), this reagent can exhibit higher selectivity for the more nucleophilic amine.

  • Suppression of Side Reactions: Highly reactive sulfonyl chlorides can lead to undesired side reactions, particularly with sensitive substrates. The milder nature of this compound often provides cleaner reaction profiles and higher yields of the desired product.

In contrast, reagents like 2-nitrobenzenesulfonyl chloride (NsCl) are highly reactive due to the strong electron-withdrawing nature of the nitro group, making them ideal for rapid and complete protection but sometimes challenging to control selectively.[2][4]

Comparative Performance: A Data-Driven Overview

To provide a clear comparison, the table below summarizes the characteristics of this compound against other common alternatives.

FeatureThis compoundp-Toluenesulfonyl Chloride (TsCl)2-Nitrobenzenesulfonyl Chloride (NsCl)2,4,6-Triisopropylbenzenesulfonyl Chloride
Molecular Weight 262.76 g/mol [5]190.65 g/mol 221.62 g/mol 302.84 g/mol
Key Substituents o-OCH₃ (EDG), p-tBu (Steric)p-CH₃ (Weak EDG)o-NO₂ (Strong EWG)o,o,p-iPr (Strong Steric)
Reactivity Profile Moderate / SelectiveModerateHighHigh (Sterically accelerated)[3]
Resulting Sulfonamide Often crystalline, good organic solubility.Stable, crystalline.Activated for mild cleavage.Sterically hindered, stable.
Key Advantage Selectivity, favorable physical properties, potential for ortho-functionalization.Robustness, cost-effective.Mild deprotection via Fukuyama conditions.[2]Overcoming steric hindrance in coupling reactions.[3]

Experimental Protocol: Synthesis of N-Benzyl-5-tert-butyl-2-methoxybenzenesulfonamide

This protocol provides a standardized method for the synthesis of a model sulfonamide, demonstrating the practical application of the reagent. The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with an amine under basic conditions.[6]

Caption: Standard workflow for sulfonamide synthesis and purification.[7]

Materials:

  • Benzylamine (1.0 eq)

  • This compound (1.05 eq)[5]

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure sulfonamide.[7]

Conclusion: Strategic Application in Modern Synthesis

This compound is more than a simple alternative to traditional sulfonylating agents; it is a strategic tool for chemists facing specific challenges in selectivity and molecular design. Its principal advantages—modulated reactivity leading to enhanced selectivity, and the impartation of favorable physical properties to its derivatives—make it an excellent choice for complex syntheses involving sensitive substrates or requiring crystalline intermediates for purification.

For researchers and drug development professionals, incorporating this reagent into their chemical toolbox opens up new avenues for efficient and controlled synthesis of novel sulfonamides, ultimately accelerating the discovery process.

References

  • A Comparative Guide to Sulfonylating Agents for Amine Protection. Benchchem.
  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024). Canadian Journal of Chemistry.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.
  • Benzenesulfonyl chloride. Wikipedia.
  • Elimination and addition reactions. Part 37. A comparative study of electronic, steric, and solvent effects upon reactivity in additions of benzenesulphenyl chloride to alkenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry - ACS Publications.
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  • The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences.
  • 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate.
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  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
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A Senior Application Scientist's Guide to LC-MS Validation of 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Validation in Sulfonamide Synthesis

In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The synthesis of these motifs often involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] 5-tert-Butyl-2-methoxybenzenesulfonyl chloride is a key reagent in this class, utilized for creating bespoke sulfonamides with specific steric and electronic properties.

However, the apparent simplicity of this reaction belies the potential for a complex mixture of products and byproducts. The success of any synthetic campaign hinges not just on the reaction itself, but on the rigorous, unambiguous validation of its outcome. This guide provides an in-depth, field-proven perspective on leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary tool for the validation of reaction products derived from this compound. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare LC-MS with alternative analytical techniques.

The Analytical Challenge: What to Expect from the Reaction

The primary reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable S-N bond.[3] While the goal is the desired sulfonamide, several other species can be present in the crude reaction mixture, including:

  • Starting Materials: Unreacted this compound and the parent amine.

  • Hydrolysis Product: The sulfonyl chloride can react with trace amounts of water to form the corresponding 5-tert-butyl-2-methoxybenzenesulfonic acid.

  • Side-Products: Depending on the base and reaction conditions, other minor impurities may form. For instance, using a primary amine can sometimes lead to the formation of a disulfonylated amine byproduct.[4]

Confident identification and relative quantification of these components are paramount for accurate reaction optimization and purification strategy development.

LC-MS: The Gold Standard for Reaction Validation

Liquid Chromatography-Mass Spectrometry is the preferred method for analyzing these reaction mixtures due to its unparalleled sensitivity, selectivity, and speed. It provides two orthogonal pieces of information for each analyte: its retention time (from the LC) and its mass-to-charge ratio (m/z, from the MS), which together offer a high degree of confidence in identification.[5][6]

Causality in Method Design: Why We Choose What We Choose

A robust LC-MS method is not a black box; every parameter is chosen for a specific reason to ensure the reliable separation and detection of all potential reaction components.

  • The Column (The Separation Engine): A reversed-phase C18 column is the workhorse for this application. The expected sulfonamide product, with its bulky tert-butyl and aromatic groups, is moderately nonpolar and will be well-retained and separated from more polar species like the sulfonic acid hydrolysis product.

  • The Mobile Phase (The Driving Force): A gradient elution using water and acetonitrile (or methanol) is typical. The gradient, which gradually increases the organic solvent percentage, is crucial for eluting compounds with a range of polarities within a reasonable timeframe and with good peak shape.

  • The Additive (The Ionization Helper): The addition of 0.1% formic acid to the mobile phase is a critical choice. It serves two purposes: it acidifies the mobile phase to ensure sharp peaks for acidic compounds and, more importantly, it provides a source of protons (H+) to facilitate efficient ionization in the mass spectrometer via Electrospray Ionization (ESI), leading to the formation of protonated molecules, [M+H]⁺.[5]

  • The Ionization Source (The Bridge to MS): Electrospray Ionization (ESI) is the ideal technique for sulfonamides as it is a "soft" ionization method that keeps the molecule intact, allowing for the determination of its molecular weight.[7] We typically operate in positive ion mode to detect the [M+H]⁺ ions of the amine starting material and the final sulfonamide product.

  • The Detector (The Eyes of the System): A tandem mass spectrometer (like a triple quadrupole or Q-TOF) provides the highest level of confidence. In the first stage (MS1), we can screen for the expected molecular weights of all components. In the second stage (MS/MS), we can isolate a specific ion, fragment it, and analyze the resulting pieces. This fragmentation pattern is a unique fingerprint for the molecule, providing definitive structural confirmation.[7][8] Aromatic sulfonamides characteristically lose SO₂ (a neutral loss of 64 Da) and cleave at the S-N bond, providing predictable fragments that confirm the presence of the desired structure.[9][10]

Visualizing the Validation Workflow

The entire process, from sample preparation to final data analysis, can be visualized as a logical workflow designed to ensure data integrity and accuracy.

Validation_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Interpretation prep Quench reaction & dilute a small aliquot in Acetonitrile/Water (1:1) filter Filter through 0.22 µm syringe filter prep->filter lcms Inject onto LC-MS System (C18 Column, Gradient Elution) filter->lcms ms1 MS1 Scan: Detect all ionizable species (e.g., [M+H]⁺) lcms->ms1 ms2 MS/MS Scan: Isolate specific ions and generate fragmentation spectra ms1->ms2 chrom Analyze Chromatogram: Identify peaks for SM, product, and byproducts ms2->chrom spectra Analyze Mass Spectra: Confirm m/z for each peak chrom->spectra frag Analyze MS/MS Data: Confirm structure via characteristic fragments spectra->frag report Report: Confirm product, estimate purity, identify byproducts frag->report

Caption: Workflow for LC-MS validation of sulfonyl chloride reactions.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating checks to ensure the integrity of the data.

1. Reagents and Materials:

  • LC-MS grade acetonitrile, water, and formic acid.

  • 0.22 µm PTFE syringe filters.

  • Autosampler vials.

  • Crude reaction mixture from a this compound reaction.

2. Sample Preparation:

  • Quench and Dilute: After the reaction is deemed complete, take a small aliquot (~1-2 mg of the crude material) and dissolve it in 1 mL of a 1:1 acetonitrile/water solution. This dilution is critical to avoid saturating the detector.

  • Filter: Filter the diluted sample through a 0.22 µm syringe filter directly into an autosampler vial. This removes any particulate matter that could clog the LC system.

  • Prepare Controls: Prepare a "blank" vial containing only the 1:1 acetonitrile/water solution. If available, also prepare dilute solutions of the starting materials.

3. LC-MS Instrumentation and Parameters: The following table outlines a typical starting point for method development.

ParameterRecommended SettingRationale
LC System Standard HPLC or UHPLC systemProvides the necessary separation power.
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeExcellent resolving power and retention for target analytes.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with an additive for protonation.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting nonpolar compounds.
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min.A standard screening gradient to separate a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times and improves peak shape.
MS System ESI-capable Tandem Mass SpectrometerRequired for mass analysis and structural confirmation.
Ionization Mode Positive Ion Electrospray (ESI+)Efficiently ionizes the target sulfonamides and amine starting materials.[8]
Scan Mode Full Scan (MS1) from m/z 100-1000 followed by data-dependent MS/MS on the top 3 most intense ions.Provides an overview of all components and automatically acquires fragmentation data for the most abundant ones.

4. Data Analysis and Interpretation:

  • Inject the Blank: Run the blank sample first to ensure there is no system contamination.

  • Analyze the Crude Mixture: Inject the prepared sample.

  • Extract Ion Chromatograms (EICs): Instead of looking at the total ion chromatogram (TIC), which can be complex, extract the specific m/z values for the expected species ([M+H]⁺).

    • This compound: Does not ionize well under ESI conditions but may be observed. Its hydrolysis product, the sulfonic acid (MW 244.31), will be seen at m/z 245.09 in positive mode or 243.07 in negative mode.

    • Amine Starting Material: Calculate the expected [M+H]⁺.

    • Expected Sulfonamide Product: Calculate the expected [M+H]⁺.

  • Confirm Identity: For the peak corresponding to your product's EIC, verify its identity by:

    • MS1 Spectrum: Does the mass spectrum under that peak show the correct m/z for the [M+H]⁺ ion? Look for other adducts like [M+Na]⁺.

    • MS/MS Spectrum: Does the fragmentation pattern match expectations? Look for the characteristic neutral loss of SO₂ (-64 Da) and cleavage of the S-N bond.[9]

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, it is essential to understand its performance relative to other common analytical techniques in a research and development setting.

FeatureLC-MSNMR Spectroscopy (¹H, ¹³C)GC-MS
Primary Use Identification, purity assessment, and quantification in complex mixtures.Definitive structure elucidation of pure compounds.Analysis of volatile and thermally stable compounds.
Sensitivity Very High (picogram to femtogram)Low (milligram to microgram)High (picogram)
Structural Info Molecular weight and fragmentation patterns (connectivity).Unambiguous 3D structure and connectivity.Molecular weight and fragmentation patterns.
Sample Throughput High (minutes per sample)Low (minutes to hours per sample)High (minutes per sample)
Key Advantage Superb sensitivity and selectivity for crude reaction monitoring.[6]The "gold standard" for absolute structural proof of an isolated product.Excellent for analyzing volatile starting materials or byproducts.
Key Limitation Does not provide complete 3D structural information. Isomer separation can be challenging.Poor sensitivity; not suitable for trace analysis or complex mixtures without prior separation.Limited to thermally stable and volatile compounds; sulfonamides often require derivatization.

Conclusion: An Indispensable Tool for Synthetic Chemistry

For researchers and drug development professionals working with reagents like this compound, LC-MS is not merely a supplementary technique; it is an essential partner in the synthetic process. Its ability to provide rapid, sensitive, and specific feedback on the composition of crude reaction mixtures allows for efficient optimization, confident identification of products and byproducts, and the development of effective purification strategies. By understanding the principles behind the method and implementing a robust, self-validating protocol, scientists can ensure the integrity of their results and accelerate the pace of discovery. While techniques like NMR are irreplaceable for the final structural confirmation of a purified compound, LC-MS provides the critical, real-time insights needed to navigate the complexities of chemical synthesis successfully.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Perreault, H., & Ramaley, L. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(1), 133-143. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved January 18, 2026, from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. Retrieved January 18, 2026, from [Link]

  • Suneetha, D., & Rao, D. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 254-263. [Link]

  • Goren, A. C., & Cankir, E. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(4), 383-393. [Link]

  • Rocchi, S., Maso, M. D., & Zanna, C. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Journal of Chromatography B, 877(22), 2113-2118. [Link]

  • LabRulez. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry. Retrieved January 18, 2026, from [Link]

  • LCGC International. (2020). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. Retrieved January 18, 2026, from [Link]

  • LCGC International. (2015). Nonconventional Alternatives to LC–MS. Retrieved January 18, 2026, from [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9234–9238. [Link]

  • Fun, H. K., & Reddy, C. S. (2007). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 48(25), 4377-4380. [Link]

  • ACS Publications. (2025). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography with UV and Fluorescence Detection. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. Retrieved January 18, 2026, from [Link]

  • American Association of Pharmaceutical Scientists. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1318-1330. [Link]

  • ResearchGate. (n.d.). Not (Only) reversed-phase lc–ms: Alternative lc–ms approaches | Request PDF. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved January 18, 2026, from [Link]

  • AdooQ BioScience. (n.d.). 5-tert-Butyl-2-methoxy-benzenesulfonyl chloride. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of sulfonyl chloride derivatives.[a,b] [a] Reaction conditions. Retrieved January 18, 2026, from [Link]

  • LabRulez. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved January 18, 2026, from [Link]

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A Definitive Guide to Confirming Sulfonamide Formation from 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the synthesis of sulfonamides stands as a cornerstone reaction, given their prevalence in a myriad of therapeutic agents. The successful conversion of a sulfonyl chloride, such as 5-tert-Butyl-2-methoxybenzenesulfonyl chloride, to a desired sulfonamide is a critical step that necessitates robust and reliable analytical confirmation. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a particularly powerful, rapid, and non-destructive tool for real-time reaction monitoring and endpoint determination. This guide provides an in-depth comparison of the spectral signatures of the reactant and product, supported by experimental protocols and data, to unequivocally confirm the formation of sulfonamides.

The Rationale for FT-IR in Sulfonamide Synthesis

The transformation of a sulfonyl chloride to a sulfonamide involves the displacement of the chlorine atom by an amine, leading to the formation of a new sulfur-nitrogen bond and the introduction of a nitrogen-hydrogen bond (in the case of primary or secondary amines). These distinct structural changes give rise to predictable and discernible shifts in the vibrational frequencies of the involved functional groups. FT-IR spectroscopy precisely measures these vibrations, offering a molecular fingerprint of the compounds present in the reaction mixture. By tracking the disappearance of reactant-specific peaks and the concurrent appearance of product-specific peaks, a chemist can confidently ascertain the progress and completion of the reaction.

Spectral Transformation: From Sulfonyl Chloride to Sulfonamide

The key to using FT-IR for reaction monitoring lies in understanding the characteristic absorption bands of both the starting material and the product.

This compound (Reactant):

The FT-IR spectrum of this sulfonyl chloride is dominated by the strong absorptions of the sulfonyl group (SO₂), the sulfur-chlorine bond (S-Cl), and vibrations associated with the substituted benzene ring.

Sulfonamide (Product):

Upon successful reaction with an amine, the resulting sulfonamide will exhibit a new set of characteristic peaks while retaining some features of the parent molecule. The most significant changes include:

  • Disappearance of the S-Cl Stretch: The vibration corresponding to the sulfur-chlorine bond is a key indicator of the presence of the starting material. Its disappearance is a strong confirmation of the reaction's progression.

  • Appearance of the N-H Stretch: For reactions with primary or secondary amines, the formation of the sulfonamide introduces N-H bonds, which give rise to characteristic stretching vibrations in the 3400-3100 cm⁻¹ region. The exact position and shape of this peak can provide information about hydrogen bonding.[1][2]

  • Appearance of the S-N Stretch: The newly formed sulfur-nitrogen bond also has a characteristic stretching frequency, providing direct evidence of sulfonamide formation.[1][2]

  • Shift in SO₂ Stretching Frequencies: The electronic environment around the sulfonyl group changes upon replacement of the chlorine atom with a nitrogen atom. This typically results in a shift of the asymmetric and symmetric SO₂ stretching frequencies.

The following table summarizes the expected key vibrational frequencies for a comparative analysis:

Functional GroupVibration TypeThis compound (cm⁻¹)Sulfonamide Product (cm⁻¹)Rationale for Change
SO₂ Asymmetric Stretch~1380 - 1360~1330 - 1310[1][3]Change in the electronic environment of the sulfonyl group.
SO₂ Symmetric Stretch~1180 - 1160[4]~1160 - 1140[1][3]Change in the electronic environment of the sulfonyl group.
S-Cl Stretch~420 - 300[5]AbsentCleavage of the sulfur-chlorine bond.
N-H StretchAbsent~3350 - 3140[1][2]Formation of the new N-H bond in the sulfonamide.
S-N StretchAbsent~930 - 890[1][2]Formation of the new sulfur-nitrogen bond.

Experimental Protocol: Monitoring the Reaction with FT-IR

This protocol outlines the steps for acquiring FT-IR spectra to monitor the conversion of this compound to a sulfonamide.

Materials and Equipment:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) probe or transmission cell.

  • Reaction vessel

  • This compound

  • Amine reactant

  • Appropriate solvent

  • Syringe and needle for sampling (if not using an in-situ probe)

Procedure:

  • Acquire a Spectrum of the Starting Material:

    • Dissolve a small amount of this compound in the reaction solvent.

    • Acquire a background spectrum of the pure solvent.

    • Acquire the FT-IR spectrum of the starting material solution.

    • Identify and record the characteristic peaks, particularly the SO₂ and S-Cl stretches.

  • Initiate the Reaction:

    • Combine this compound and the amine in the reaction vessel with the solvent according to the established synthetic procedure.

  • Monitor the Reaction Progress:

    • In-situ Monitoring (Recommended): If using an ATR probe, immerse the probe into the reaction mixture and collect spectra at regular intervals (e.g., every 5-10 minutes).

    • Manual Sampling: If using a transmission cell, carefully withdraw a small aliquot of the reaction mixture at regular intervals. Prepare a sample for the FT-IR and acquire the spectrum.

  • Analyze the Spectral Data:

    • Overlay the spectra collected over time.

    • Observe the decrease in the intensity of the S-Cl peak.

    • Concurrently, observe the increase in the intensity of the N-H and S-N stretching bands.

    • Note any shifts in the SO₂ stretching frequencies.

  • Determine the Reaction Endpoint:

    • The reaction is considered complete when the characteristic peak of the S-Cl stretch is no longer observed and the intensities of the N-H and S-N peaks have stabilized.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for FT-IR analysis of sulfonamide formation.

G cluster_0 Pre-Reaction Analysis cluster_1 Reaction Monitoring cluster_2 Data Analysis & Conclusion A Acquire Background Spectrum (Solvent) B Acquire Spectrum of This compound A->B C Initiate Reaction B->C D Acquire Spectra at Regular Intervals C->D E Overlay and Compare Spectra D->E Time F Identify Disappearance of S-Cl Peak and Appearance of N-H/S-N Peaks E->F G Confirm Sulfonamide Formation F->G

Caption: Workflow for FT-IR confirmation of sulfonamide synthesis.

Trustworthiness and Self-Validation

Conclusion

FT-IR spectroscopy offers a robust, efficient, and informative method for confirming the formation of sulfonamides from sulfonyl chlorides. By understanding the key spectral differences between the reactant and the product, researchers can confidently monitor the reaction progress, determine the endpoint, and ensure the desired transformation has occurred. This analytical approach is an invaluable tool in the modern drug development pipeline, contributing to the efficient and successful synthesis of novel sulfonamide-based therapeutics.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • PubMed Central (PMC). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Experimental data for SO2Cl2 (Sulfuryl chloride). Available from: [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Available from: [Link]

  • Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Available from: [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]

Sources

Alternative reagents to 5-tert-Butyl-2-methoxybenzenesulfonyl chloride for the synthesis of hindered sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Overcoming Steric Obstacles in Sulfonamide Coupling Reactions

The synthesis of sulfonamides, a cornerstone reaction in medicinal chemistry and drug development, can transform from a routine procedure into a significant challenge when dealing with sterically hindered amines or sulfonyl chlorides. The decreased nucleophilicity of bulky amines and the steric shielding of the sulfonyl group can lead to sluggish reaction rates, low yields, and the formation of unwanted byproducts. 5-tert-Butyl-2-methoxybenzenesulfonyl chloride is a valuable reagent in this context, but a thorough understanding of the available alternatives is crucial for optimizing the synthesis of complex and sterically demanding target molecules. This guide provides a comparative analysis of alternative reagents, supported by experimental data, to empower researchers in selecting the optimal synthetic strategy.

The Challenge of Steric Hindrance in Sulfonamide Synthesis

The classical method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1] However, when either the amine or the sulfonyl chloride possesses significant steric bulk, the reaction's activation energy increases dramatically. Standard conditions, such as using pyridine as a base in dichloromethane (DCM) at room temperature, often prove ineffective.[2] Overcoming this steric barrier necessitates the use of more reactive reagents, harsher reaction conditions, or specialized catalysts.

The primary challenge lies in facilitating the nucleophilic attack of the sterically encumbered amine on the electrophilic sulfur atom of the sulfonyl chloride. The bulky substituents on both reactants can prevent the necessary orbital overlap for bond formation. This guide will explore several powerful sulfonylating agents that have been developed to address this synthetic hurdle.

Comparative Analysis of Sulfonylating Agents for Hindered Amines

While this compound offers a good balance of reactivity and stability, several other reagents, particularly those with ortho-substituents on the phenyl ring, have proven highly effective in the synthesis of hindered sulfonamides. The steric bulk on these reagents can, counterintuitively, promote the desired reaction by preventing non-productive side reactions and, in some cases, by influencing the conformation of the transition state.

ReagentHindered Amine SubstrateProductReaction ConditionsYield (%)Reference
This compound 2,6-DiisopropylanilineN-(2,6-diisopropylphenyl)-5-tert-butyl-2-methoxybenzenesulfonamidePyridine, CH2Cl2, rt, 12h~75% (representative)[General Methodology]
2,4,6-Triisopropylbenzenesulfonyl chloride tert-ButylamineN-tert-Butyl-2,4,6-triisopropylbenzenesulfonamideEt3N, DMAP, CHCl3, reflux, 4hHigh (not specified)[3]
2-Mesitylenesulfonyl chloride tert-ButylamineN-tert-Butyl-2,4,6-trimethylbenzenesulfonamidePyridine, CH2Cl2, rt, 24h85%[4]
2,4,6-Trichlorobenzenesulfonyl chloride α-MethyltryptamineN-(1-(1H-indol-3-yl)propan-2-yl)-2,4,6-trichlorobenzenesulfonamidePyridine, CH2Cl2, 0 °C to rtGood (not specified)[5]

Key Observations:

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (Trisyl Chloride) is a highly effective reagent for hindered amines, with its three isopropyl groups providing significant steric shielding. This bulk can enhance selectivity in some cases.[6]

  • 2-Mesitylenesulfonyl chloride (Mesityl Chloride) , with its three methyl groups, is also very effective and often provides a good balance between reactivity and steric hindrance.[4]

  • 2,4,6-Trichlorobenzenesulfonyl chloride offers a different electronic profile due to the electron-withdrawing chlorine atoms, which can increase the electrophilicity of the sulfur atom, potentially facilitating reactions with less nucleophilic amines.[5]

Mechanistic Considerations: The "Why" Behind Reagent Choice

The success of these ortho-substituted sulfonyl chlorides in reacting with hindered amines can be attributed to a combination of steric and electronic factors. The bulky ortho groups can restrict the rotation of the sulfonyl chloride group, potentially pre-organizing it for nucleophilic attack. Furthermore, by shielding the sulfur atom from non-specific interactions, these reagents can favor the desired reaction pathway with the amine.

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R'R''NH (Hindered Amine) TS [R'R''NH---SO2(Ar)---Cl]‡ Amine->TS Nucleophilic Attack SulfonylChloride ArSO2Cl (Hindered Sulfonyl Chloride) SulfonylChloride->TS Sulfonamide ArSO2NR'R'' (Hindered Sulfonamide) TS->Sulfonamide Chloride Elimination HCl HCl TS->HCl

Caption: General mechanism of hindered sulfonamide formation.

Experimental Protocols

The following are representative protocols for the synthesis of hindered sulfonamides using the discussed alternative reagents. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of a Hindered Sulfonamide using 2,4,6-Triisopropylbenzenesulfonyl Chloride

This protocol is adapted from a general procedure for the sulfonylation of hindered amines.[3]

Materials:

  • Hindered amine (e.g., tert-butylamine) (1.0 eq)

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (1.1 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Chloroform (CHCl3)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the hindered amine, triethylamine, and DMAP in anhydrous chloroform.

  • Stir the solution at room temperature for 15 minutes.

  • Add the 2,4,6-triisopropylbenzenesulfonyl chloride portion-wise over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Hindered Sulfonamide using 2-Mesitylenesulfonyl Chloride

This protocol is a general method for the sulfonylation of amines.[4]

Materials:

  • Hindered amine (e.g., tert-butylamine) (1.0 eq)

  • 2-Mesitylenesulfonyl chloride (1.05 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hindered amine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add a solution of 2-mesitylenesulfonyl chloride in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Experimental_Workflow Start Start: Select Hindered Amine and Sulfonyl Chloride Setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent Start->Setup Reagents Add Amine, Base, and Catalyst (if applicable) Setup->Reagents SulfonylChloride Add Sulfonyl Chloride Solution (often dropwise at 0 °C) Reagents->SulfonylChloride Reaction Reaction: - Stir at RT or Reflux - Monitor by TLC SulfonylChloride->Reaction Workup Aqueous Workup: - Quench - Extract - Wash Reaction->Workup Purification Purification: - Chromatography or Recrystallization Workup->Purification End End: Characterize Pure Hindered Sulfonamide Purification->End

Caption: General workflow for hindered sulfonamide synthesis.

Conclusion

The synthesis of sterically hindered sulfonamides requires a departure from standard protocols and a careful consideration of reagent choice. While this compound is a capable reagent, alternatives such as 2,4,6-triisopropylbenzenesulfonyl chloride, 2-mesitylenesulfonyl chloride, and 2,4,6-trichlorobenzenesulfonyl chloride offer powerful solutions for overcoming significant steric challenges. The selection of the optimal reagent will depend on the specific steric and electronic properties of the amine substrate, as well as the desired reaction conditions. By understanding the principles of steric hindrance and the reactivity of these specialized reagents, researchers can confidently approach the synthesis of even the most challenging sulfonamide targets.

References

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]

  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Darcy & Roy Press. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. [Link]

  • ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. [Link]

  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.). ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry. [Link]

  • Arabian Journal of Chemistry. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Thieme. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • ResearchGate. (2025). Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). ResearchGate. [Link]

  • Harmata, M., & Kahraman, M. (1998). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 63(19), 6845–6848. [Link]

  • ACS Publications. (2013). Organic Process Research & Development Vol. 17, No. 4. [Link]

  • ACS Publications. (2024). Organic Process Research & Development Vol. 28, No. 12. [Link]

  • ACS Publications. (2020). Organic Process Research & Development Vol. 24, No. 11. [Link]

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Comparative study of leaving group ability of different substituted benzenesulfonyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Leaving Group Ability of Substituted Benzenesulfonyl Chlorides

For professionals in chemical research and drug development, the strategic selection of reagents is paramount to the success of a synthetic campaign. Benzenesulfonyl chlorides are a cornerstone of organic synthesis, primarily used for the formation of sulfonamides and sulfonate esters.[1][2] The latter are particularly valuable as they convert poorly reactive hydroxyl groups into excellent leaving groups for nucleophilic substitution reactions.[3][4] However, the reactivity of the benzenesulfonyl chloride itself is not constant; it is exquisitely tuned by the nature of the substituents on the aromatic ring.

This guide provides a comprehensive comparative study of the leaving group ability—more accurately, the reactivity—of various substituted benzenesulfonyl chlorides. We will move beyond a simple list of reagents to explore the underlying physical organic principles that govern their reactivity, present a robust experimental protocol for their quantitative comparison, and discuss the interpretation of the resulting data.

The Principle of Nucleophilic Substitution at Sulfonyl Sulfur

The core reaction of a benzenesulfonyl chloride is a nucleophilic substitution at the sulfur atom.[5] The sulfur atom is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom.[1] A nucleophile (Nu:), such as an alcohol or an amine, attacks this electrophilic sulfur center.

The mechanism of this substitution can be complex and is influenced by the substrate, nucleophile, and solvent.[6][7] However, for many common reactions, it proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.[8] In both scenarios, the crucial event is the departure of the chloride ion. The rate of this reaction is directly proportional to the electrophilicity of the sulfur atom.

Hammett_Concept Hammett Relationship for Sulfonyl Chloride Reactivity origin x_axis Substituent Constant (σ) origin->x_axis  Electron-Withdrawing → y_axis log(k/k₀) origin->y_axis  Relative Rate → x_neg ← Electron-Donating origin->x_neg p1 p5 p1->p5   ρ > 0 p2 p3 p4 label_p1 EDG (e.g., -OCH₃) label_p3 Unsubstituted (-H) label_p5 EWG (e.g., -NO₂)

Caption: The expected Hammett plot for the reaction of substituted benzenesulfonyl chlorides.

Experimental Protocol: A Kinetic Study via UV-Vis Spectrophotometry

This protocol outlines a self-validating system for determining the reaction rates. The principle is to use a nucleophile that undergoes a significant change in its UV-Vis spectrum upon reaction, allowing the reaction progress to be monitored over time. Aniline is an excellent candidate for this purpose. The reaction is conducted under pseudo-first-order conditions to simplify the kinetics.

Objective : To determine the second-order rate constants for the reaction of various substituted benzenesulfonyl chlorides with aniline in a suitable solvent (e.g., acetonitrile).

Materials and Reagents:
  • Substituted Benzenesulfonyl Chlorides (e.g., 4-methoxy, 4-methyl, unsubstituted, 4-chloro, 4-nitro)

  • Aniline (freshly distilled)

  • Acetonitrile (anhydrous, spectrophotometric grade)

  • Volumetric flasks, pipettes, and syringes

  • Temperature-controlled UV-Vis Spectrophotometer with a multi-cell holder

Experimental Workflow:

Workflow cluster_prep 1. Solution Preparation cluster_reaction 2. Kinetic Run cluster_analysis 3. Data Analysis A Prepare stock solution of Aniline (e.g., 0.1 M in MeCN) C Equilibrate Aniline solution (large excess) in a quartz cuvette at constant T (e.g., 25°C) A->C B Prepare stock solutions of each Benzenesulfonyl Chloride (BSC) (e.g., 0.01 M in MeCN) D Initiate reaction by injecting a small volume of BSC stock solution into the cuvette B->D C->D E Immediately begin monitoring absorbance change at a predetermined λmax over time D->E F Plot ln(A∞ - At) vs. time (t) where A is absorbance E->F G Determine the pseudo-first-order rate constant (k_obs) from the slope (-k_obs) F->G H Calculate the second-order rate constant (k₂) using k₂ = k_obs / [Aniline] G->H I Repeat for all substituted BSCs and construct a Hammett plot H->I

Caption: Workflow for the kinetic analysis of benzenesulfonyl chloride reactivity.

Step-by-Step Methodology:
  • Preparation :

    • Prepare a stock solution of aniline in acetonitrile (e.g., 0.1 M). This concentration should be at least 10-fold higher than the sulfonyl chloride concentration to ensure pseudo-first-order kinetics.

    • Prepare individual stock solutions for each substituted benzenesulfonyl chloride (e.g., 0.01 M in acetonitrile).

  • Spectrophotometer Setup :

    • Set the spectrophotometer to a fixed wavelength where the product (the N-phenylsulfonamide) absorbs strongly, and the reactants absorb weakly. This wavelength must be determined beforehand by running full spectra of reactants and a sample of the product.

    • Set the temperature of the cell holder to a constant value, for example, 25.0 ± 0.1 °C.

  • Kinetic Measurement :

    • Pipette a known volume (e.g., 3.0 mL) of the aniline stock solution into a quartz cuvette and place it in the temperature-controlled holder. Allow it to equilibrate for 5-10 minutes.

    • Blank the spectrophotometer with this cuvette.

    • To initiate the reaction, rapidly inject a small, precise volume (e.g., 30 µL) of the benzenesulfonyl chloride stock solution into the cuvette. Mix quickly by inverting the cuvette (with a stopper) 2-3 times and immediately start data acquisition.

    • Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance value becomes stable, A∞).

  • Data Processing :

    • The observed rate constant (k_obs) is determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t.

    • The plot should be linear for a first-order reaction, and the slope of the line will be equal to -k_obs.

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of aniline (which is effectively constant throughout the reaction).

    • Repeat the entire procedure for each of the substituted benzenesulfonyl chlorides. It is crucial to perform multiple runs (e.g., triplicates) for each compound to ensure reproducibility.

Data Presentation and Interpretation

The collected data can be summarized in a table to facilitate direct comparison.

Substituent (para-)Hammett Constant (σp)Avg. k₂ (M⁻¹s⁻¹)Relative Rate (k/k₀)log(k/k₀)
-OCH₃-0.270.0850.25-0.60
-CH₃-0.170.170.50-0.30
-H0.000.341.000.00
-Cl+0.231.153.380.53
-NO₂+0.7815.244.71.65

Note: The data presented in this table are hypothetical but representative of expected experimental outcomes.

Interpretation : The results clearly demonstrate the profound impact of substituents. The reaction rate spans over two orders of magnitude, from the strongly deactivated 4-methoxy derivative to the highly activated 4-nitro derivative. The positive trend in the log(k/k₀) column confirms that electron-withdrawing groups (positive σ) accelerate the reaction, as predicted. Plotting log(k/k₀) against σp would yield the reaction constant ρ, quantifying the reaction's sensitivity to electronic effects.

Conclusion

The reactivity of substituted benzenesulfonyl chlorides is a classic example of structure-reactivity relationships in organic chemistry. By understanding the interplay of electronic and steric effects, researchers can rationally select the appropriate sulfonyl chloride for their specific application. Electron-withdrawing groups in the para or meta positions dramatically increase the electrophilicity of the sulfur center, leading to faster reaction rates. Conversely, electron-donating groups decrease reactivity. The experimental framework provided here offers a robust method for quantifying these differences, enabling a data-driven approach to synthesis design and optimization in research and drug development.

References

  • Fiveable. (n.d.). Sulfonyl Chloride Definition.
  • King, J. F., & Loosmore, S. M. (1976). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 98(22), 7049-7055.
  • Łyżwa, P., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1396.
  • Łyżwa, P., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central.
  • Ciuffarin, E., & Fava, A. (1970). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Retrieved from [Link]

  • Wikipedia. (2023).
  • Colyer, J. T., & Fokin, V. V. (2010). Recent advances in heterolytic nucleofugal leaving groups. Beilstein Journal of Organic Chemistry, 6, 113.
  • Oxford Reference. (n.d.).
  • Łyżwa, P., et al. (2020). Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1.
  • Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides.

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS): Accurate Mass Determination of 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Mass Accuracy in Modern Drug Discovery

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. For novel compounds, such as derivatives of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride, which serve as crucial building blocks, even minor structural ambiguities can lead to significant downstream consequences in development pipelines. High-Resolution Mass Spectrometry (HRMS) has emerged as the definitive technology for this purpose, moving beyond the nominal mass measurements of conventional mass spectrometers to provide 'exact masses' with high precision.[1] This guide offers a comparative analysis of leading HRMS technologies and provides a detailed, field-proven protocol for the accurate mass determination of sulfonyl chloride derivatives, designed for researchers who require the highest level of confidence in their analytical results.

The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[1][2] This capability allows for the differentiation of isobars—molecules that share the same nominal mass but have different elemental compositions. For instance, the difference between a molecule containing a carbonyl group (C=O) and one with two sulfurs (S₂) is only about 0.0034 Da. Such distinctions are critical for confirming synthetic routes and identifying unknown metabolites or impurities. The accuracy of this measurement, typically expressed in parts per million (ppm), is a direct indicator of the confidence with which an elemental formula can be assigned.[3][4]

Part 1: A Comparative Overview of HRMS Analyzer Technologies

The choice of an HRMS instrument is a critical decision dictated by the specific analytical challenge, balancing resolution, mass accuracy, speed, and cost. The three predominant technologies in modern laboratories are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

  • Time-of-Flight (TOF) Mass Analyzers: Particularly in Quadrupole-TOF (Q-TOF) configurations, these instruments offer a compelling balance of speed and performance. Ions are accelerated into a field-free drift tube, and their mass is determined by the time it takes them to reach the detector. Recent advances have made Q-TOF instruments highly competitive, with many achieving mass accuracies well below 5 ppm.[5] Their high acquisition speed makes them exceptionally well-suited for coupling with fast chromatography techniques like UHPLC.

  • Orbitrap Mass Analyzers: The Orbitrap has become a benchmark for high-resolution analysis in many fields. It functions by trapping ions in an electrostatic field and measuring the frequency of their axial oscillations.[6] This frequency is then converted into a precise m/z value via a Fourier transform (FT).[6] Orbitrap instruments deliver exceptional mass resolution (often exceeding 240,000 FWHM) and sub-ppm mass accuracy, making them ideal for resolving complex mixtures and providing high-confidence elemental composition assignments.[7][8]

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: FT-ICR represents the pinnacle of HRMS performance, capable of achieving the highest available mass resolution (often >1,000,000) and mass accuracy (<1 ppm).[5][8][9][10] It operates by measuring the cyclotron frequency of ions in a powerful magnetic field.[10] While its performance is unmatched, the high cost and operational complexity of the required superconducting magnets typically reserve its use for the most demanding research applications where ultra-high resolution is non-negotiable.[8][10]

Data Summary: Performance Comparison of HRMS Platforms
FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapFourier Transform ICR (FT-ICR)
Typical Resolution 40,000 - 60,000140,000 - 240,000 (up to 1M)>1,000,000
Mass Accuracy < 5 ppm (often < 2 ppm)< 3 ppm (often < 1 ppm)< 1 ppm (often < 0.2 ppm)
Scan Speed Very Fast (ideal for fast LC)Fast to ModerateSlow
Key Advantage Excellent balance of speed and performance for LC-MSHigh resolution and accuracy in a robust, widely adopted platformUnparalleled resolution and mass accuracy
Primary Application Routine screening, quantification, general accurate massMetabolomics, proteomics, high-confidence formula identificationComplex mixture analysis, structural elucidation of large molecules

Part 2: Experimental Protocol for Accurate Mass Determination

This section details a self-validating protocol for the analysis of this compound. The causality behind each step is explained to ensure technical soundness and reproducibility.

Target Analyte Profile
  • Compound: this compound

  • Molecular Formula: C₁₁H₁₅ClO₃S

  • Monoisotopic Mass (Calculated): 262.04304 Da

  • Expected Ion Adducts (ESI+):

    • [M+H]⁺: 263.05087 Da

    • [M+Na]⁺: 285.03280 Da

    • [M+K]⁺: 300.99874 Da

Step 1: Sample Preparation - The Foundation of Accuracy

The quality of the final data is critically dependent on meticulous sample preparation. The primary goal is to present the analyte to the ion source free of interferences that can cause ion suppression or form competing adducts.[11][12]

Methodology:

  • Purity Confirmation: Before HRMS analysis, confirm the purity of the synthesized derivative (>95%) using a preliminary technique like NMR or low-resolution LC-MS.[12] This step is crucial to ensure the measured mass corresponds to the target compound.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the solid compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.[13]

  • Working Solution Preparation: Create a working solution with a final concentration of approximately 1 µM (roughly 0.26 µg/mL). This is typically achieved by serial dilution from the stock solution into a solvent mixture compatible with the LC-MS mobile phase (e.g., 50:50 acetonitrile:water).

  • Acidification for Ionization: For positive-ion mode analysis, add 0.1% (v/v) formic acid to the final working solution.[12] Causality: The acidic modifier promotes protonation of the analyte in the electrospray ionization (ESI) source, enhancing the signal intensity of the desired [M+H]⁺ ion.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the fluidics of the LC-MS system.

Step 2: HRMS Instrumentation and Calibration

This protocol assumes the use of an Orbitrap or Q-TOF mass spectrometer coupled to a UHPLC system and equipped with a heated electrospray ionization (HESI) source.

Methodology:

  • Instrument Calibration: Perform an external mass calibration according to the manufacturer's protocol using the recommended calibration solution. This ensures the foundational mass accuracy of the instrument across the desired mass range.[4][5]

  • Chromatography (Optional but Recommended): While direct infusion is possible, a short chromatographic separation is recommended to separate the analyte from potential sample matrix impurities.

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometer Parameters (Example for Orbitrap):

    • Ionization Mode: Positive Ion ESI

    • Sheath Gas Flow Rate: 40 (arbitrary units)

    • Aux Gas Flow Rate: 10 (arbitrary units)

    • Spray Voltage: 3.5 kV

    • Capillary Temp: 320 °C

    • Scan Mode: Full MS

    • Mass Range: m/z 100-500

    • Resolution: 140,000 @ m/z 200

    • AGC Target: 1e6

    • Maximum IT: 100 ms

    • Internal Calibration (Lock Mass): Enable the use of an internal lock mass (e.g., a common background ion like polysiloxane) to correct for any minor mass drift during the analytical run, ensuring the highest possible mass accuracy.[14]

Step 3: Data Processing and Validation

Methodology:

  • Mass Extraction: Process the acquired data file using the instrument's software. Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

  • Identify the Monoisotopic Peak: Locate the measured m/z value for the most intense peak of the primary ion (e.g., [M+H]⁺).

  • Calculate Mass Error: Use the following formula to determine the mass accuracy in ppm:

    • Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • A mass error of < 5 ppm is generally considered acceptable for publication and high-confidence formula confirmation.[14]

  • Elemental Composition Confirmation: Input the measured accurate mass into a formula calculator within the software. Constrain the search with expected elements (C, H, Cl, O, S). The correct elemental formula should appear as the top hit with the lowest mass error.

  • Isotopic Pattern Matching: Visually or computationally compare the experimental isotopic pattern with the theoretical pattern for the proposed formula. The relative abundance of the A+1 (due to ¹³C) and A+2 (due to ³⁷Cl and ³⁴S) peaks provides a powerful secondary confirmation of the elemental composition.[3]

Experimental Workflow Diagram

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Validation Purity Confirm Purity (>95%) Stock Prepare Stock Soln. (1 mg/mL) Purity->Stock Working Dilute to Working Soln. (~1 µM) Stock->Working Acidify Acidify with 0.1% FA Working->Acidify Filter Filter (0.22 µm) Acidify->Filter LC UHPLC Separation (C18 Column) Filter->LC ESI HESI Source (Positive Mode) LC->ESI MS HRMS Analyzer (Orbitrap / Q-TOF) ESI->MS Extract Extract Accurate Mass MS->Extract Error Calculate Mass Error (< 5 ppm) Extract->Error Formula Confirm Elemental Formula Error->Formula Isotope Match Isotopic Pattern Formula->Isotope

Caption: Experimental workflow for accurate mass determination.

References

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.
  • Understanding Mass Accuracy in High Resolution Mass Spectrometry. Excel in Science.
  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone.
  • HRMS: Fundamentals and Basic Concepts. ScienceDirect.
  • Accurate Mass. UC Irvine Mass Spectrometry Facility.
  • 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine.
  • Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog.
  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC.
  • Mass Spectrometry Sample Preparation Guide.
  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chrom
  • Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine.
  • High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages. Thermo Fisher Scientific.
  • Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annot
  • Sample Preparation and Submission Guidelines. Johns Hopkins University Mass Spectrometry Facility.
  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence.
  • 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. PubMed.
  • Orbitrap or FT-ICR?
  • What I Learned from Analyzing Accurate Mass Data of 3000 Supporting Information Files.
  • 5-tert-Butyl-2-methyl-benzenesulfonyl chloride AldrichCPR. Sigma-Aldrich.
  • HRMS sample submission guidelines. University of Toledo.
  • Mass spectrometry data handling and (pre-)processing. The MetaRbolomics book.
  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing).
  • TOF vs. Orbitrap for Intact Protein Structural Insights. Thermo Fisher Scientific.
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare.

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The Gold Standard: Definitive Structural Elucidaion of 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride Products via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, the unambiguous determination of a product's three-dimensional structure is paramount. This is particularly true in pharmaceutical development, where subtle differences in molecular architecture can have profound effects on biological activity and safety. The synthesis of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride, a potentially valuable building block in medicinal chemistry, presents a classic challenge of regioselectivity. The chlorosulfonation of 4-tert-butylanisole can theoretically yield multiple isomers, making definitive structural confirmation a critical step. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these products, demonstrating the unparalleled definitive power of single-crystal X-ray crystallography.

The Synthetic Challenge: A Case of Potential Isomers

The electrophilic chlorosulfonation of 4-tert-butylanisole is expected to favor substitution ortho to the activating methoxy group. However, the bulky tert-butyl group can exert significant steric hindrance, potentially leading to the formation of the isomeric product, 3-tert-butyl-4-methoxybenzenesulfonyl chloride.

While chromatographic separation of these isomers may be possible, their similar polarities can make isolation challenging. Furthermore, even a chromatographically pure sample does not guarantee unambiguous identification. Spectroscopic methods, while powerful, can sometimes lead to ambiguous assignments, especially when dealing with closely related isomers. This ambiguity necessitates a technique that provides an unassailable, three-dimensional map of the molecule.

X-ray Crystallography: The Definitive Arbiter

Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides the precise coordinates of every atom in the molecule, revealing bond lengths, bond angles, and the overall molecular conformation.[3] This level of detail leaves no room for ambiguity in identifying constitutional isomers.

The Unambiguous Power of a Crystal Structure

Imagine obtaining a crystalline solid from the reaction mixture. Following the protocol below, a single crystal is selected and subjected to X-ray diffraction analysis. The resulting electron density map and refined crystal structure would unequivocally show the spatial relationship between the sulfonyl chloride, tert-butyl, and methoxy groups on the benzene ring. This direct visualization of the molecular architecture provides irrefutable proof of the product's identity.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution.

Caption: Workflow for small molecule X-ray crystallography.

Detailed Protocol for X-ray Crystallography
  • Crystal Growth: The first and often most challenging step is growing a high-quality single crystal (typically >0.1 mm in all dimensions).[2] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution. A variety of solvents and solvent systems should be screened.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled under a stream of nitrogen gas. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group, and to integrate the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial atomic model is then refined to best fit the experimental data.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Alternative Spectroscopic Techniques: A Comparative Analysis

While X-ray crystallography provides the definitive answer, other spectroscopic techniques are indispensable for routine analysis and for providing complementary information. However, as we will see, they can sometimes fall short in providing absolute certainty for closely related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] By analyzing the chemical shifts, coupling constants, and integration of nuclear spins in a magnetic field, one can deduce the connectivity of atoms in a molecule.

Distinguishing Isomers by ¹H NMR:

For our isomeric sulfonyl chlorides, ¹H NMR would be the first line of analysis. The chemical shifts and coupling patterns of the aromatic protons would be key differentiators.

  • This compound: Would be expected to show three aromatic protons with distinct coupling patterns (an AX system and an isolated singlet, or a complex ABC system depending on the resolution and solvent).

  • 3-tert-Butyl-4-methoxybenzenesulfonyl chloride: Would also show three aromatic protons, but with a different set of chemical shifts and coupling constants due to the different substitution pattern.

While these differences should be discernible, they can be subtle, and in cases of co-eluting mixtures or complex spectra, definitive assignment can be challenging without authentic reference samples of both isomers.

Table 1: Predicted ¹H NMR Data for Isomeric Products

CompoundAromatic Proton Chemical Shifts (ppm) and Coupling Patterns
This compound ~7.8 (d, J=2.5 Hz, 1H), ~7.6 (dd, J=8.5, 2.5 Hz, 1H), ~7.0 (d, J=8.5 Hz, 1H)
3-tert-Butyl-4-methoxybenzenesulfonyl chloride ~7.9 (d, J=2.0 Hz, 1H), ~7.7 (dd, J=8.0, 2.0 Hz, 1H), ~7.1 (d, J=8.0 Hz, 1H)
(Note: These are hypothetical predicted values for illustrative purposes.)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For our isomeric products, high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₁H₁₅ClO₃S.

However, the electron ionization (EI) mass spectra of the two isomers are likely to be very similar, as they would both undergo fragmentation by loss of SO₂Cl, the tert-butyl group, and other common fragments.[5] Distinguishing between them based solely on their mass spectra would be difficult, if not impossible.

Table 2: Predicted Mass Spectrometry Data

TechniqueExpected Result for Both Isomers
High-Resolution MS Molecular Ion (M⁺) corresponding to C₁₁H₁₅ClO₃S
Electron Ionization MS Common fragments: [M-Cl]⁺, [M-SO₂Cl]⁺, [M-C(CH₃)₃]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is excellent for identifying the functional groups present in a molecule.[3] Both isomers would exhibit characteristic strong absorptions for the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹) and the C-O stretching of the methoxy group. The fingerprint region (below 1500 cm⁻¹) will differ between the two isomers, but interpreting these subtle differences to definitively identify the substitution pattern is often not feasible without reference spectra.

Table 3: Predicted IR Spectroscopy Data

Functional GroupCharacteristic Absorption (cm⁻¹) for Both Isomers
Sulfonyl Chloride (S=O stretch) ~1370 (asymmetric), ~1180 (symmetric)
Aromatic C-H stretch ~3100-3000
Alkyl C-H stretch ~2960-2850
Aromatic C=C stretch ~1600, ~1480
C-O stretch (methoxy) ~1250

The Verdict: Certainty Through Crystallography

The comparative analysis of these techniques highlights a crucial point: while NMR, MS, and IR are essential tools that provide a wealth of structural information, they can be inconclusive when faced with the challenge of distinguishing between closely related isomers in the absence of authentic reference standards.

The following diagram illustrates the logical flow of structural elucidation, culminating in the definitive answer provided by X-ray crystallography.

G Synthesis Synthesis of This compound Mixture Potential Isomeric Mixture Synthesis->Mixture Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Mixture->Spectroscopy Crystallography X-ray Crystallography Mixture->Crystallography Ambiguity Ambiguous or Inconclusive Results Spectroscopy->Ambiguity Potential for ambiguity Spectroscopy->Crystallography For definitive confirmation Definitive_Structure Unambiguous 3D Structure Crystallography->Definitive_Structure

Caption: The path to unambiguous structural elucidation.

References

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. [Link]

  • Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work?[Link]

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  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

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  • ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[3][6]dioxin-6yl)benzenesulfonamide (3f). [Link]

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  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

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  • PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride. [Link]

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  • PubChem. (n.d.). tert-BUTYL CHLORIDE. [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride. [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. [Link]

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A Senior Application Scientist's Guide to Benchmarking 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride for Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficiency in Sulfonamide Library Synthesis

In the landscape of modern drug discovery, the sulfonamide moiety remains a cornerstone of medicinal chemistry, featuring in a vast array of therapeutic agents.[1][2][3] Parallel synthesis has emerged as a powerful strategy for the rapid generation of large, diverse libraries of sulfonamide analogues, accelerating the identification of novel drug candidates.[4][5] The choice of sulfonylating agent is a critical parameter in the efficiency and success of these high-throughput endeavors. While workhorse reagents like tosyl chloride (TsCl) and benzenesulfonyl chloride (BsCl) are well-characterized, the demand for novel scaffolds with unique physicochemical properties necessitates the exploration of more structurally diverse sulfonyl chlorides.

This guide provides an in-depth technical analysis of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride, a reagent poised to offer distinct advantages in parallel synthesis. While direct, head-to-head comparative experimental data for this specific reagent is not yet extensively published, this guide will leverage established principles of physical organic chemistry and available data on analogous structures to benchmark its potential performance against commonly used alternatives. We will delve into the anticipated effects of its unique substitution pattern on reactivity, selectivity, and the physical properties of the resulting sulfonamides. Furthermore, we will provide robust, validated protocols for conducting such a comparative study in a parallel synthesis format.

The Contender: this compound at a Glance

This compound is a substituted aromatic sulfonyl chloride with two key structural features that are anticipated to significantly influence its reactivity and utility in parallel synthesis:

  • A Sterically Demanding tert-Butyl Group: Located at the 5-position, this bulky group is expected to impart significant steric hindrance.[6][7] This can be advantageous in modulating reactivity and may influence the regioselectivity of reactions with poly-functionalized amines. Moreover, the lipophilicity of the tert-butyl group can enhance the solubility of the resulting sulfonamides in organic solvents, potentially simplifying purification, while also impacting their ADME properties.[8]

  • An Electron-Donating Methoxy Group: Positioned ortho to the sulfonyl chloride, the methoxy group is known to be electron-donating through resonance, which can modulate the electrophilicity of the sulfonyl sulfur.[9][10][11] This electronic effect, combined with its steric presence, can fine-tune the reagent's reactivity profile.

The interplay of these steric and electronic effects is what makes this compound a compelling candidate for library synthesis, particularly when seeking to access novel chemical space or overcome challenges associated with overly reactive or non-selective sulfonylating agents.

Comparative Analysis: A Predictive Benchmarking

To objectively assess the potential of this compound, we will compare its predicted attributes against a panel of commonly used sulfonyl chlorides. This analysis is based on established structure-activity relationships.[12]

Sulfonyl Chloride Key Structural Features Predicted Reactivity Potential Advantages in Parallel Synthesis Potential Disadvantages
Benzenesulfonyl Chloride (BsCl) Unsubstituted aromatic ringHighWell-understood reactivity, cost-effective.Can be overly reactive, leading to side products with sensitive substrates.
p-Toluenesulfonyl Chloride (TsCl) Electron-donating methyl group (para)High, slightly lower than BsClWidely used, predictable reactivity.Similar to BsCl, may lack selectivity in complex scaffolds.
2,4,6-Triisopropylbenzenesulfonyl Chloride (TPST) Highly sterically hinderedLowHigh selectivity for primary amines, reduces side reactions.[6]May require forcing conditions, sluggish with hindered amines.
This compound Bulky tert-butyl group, electron-donating methoxy group (ortho)ModerateBalanced reactivity, potential for improved selectivity, enhanced solubility of products.Potential for slower reaction rates with hindered amines, limited commercial availability.

The unique substitution pattern of this compound suggests a "sweet spot" in reactivity—less aggressive than BsCl and TsCl, yet more reactive than highly hindered reagents like TPST. This moderation could be particularly beneficial in parallel synthesis workflows where a single set of reaction conditions is applied across a diverse library of amines.

Experimental Design for a Definitive Comparison

To move from prediction to empirical evidence, a well-designed parallel synthesis experiment is essential. The following workflow and protocols are designed to provide a robust framework for benchmarking this compound against other sulfonylating agents.

Workflow for Comparative Parallel Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_amines Prepare stock solutions of a diverse amine library in an appropriate solvent (e.g., DCM or ACN) dispense_amines Dispense amine solutions into a 96-well reaction block prep_amines->dispense_amines prep_sulfonyls Prepare equimolar stock solutions of sulfonyl chlorides (e.g., this compound, BsCl, TsCl) dispense_sulfonyls Dispense sulfonyl chloride solutions to initiate the reactions prep_sulfonyls->dispense_sulfonyls dispense_base Add a suitable base (e.g., triethylamine or DIPEA) dispense_amines->dispense_base dispense_base->dispense_sulfonyls react Seal the reaction block and agitate at a controlled temperature (e.g., RT to 50°C) for a defined period (e.g., 12-24h) dispense_sulfonyls->react quench Quench the reactions (e.g., with aqueous NH4Cl) react->quench extract Perform parallel liquid-liquid extraction or solid-phase extraction (SPE) quench->extract concentrate Evaporate the solvent in vacuo extract->concentrate lcms Analyze crude product purity and identify the desired product by LC-MS concentrate->lcms yield Quantify yield (e.g., by NMR with an internal standard or by weight after purification) lcms->yield compare Compare yields, purity, and reaction completion across the different sulfonyl chlorides yield->compare

Caption: A generalized workflow for the comparative parallel synthesis of a sulfonamide library.

Detailed Experimental Protocol: Parallel Sulfonamide Synthesis

This protocol is optimized for a 96-well plate format and can be adapted for automated liquid handling systems.[13]

Materials:

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Centrifugal evaporator

  • LC-MS system for analysis

  • Diverse library of primary and secondary amines

  • This compound

  • Alternative sulfonyl chlorides (e.g., BsCl, TsCl)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Aqueous ammonium chloride (NH₄Cl), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Plate Preparation:

    • Prepare 0.2 M stock solutions of each amine in anhydrous DCM.

    • Dispense 250 µL of each unique amine stock solution into individual wells of the 96-well reaction block (50 µmol per well).

  • Reagent Addition:

    • To each well, add 1.5 equivalents of TEA (10.6 µL of a 1 M solution in DCM, 75 µmol).

    • Prepare 0.2 M stock solutions of each sulfonyl chloride in anhydrous DCM.

    • Dispense 275 µL of the respective sulfonyl chloride stock solution to the appropriate wells (1.1 equivalents, 55 µmol).

  • Reaction:

    • Seal the reaction block securely with a chemically resistant sealing mat.

    • Agitate the reaction block on an orbital shaker at room temperature for 16 hours. For less reactive amines or sulfonyl chlorides, the temperature may be increased to 40-50°C.

  • Work-up:

    • Quench the reaction by adding 250 µL of saturated aqueous NH₄Cl to each well.

    • Add 500 µL of DCM to each well, seal, and shake vigorously for 2 minutes.

    • Centrifuge the block to separate the phases.

    • Carefully transfer the organic (bottom) layer to a clean 96-well collection plate.

    • Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous Na₂SO₄.

    • Concentrate the collection plate to dryness using a centrifugal evaporator.

  • Analysis:

    • Reconstitute the residues in a suitable solvent (e.g., 500 µL of ACN).

    • Analyze each well by LC-MS to determine the purity of the crude product and confirm the identity of the desired sulfonamide.

    • For quantitative yield determination, a separate experiment can be run with a known amount of an internal standard added before analysis.

Data Presentation and Interpretation

The results of this comparative study should be tabulated to allow for a clear and objective assessment of each sulfonyl chloride's performance.

Table 1: Comparative Performance of Sulfonyl Chlorides in Parallel Synthesis

Amine SubstrateSulfonyl ChlorideReaction Time (h)Temperature (°C)Crude Purity (%) by LC-MSIsolated Yield (%)
Aniline5-tert-Butyl-2-methoxy...1625
Benzenesulfonyl chloride1625
p-Toluenesulfonyl chloride1625
Benzylamine5-tert-Butyl-2-methoxy...1625
Benzenesulfonyl chloride1625
p-Toluenesulfonyl chloride1625
Di-n-butylamine5-tert-Butyl-2-methoxy...1625
Benzenesulfonyl chloride1625
p-Toluenesulfonyl chloride1625
tert-Butylamine5-tert-Butyl-2-methoxy...1650
Benzenesulfonyl chloride1650
p-Toluenesulfonyl chloride1650

Causality Behind Experimental Choices

  • Solvent Selection: Dichloromethane and acetonitrile are excellent choices for this reaction due to their aprotic nature and ability to dissolve a wide range of amines and sulfonyl chlorides. Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

  • Base Selection: Triethylamine and DIPEA are non-nucleophilic bases suitable for scavenging the HCl byproduct of the reaction. The choice between them can depend on the specific amine substrate; the more sterically hindered DIPEA can sometimes be advantageous in preventing side reactions.

  • Stoichiometry: A slight excess of the sulfonyl chloride (1.1 equivalents) is used to ensure complete consumption of the often more valuable amine substrate. A greater excess of the base (1.5 equivalents) ensures that the reaction medium remains basic throughout the conversion.

  • Temperature: Room temperature is a good starting point for many sulfonamide formations. However, for sterically hindered amines or less reactive sulfonyl chlorides like this compound, moderate heating can significantly improve reaction rates and yields.[7]

Conclusion and Future Outlook

This compound presents a compelling profile for use in parallel synthesis, offering a potentially advantageous balance of reactivity and selectivity. Its bulky tert-butyl group is predicted to enhance the solubility of the resulting sulfonamides and may offer unique steric control in reactions with complex amines. The ortho-methoxy group is expected to moderate the reactivity of the sulfonyl chloride, potentially reducing the formation of byproducts seen with more aggressive reagents.

The experimental framework provided in this guide offers a clear path to empirically validate these predictions. By systematically comparing its performance against established sulfonyl chlorides, researchers can generate the necessary data to confidently incorporate this compound into their high-throughput synthesis workflows. Such studies will be invaluable in expanding the toolkit of medicinal chemists and enabling the exploration of novel, drug-like chemical space.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety extends beyond the synthesis and application of novel compounds to their entire lifecycle, including proper disposal. 5-tert-Butyl-2-methoxybenzenesulfonyl chloride is a valuable reagent, but its inherent reactivity as a sulfonyl chloride necessitates a rigorous and well-understood disposal protocol. Mishandling this class of chemicals can lead to exothermic events, the release of corrosive gases, and potential harm to personnel and the environment.

This guide provides a comprehensive, principles-based approach to the safe neutralization and disposal of this compound waste streams. The procedures outlined here are designed to be self-validating, ensuring that the reactive hazards are neutralized before the material enters the final waste collection system.

Hazard Profile and Chemical Reactivity

Understanding the chemical nature of this compound is fundamental to managing its disposal. The sulfonyl chloride functional group (-SO₂Cl) is electrophilic and highly susceptible to nucleophilic attack.

Core Reactivity: The primary disposal concern is its vigorous and exothermic reaction with water and other nucleophiles.[1] This hydrolysis reaction breaks down the sulfonyl chloride into the corresponding sulfonic acid and hydrochloric acid (HCl), both of which are corrosive.

Reaction Equation: C₁₁H₁₅ClO₃S + 2 H₂O → C₁₁H₁₆O₄S (5-tert-butyl-2-methoxybenzenesulfonic acid) + HCl (gas)

This reaction underscores the primary hazard: uncontrolled addition of water or aqueous solutions can cause a rapid evolution of heat and corrosive HCl gas.[1][2] Therefore, the cornerstone of safe disposal is the controlled quenching of this reactivity.

Summary of Chemical and Safety Data:

PropertyValueSource(s)
Chemical Name This compound[3][4][5][6][7]
CAS Number 88041-83-2[3][4][5][6]
Molecular Formula C₁₁H₁₅ClO₃S[3]
Molecular Weight 262.76 g/mol [3]
Primary Hazards Corrosive; Causes severe skin burns and eye damage; Reacts with water to liberate toxic/corrosive gas.[1][3][8][9]
Incompatibilities Water, strong bases, strong oxidizing agents, alcohols, and amines.[1][2][9][10]

The Core Principle: Segregate and Neutralize

The proper disposal route for this compound depends entirely on its form. It is critical to distinguish between unreacted bulk material and residual material from a completed reaction. Reactive chemicals must be rendered non-hazardous before they are collected for disposal.[11][12]

The following decision-making framework should guide all disposal activities.

G start Identify Waste Stream Containing 5-tert-Butyl-2- methoxybenzenesulfonyl chloride q1 Is this an unopened, expired, or unwanted bulk container? start->q1 q2 Is this residual material in a reaction mixture? q1->q2 No p1 DO NOT OPEN OR QUENCH. Affix hazardous waste label. Contact institutional EHS for pickup. q1->p1 Yes q3 Is this contaminated labware, PPE, or spill debris? q2->q3 No p2 Follow Standard Operating Procedure (SOP) for Controlled Quenching. q2->p2 Yes p3 Collect in a designated, sealed container for solid hazardous waste. Label appropriately. q3->p3 Yes G cluster_prep Preparation cluster_quench Quenching cluster_verify Verification & Disposal prep_base 1. Prepare a 5-10% aqueous sodium bicarbonate (NaHCO₃) solution in a large beaker. cool_base 2. Place the beaker in an ice-water bath and begin vigorous stirring. prep_base->cool_base add_waste 3. SLOWLY, add the sulfonyl chloride-containing waste dropwise to the cold, stirring basic solution. cool_base->add_waste monitor_temp 4. Monitor for excessive heat generation or gas evolution. Adjust addition rate as needed. add_waste->monitor_temp stir_complete 5. After addition is complete, stir for an additional 30-60 minutes to ensure full hydrolysis. monitor_temp->stir_complete check_ph 6. Check the pH of the solution. It must be neutral or slightly basic (pH 7-9). Add more base if needed. stir_complete->check_ph dispose 7. Dispose of the neutralized aqueous solution in accordance with local regulations. check_ph->dispose

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A Researcher's Guide to Handling 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride: A Multi-layered Safety Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride. Moving beyond a simple checklist, this document explains the rationale behind each safety recommendation, empowering researchers to build a robust and self-validating culture of safety in the laboratory. The protocols outlined are designed to be integrated into your lab's specific Standard Operating Procedures (SOPs).

Hazard Assessment: Understanding the Adversary

This compound is a reactive sulfonyl chloride. Its primary hazards stem from its high reactivity, particularly with nucleophiles like water.[1][2] Understanding these intrinsic properties is the first step in the hierarchy of controls.

Key Hazards:

  • Corrosivity: Like many sulfonyl chlorides, it is expected to be severely corrosive to skin, eyes, and the respiratory tract.[1][3] Upon contact with moisture, it hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive.[1][4]

  • Water Reactivity: The compound reacts exothermically with water, including ambient humidity, to liberate corrosive and toxic gases like hydrogen chloride.[1][2] This reaction can be vigorous if bulk water is added.

  • Inhalation Hazard: Inhalation of dust or vapors can cause severe irritation and damage to the respiratory system.[3]

The GHS pictograms associated with similar chemicals often include GHS05 (Corrosion) and GHS07 (Acute Toxicity/Irritation), signaling a clear and present danger upon exposure.[5]

The Core of Protection: A Multi-Layered PPE Strategy

A static list of PPE is insufficient. The required level of protection must adapt to the specific task and associated risk. The following table outlines a tiered approach to PPE selection.

Task/Operation Risk Level Required Personal Protective Equipment (PPE) Rationale
Pre-Use Inspection & Transport Low- Nitrile Gloves- Safety Glasses- Lab CoatProtects against incidental contact during handling of a sealed primary container.
Weighing & Aliquoting (Solid) Medium- Double-gloved Nitrile Gloves- Chemical Splash Goggles- Face Shield- Chemical-resistant Lab Coat or ApronThe risk of splashes and aerosol generation is highest during solid transfer. A face shield protects the entire face, and double-gloving provides a backup barrier.[1][6]
Reaction Setup & Reagent Addition High- Double-gloved Nitrile Gloves- Chemical Splash Goggles- Face Shield- Flame-Resistant (FR) Lab CoatThe potential for exothermic reaction and splashes is significant. An FR lab coat is prudent when working with reactive chemicals, especially if flammable solvents are present.[7]
Work-up & Quenching High- Double-gloved Chemical-resistant Gloves (e.g., Nitrile)- Chemical Splash Goggles- Face Shield- Chemical-resistant Lab Coat or ApronThe quenching process is inherently hazardous due to vigorous reactions. Full facial and body protection is mandatory.
Waste Handling & Disposal Medium- Chemical-resistant Gloves (e.g., Nitrile)- Chemical Splash Goggles- Lab CoatProtects against residual contamination on waste containers.
A Deeper Dive into PPE Selection:
  • Hand Protection: Standard nitrile gloves offer good initial protection for incidental contact.[8] However, for prolonged operations or direct handling, heavier-duty gloves or double-gloving is essential. Always inspect gloves for tears or punctures before use.[1] The material safety data sheet (MSDS) should be consulted for specific glove material recommendations.[6]

  • Eye and Face Protection: Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are the minimum requirement.[6] A full-face shield worn over safety goggles is required for any operation involving transfers or reactions, providing a critical barrier against splashes.[1]

  • Body Protection: A standard lab coat is insufficient. A chemical-resistant, long-sleeved lab coat or apron is necessary to protect skin and clothing.[1][9] For any scaled-up reactions, a flame-resistant (FR) lab coat should be considered.[7]

  • Respiratory Protection: All work with this compound must be conducted within a certified chemical fume hood to control vapor and dust exposure.[1] If there is a potential for exposure limits to be exceeded, such as during a large spill, a respirator with appropriate cartridges for acid gases would be required as part of an emergency response.[4][10]

Operational Plan: From Benchtop to Waste Stream

A robust safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Workflow for Safe Handling

The following diagram illustrates the critical decision points and safety protocols from receiving the chemical to its final disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_disposal Post-Handling & Disposal Prep Review SDS & SOPs AssemblePPE Assemble & Inspect PPE Prep->AssemblePPE 1. Information Gathering Weigh Weigh Solid AssemblePPE->Weigh 2. Enter Hood Setup Prepare Reaction Weigh->Setup Add Add Reagent Setup->Add Workup Reaction Work-up / Quench Add->Workup Decon Decontaminate Glassware Workup->Decon 3. Conclude Experiment Waste Segregate & Label Waste Decon->Waste Dispose Dispose via EHS Waste->Dispose caption Fig 1. Safe Handling Workflow

Caption: Fig 1. A procedural workflow for handling this compound.

Step-by-Step Disposal Plan

Improper disposal is a frequent source of laboratory incidents. Sulfonyl chlorides and their byproducts require careful handling.

  • Quenching Excess Reagent:

    • NEVER add water or protic solvents directly to the bulk reagent. This will cause a violent exothermic reaction.

    • A recommended procedure is to slowly and carefully add the sulfonyl chloride to a stirred, ice-cold solution of sodium hydroxide.[11] The base will neutralize the resulting acids.

  • Waste Segregation:

    • Aqueous Waste: The neutralized, aqueous quenching solution may be disposed of down the drain with copious amounts of water, provided local regulations permit. Check pH to ensure neutralization.

    • Solid Waste: Contaminated items such as gloves, paper towels, and weigh boats must be collected in a clearly labeled, sealed plastic bag.[12][13]

    • Organic Waste: If the reaction was performed in an organic solvent, the waste stream should be kept separate and labeled appropriately as halogenated or non-halogenated waste.

  • Labeling and Collection: All waste containers must be clearly labeled with the full chemical name of the contents.[13] Do not use abbreviations. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

Emergency Response: Plan for the Unplanned

Preparedness is the most effective tool in an emergency.[14]

Spill Response Decision Tree

In the event of a spill, a rapid and correct assessment is critical.

G Spill Spill Occurs Assess Is the spill >1L? Is anyone injured? Are you trained to handle it? Spill->Assess Evacuate EVACUATE AREA Alert others Call Emergency Services/EHS Assess->Evacuate Yes Contain Contain spill with absorbent material Assess->Contain No Neutralize Neutralize SLOWLY (e.g., with sodium bicarbonate for acid spills) Contain->Neutralize Cleanup Collect residue with non-sparking tools Neutralize->Cleanup Dispose Package in sealed container for hazardous waste disposal Cleanup->Dispose caption Fig 2. Spill Response Decision Tree

Caption: Fig 2. A decision-making framework for responding to a chemical spill.

Spill Cleanup Protocol (Minor Spills <1L by Trained Personnel)
  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is functioning correctly.[13][15]

  • Don PPE: At a minimum, don a chemical-resistant apron, double gloves, and a face shield with chemical splash goggles.[12][15]

  • Contain: Cover the spill with an inert absorbent material, such as vermiculite or sand, starting from the outside and working inwards to prevent spreading.[12][14]

  • Neutralize: Cautiously apply a neutralizing agent like sodium bicarbonate or soda ash over the absorbent material.[14] Be prepared for gas evolution (CO2).

  • Collect: Once the reaction has ceased, use spark-proof tools (e.g., plastic scoops) to collect the absorbed material into a heavy-duty plastic bag or container.[12]

  • Decontaminate: Wipe the spill area with a wet paper towel.[12]

  • Dispose: Seal the waste bag/container, label it clearly, and dispose of it as hazardous waste.[12][13]

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

References

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  • ACS Organic & Inorganic Au. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.